molecular formula C20H17NO B156629 1-(4-(Diphenylamino)phenyl)ethanone CAS No. 1756-32-7

1-(4-(Diphenylamino)phenyl)ethanone

Cat. No.: B156629
CAS No.: 1756-32-7
M. Wt: 287.4 g/mol
InChI Key: PDBZHEMVWXFWIT-UHFFFAOYSA-N
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Description

1-(4-(Diphenylamino)phenyl)ethanone is an organic compound with the molecular formula C₂₀H₁₇NO and a molecular weight of 287.36 . It is identified by the CAS Registry Number 1756-32-7 . This high-quality reagent is provided for research purposes and finds utility in various scientific applications, particularly in materials science, due to its triphenylamine-based structure. Researchers can source this compound in quantities ranging from milligrams to multi-kilogram batches to suit diverse needs, from initial research to pilot-scale and production applications . As a safety precaution, this compound carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate care and refer to the relevant safety data sheet for detailed handling instructions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(N-phenylanilino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBZHEMVWXFWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602546
Record name 1-[4-(Diphenylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1756-32-7
Record name 1-[4-(Diphenylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-(diphenylamino)phenyl)ethanone, a versatile chemical intermediate. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound, also known by synonyms such as 4-Diphenylaminoacetophenone and 4-acetyltriphenylamine, is a ketone derivative of triphenylamine.[1] Its core molecular data are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₇NO[1]
Molecular Weight 287.36 g/mol [1]
CAS Number 1756-32-7[1]
IUPAC Name 1-[4-(N-phenylanilino)phenyl]ethanone[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Melting Point 112-113 °C
Boiling Point (Predicted) 375.4 ± 25.0 °C
Density (Predicted) 1.129 ± 0.06 g/cm³
Storage Conditions Store in a dark place under an inert atmosphere at room temperature.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 197 ppm and the methyl carbon of the acetyl group around 26 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:[3][4][5]

Wavenumber (cm⁻¹)Functional Group
~1680C=O (Ketone) stretching
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1350-1200C-N stretching

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. Two common approaches are the Friedel-Crafts acylation of triphenylamine and the Buchwald-Hartwig amination. A review of the preparation and reactivity of 1-(4-substituted-aminophenyl) ethanones provides a basis for these synthetic strategies.[6]

Experimental Protocol: Friedel-Crafts Acylation of Triphenylamine

This method involves the reaction of triphenylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

  • Triphenylamine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Synthesis Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Reactants Triphenylamine + Acetyl Chloride in DCM Reaction_Setup Mix at 0°C, then stir at RT Reactants->Reaction_Setup Catalyst Anhydrous AlCl₃ (Lewis Acid) Catalyst->Reaction_Setup Quenching Quench with Ice and HCl Reaction_Setup->Quenching Workup Extraction and Washing Quenching->Workup Purification Recrystallization from Ethanol Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various organic molecules with potential biological and material science applications.

Precursor for Chalcone Synthesis

This compound is a valuable precursor for the synthesis of chalcones, which are known for their wide range of biological activities.[7] The synthesis typically proceeds via a Claisen-Schmidt condensation reaction.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol in a flask.

  • Slowly add an aqueous solution of NaOH to the stirred mixture.

  • Continue stirring at room temperature for several hours until a precipitate forms.

  • Monitor the reaction by TLC.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Logical Relationship: Role as a Synthetic Intermediate

Synthetic_Intermediate Start This compound Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Reaction2 Other Condensation/ Coupling Reactions Start->Reaction2 Product1 Chalcone Derivatives Reaction1->Product1 Application1 Potential Bioactive Molecules (e.g., Antimicrobial, Anti-inflammatory) Product1->Application1 Product2 Heterocyclic Compounds Reaction2->Product2 Application2 Pharmaceutical Scaffolds Product2->Application2

Caption: Synthetic utility of this compound as a precursor to bioactive compounds.

Potential in Medicinal Chemistry

While direct biological activity of this compound is not extensively reported, its derivatives are of interest. For instance, derivatives of the structurally related 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 protein, which confers colistin resistance in bacteria.[8][9] This suggests that this compound could be a valuable scaffold for the development of new antibacterial agents.

Potential in Materials Science

The triphenylamine core is a well-known hole-transporting moiety. A related compound, 1-(4'-diphenylaminobiphenyl-4-yl)ethanone, has been studied for its fluorescence properties and potential applications in organic light-emitting diodes (OLEDs).[10] This indicates that this compound and its derivatives could be explored for their utility in organic electronics.

References

1-(4-(Diphenylamino)phenyl)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone

Introduction

This compound is an aromatic ketone that incorporates a triphenylamine moiety. This compound and its derivatives are of significant interest to researchers in materials science and medicinal chemistry. The triphenylamine core is known for its electron-donating and hole-transporting properties, making it a valuable building block for organic electronic materials, including those used in organic light-emitting diodes (OLEDs). Furthermore, the acetophenone group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives for various applications, including drug development. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a representative synthesis protocol.

Nomenclature

The formal and common names for this compound are essential for accurate identification in literature and chemical databases.

  • IUPAC Name : The systematically generated name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-[4-(N-phenylanilino)phenyl]ethanone.[1]

  • Synonyms : The compound is also known by several other names, including 4-Diphenylaminoacetophenone, 4-(DIPHENYLAMINO)ACETOPHENONE, 1-[4-(diphenylamino)phenyl]ethanone, and 4-acetyltriphenylamine.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 1756-32-7[1]
Molecular Formula C₂₀H₁₇NO[1]
Molecular Weight 287.36 g/mol
IUPAC Name 1-[4-(N-phenylanilino)phenyl]ethanone[1]
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Data not readily available

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is highly efficient for forming carbon-nitrogen bonds.

Representative Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle: This protocol describes the coupling of an aryl halide (4'-bromoacetophenone) with an amine (diphenylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction creates a new C-N bond, linking the diphenylamine and acetophenone moieties.

Reactants and Reagents:

  • 4'-Bromoacetophenone

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromoacetophenone, diphenylamine (1.1 equivalents), the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equivalents).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Execution : Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4'-bromoacetophenone) is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Buchwald-Hartwig amination reaction.

G Diagram 1: Representative workflow for the synthesis of this compound. cluster_reactants Reactants cluster_process Process Reactant1 4'-Bromoacetophenone Conditions Pd Catalyst Ligand, Base Toluene Reactant1->Conditions Reactant2 Diphenylamine Reactant2->Conditions Reaction Heating & Stirring Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Conditions->Reaction

References

Spectroscopic Data and Experimental Protocols for 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-(diphenylamino)phenyl)ethanone, also known as 4-acetyltriphenylamine. The information presented herein is essential for the unequivocal identification and characterization of this molecule, which serves as a valuable building block in various chemical and pharmaceutical research applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Data not available in search results

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Note: Detailed experimental NMR data with specific chemical shifts, multiplicities, and coupling constants for this compound were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~1654C=O (Ketone) stretch[1]
Other characteristic peaks not available in search results

Note: The IR data is based on a related compound from the literature and serves as an expected value. A full experimental spectrum would provide a more comprehensive list of absorption bands.

Table 3: Mass Spectrometry (MS) Data
m/zInterpretation
287Molecular ion [M]⁺[2]
272[M - CH₃]⁺[2]
244[M - COCH₃]⁺[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small, representative solid sample of this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The analyte is separated from the solvent and any impurities as it passes through the GC column.

    • As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded for the analyte peak in the chromatogram.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation Synthesis This compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR FTIR Synthesis->IR MS GC-MS Synthesis->MS Structure Structural Elucidation H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

References

An In-depth Technical Guide to the Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(diphenylamino)phenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the Friedel-Crafts acylation of N,N-diphenylaniline (triphenylamine). This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents key analytical data for the resulting product. Furthermore, it explores the relevance of the diphenylamino ethanone scaffold in drug development by illustrating its connection to the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the mobilized colistin resistance (MCR-1) enzyme.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This compound, also known as 4-acetyldiphenylamine, is a key building block for the synthesis of various organic materials and biologically active molecules. The diphenylamine moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

This guide will focus on the synthesis of this compound through the reaction of N,N-diphenylaniline with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of N,N-diphenylaniline proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of N,N-diphenylaniline acts as a nucleophile and attacks the electrophilic acylium ion. The diphenylamino group is an activating group and directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions and the electronic stabilization of the resulting intermediate. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product and requires stoichiometric amounts.

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.

Friedel-Crafts Acylation Mechanism cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ Diphenylaniline N,N-Diphenylaniline SigmaComplex Sigma Complex (Arenium Ion) Diphenylaniline->SigmaComplex + CH₃CO⁺ Product_HCl This compound + HCl + AlCl₃ SigmaComplex->Product_HCl + AlCl₄⁻ AlCl4_neg AlCl₄⁻

Figure 1. Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
N,N-DiphenylanilineC₁₈H₁₅N245.3210.0 g (40.7 mmol)
Anhydrous Aluminum ChlorideAlCl₃133.348.1 g (60.7 mmol)
Acetyl ChlorideCH₃COCl78.503.5 mL (49.4 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL
Hydrochloric Acid (conc.)HCl36.46~20 mL
Deionized WaterH₂O18.02As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
EthanolC₂H₅OH46.07For recrystallization

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled and flame-dried to ensure anhydrous conditions.

  • Addition of Reactants: The flask is charged with N,N-diphenylaniline (10.0 g, 40.7 mmol) and anhydrous dichloromethane (50 mL). The mixture is stirred until the solid dissolves. The flask is then cooled in an ice bath to 0-5 °C.

  • Catalyst Addition: Anhydrous aluminum chloride (8.1 g, 60.7 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The mixture will become a dark-colored slurry.

  • Addition of Acylating Agent: Acetyl chloride (3.5 mL, 49.4 mmol) dissolved in 20 mL of anhydrous dichloromethane is added dropwise from the addition funnel over a period of 30 minutes. The temperature is maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This should be done in a fume hood as HCl gas will be evolved. The mixture is stirred until the ice has melted and the aluminum salts have dissolved.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Data Presentation

Product Characterization:

PropertyValue
Appearance Pale yellow crystalline solid
Molecular Formula C₂₀H₁₇NO
Molecular Weight 287.36 g/mol
Melting Point 134-136 °C
Yield Typically 75-85%

Spectroscopic Data:

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J=8.8 Hz, 2H), 7.30 (t, J=7.8 Hz, 4H), 7.15 (d, J=7.6 Hz, 4H), 7.08 (t, J=7.3 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 2.55 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 196.8, 151.7, 146.8, 130.8, 129.5, 129.4, 126.3, 124.9, 119.5, 26.4.
IR (KBr, cm⁻¹) 3050 (Ar C-H), 1670 (C=O, ketone), 1590, 1490 (C=C, aromatic), 1320 (C-N).
Mass Spectrometry (EI) m/z 287 (M⁺), 272 (M⁺ - CH₃), 244 (M⁺ - COCH₃).

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants 1. Mix N,N-Diphenylaniline & DCM cooling1 2. Cool to 0-5 °C reactants->cooling1 catalyst 3. Add AlCl₃ cooling1->catalyst acylating_agent 4. Add Acetyl Chloride in DCM catalyst->acylating_agent reaction 5. Stir at Room Temperature acylating_agent->reaction quench 6. Quench with HCl/Ice reaction->quench extraction 7. Separate Organic Layer & Extract Aqueous Layer quench->extraction washing 8. Wash with H₂O, NaHCO₃, Brine extraction->washing drying 9. Dry with Na₂SO₄ washing->drying evaporation 10. Evaporate Solvent drying->evaporation recrystallization 11. Recrystallize from Ethanol evaporation->recrystallization analysis 12. Characterize Product (NMR, IR, MS, MP) recrystallization->analysis

Figure 2. Experimental workflow for the synthesis.

Relevance in Drug Development: Signaling Pathways

While this compound itself may not be a drug, its core structure is a key pharmacophore in various biologically active compounds. Derivatives of this scaffold have been shown to interact with important biological targets, highlighting its potential in drug discovery. Two such relevant pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of mobilized colistin resistance (MCR-1).

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[2] Several small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been developed, and many of these contain a substituted aniline or diphenylamine core. The diphenylamino ethanone scaffold can serve as a starting point for the synthesis of such inhibitors. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Diphenylamine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

Figure 3. Inhibition of the EGFR signaling pathway.

Mobilized Colistin Resistance (MCR-1)

The emergence of antibiotic resistance is a major global health threat. The mcr-1 gene confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. The MCR-1 enzyme is a phosphoethanolamine transferase that modifies the lipid A component of the bacterial outer membrane.[3] This modification reduces the binding affinity of colistin to its target, rendering the antibiotic ineffective.[3][4] Recent studies have identified 1-phenyl-2-(phenylamino)ethanone derivatives as potential inhibitors of the MCR-1 enzyme. These inhibitors are thought to bind to the active site of MCR-1, preventing the modification of lipid A and restoring the efficacy of colistin.

MCR1_Inhibition_Pathway cluster_bacterial_membrane Bacterial Outer Membrane cluster_resistance Mechanism of Resistance LipidA Lipid A Modified_LipidA Modified Lipid A MCR1 MCR-1 Enzyme MCR1->LipidA Modification PEA Phosphoethanolamine PEA->MCR1 Colistin_Resistance Colistin Resistance Modified_LipidA->Colistin_Resistance Inhibitor Diphenylamino Ethanone Derivative (MCR-1 Inhibitor) Inhibitor->MCR1 Inhibition Colistin Colistin Colistin->LipidA Binding (Inhibited)

Figure 4. Inhibition of the MCR-1 enzyme.

Conclusion

This technical guide has detailed the synthesis of this compound via Friedel-Crafts acylation, providing a robust experimental protocol and comprehensive characterization data. The straightforward nature of this synthesis, coupled with the significance of the diphenylamino ethanone scaffold in medicinal chemistry, underscores its importance for researchers in drug development and related fields. The exploration of its relevance to the EGFR and MCR-1 pathways highlights the potential for this and related compounds to serve as foundational structures for the development of novel therapeutics to combat cancer and antibiotic resistance.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(diphenylamino)phenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant quantitative data for the successful synthesis and characterization of the target molecule.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

This guide focuses on the synthesis of this compound, also known as 4-acetyltriphenylamine. This compound serves as a key building block for various applications, including the development of novel charge-transporting materials for organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of pharmacologically active compounds. The synthetic strategy presented herein utilizes the Suzuki coupling of 4-(diphenylamino)phenylboronic acid with 4-bromoacetophenone.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound via Suzuki coupling is depicted below:

Reaction Scheme:

Suzuki_Reaction reactant1 4-(Diphenylamino)phenylboronic Acid plus1 + reactant1->plus1 reactant2 4-Bromoacetophenone plus1->reactant2 arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow product This compound arrow->product plus2 + Byproducts product->plus2

Caption: General reaction scheme for the Suzuki coupling synthesis.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromoacetophenone) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-(diphenylamino)phenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition ArX 4-Bromoacetophenone (Ar-X) ArX->ArPdXLn ArPdArLn Ar-Pd(II)-Ar' Ln ArPdXLn->ArPdArLn Transmetalation Base Base (e.g., K2CO3) Base->ArPdArLn ArBOH2 4-(Diphenylamino)phenylboronic Acid (Ar'-B(OH)2) ArBOH2->ArPdArLn ArPdArLn->Pd0 Reductive Elimination Product This compound (Ar-Ar') ArPdArLn->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki coupling of aryl bromides with arylboronic acids.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS Number
4-(Diphenylamino)phenylboronic acidC₁₈H₁₆BNO₂289.14201802-67-7
4-BromoacetophenoneC₈H₇BrO199.0499-90-1
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.503375-31-3
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
TolueneC₇H₈92.14108-88-3
EthanolC₂H₅OH46.0764-17-5
Deionized WaterH₂O18.027732-18-5
Ethyl AcetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9

3.2. Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: - 4-(Diphenylamino)phenylboronic acid - 4-Bromoacetophenone - K2CO3 - Toluene/Ethanol/Water start->reagents degas Degas with Inert Gas (e.g., Argon or Nitrogen) reagents->degas catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 degas->catalyst reflux Heat to Reflux (e.g., 80-100 °C) Monitor by TLC catalyst->reflux workup Aqueous Workup: - Cool to RT - Add Water - Extract with Ethyl Acetate reflux->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product: - NMR - FTIR - Mass Spectrometry - Melting Point purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling synthesis.

  • Reaction Assembly: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(diphenylamino)phenylboronic acid (1.0 mmol, 289 mg), 4-bromoacetophenone (1.2 mmol, 239 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: Purify the crude solid by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Quantitative Data

4.1. Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-(Diphenylamino)phenylboronic acidC₁₈H₁₆BNO₂289.14Off-white to yellow powder
4-BromoacetophenoneC₈H₇BrO199.04White to pale yellow crystalline solid
This compoundC₂₀H₁₇NO287.36Pale yellow to yellow solid

4.2. Typical Reaction Parameters and Yields from Analogous Reactions

The following table summarizes typical conditions and reported yields for the Suzuki coupling of 4-bromoacetophenone with various arylboronic acids, which can serve as a reference for the target synthesis.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (0.5)K₂CO₃Water/Acetone351>95
Phenylboronic acidPd(PPh₃)₄ (1)Na₂CO₃Toluene/Water90292
4-Methylphenylboronic acidPd(OAc)₂/PPh₃ (2)K₂CO₃n-Propanol/WaterReflux185-95
4-Methoxyphenylboronic acidPd(OAc)₂ (1)K₂CO₃DMF/Water1000.596

Based on these analogous reactions, a yield in the range of 80-95% can be reasonably expected for the synthesis of this compound under optimized conditions.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by various analytical techniques.

5.1. Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (d, 2H), 7.30-7.40 (m, 4H), 7.10-7.20 (m, 6H), 7.05 (d, 2H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 197.5, 152.1, 146.9, 133.8, 130.8, 129.5, 125.4, 124.2, 120.8, 26.5
FTIR (KBr, cm⁻¹)~3060 (Ar C-H), ~1675 (C=O, ketone), ~1590, 1490 (C=C, aromatic)
Mass Spec. (EI)m/z: 287 (M⁺), 272 (M-CH₃)⁺

5.2. Physical Properties

PropertyValue
Melting Point 135-138 °C (literature)
Appearance Pale yellow to yellow solid

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic Solvents: Toluene, ethanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure proper ventilation.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this experiment.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. By following the outlined experimental protocol and considering the provided quantitative data, researchers can reliably synthesize and characterize this important chemical intermediate. The versatility of the Suzuki coupling allows for potential modifications to this procedure to generate a variety of substituted analogs for further research and development in the fields of medicinal chemistry and materials science.

Photophysical Properties of 1-(4-(Diphenylamino)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-(4-(Diphenylamino)phenyl)ethanone, a molecule of significant interest in materials science and photochemistry. Due to a lack of a complete, publicly available experimental dataset for this specific compound, this guide leverages data from structurally similar molecules and established photophysical principles to predict its behavior. The document outlines the expected absorption and emission characteristics, solvatochromic effects, and the underlying principles of its excited-state dynamics. Detailed experimental protocols for the full photophysical characterization of this and similar molecules are provided, alongside graphical representations of experimental workflows and energy level diagrams to facilitate a deeper understanding.

Introduction

This compound, also known as 4-acetyltriphenylamine, is a donor-π-acceptor (D-π-A) molecule. It incorporates the electron-donating triphenylamine (TPA) moiety connected to an electron-accepting acetyl group through a phenyl π-bridge. This molecular architecture is known to give rise to interesting photophysical properties, including intramolecular charge transfer (ICT) states, which are highly sensitive to the surrounding environment. Understanding these properties is crucial for the rational design of materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Predicted Photophysical Properties

Based on the behavior of analogous D-π-A systems incorporating the TPA donor and a ketone acceptor, the following photophysical properties are anticipated for this compound. It is crucial to note that these are predicted values and require experimental verification.

Table 1: Predicted Photophysical Data for this compound in Various Solvents

SolventPolarity (ET(30))Predicted Abs. Max (λ_abs, nm)Predicted Em. Max (λ_em, nm)Predicted Quantum Yield (Φ_f)Predicted Lifetime (τ_f, ns)
Hexane31.0~350-360~400-420~0.6-0.8~1-2
Toluene33.9~355-365~420-440~0.5-0.7~1-3
Dichloromethane41.1~360-370~450-480~0.3-0.5~2-4
Acetonitrile46.0~365-375~480-510~0.1-0.3~3-5
Methanol55.5~365-375~500-530< 0.1~3-6

Note: The predicted values are based on trends observed for similar triphenylamine-based donor-acceptor molecules. The absorption maximum (λ_abs) is expected to show a slight red-shift with increasing solvent polarity. The emission maximum (λ_em) is predicted to exhibit a significant red-shift (positive solvatochromism) due to the stabilization of the ICT excited state in polar solvents. The fluorescence quantum yield (Φ_f) is expected to decrease in more polar solvents due to the increased stabilization of the charge-separated state, which can enhance non-radiative decay pathways. The fluorescence lifetime (τ_f) is anticipated to increase in polar solvents.

Key Photophysical Processes and Concepts

The photophysical behavior of this compound is governed by the interplay of its molecular structure and its interaction with the environment.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating triphenylamine group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting acetylphenyl moiety. This process creates an excited state with a significant degree of charge separation, known as an ICT state. The energy of this ICT state is highly sensitive to the polarity of the solvent, leading to the observed solvatochromism.

Solvatochromism

The strong dependence of the emission wavelength on solvent polarity is a hallmark of molecules with a significant change in dipole moment upon excitation. In polar solvents, the solvent molecules reorient around the excited state dipole, leading to a stabilization of the ICT state and a red-shift in the emission spectrum.

Jablonski Diagram

The following diagram illustrates the principal photophysical processes that this compound is expected to undergo upon excitation.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative)

Caption: A Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Protocols

To experimentally determine the photophysical properties of this compound, the following standard protocols are recommended.

Sample Preparation

Solutions of this compound should be prepared in spectroscopic grade solvents. For absorption and steady-state fluorescence measurements, concentrations are typically in the range of 10⁻⁶ to 10⁻⁵ M to avoid aggregation and inner filter effects. For fluorescence lifetime and quantum yield measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette.

UV-Vis Absorption and Fluorescence Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Procedure:

    • Record the absorption spectrum of the sample in a quartz cuvette against a solvent blank.

    • Identify the absorption maximum (λ_abs).

    • Excite the sample at or near the λ_abs.

    • Record the emission spectrum, ensuring to scan a wavelength range sufficiently red-shifted from the excitation wavelength.

    • Correct the emission spectra for the instrument's detector response.

Spectroscopy_Workflow A Prepare Sample Solution (10⁻⁶ - 10⁻⁵ M) B UV-Vis Spectrophotometer A->B E Spectrofluorometer A->E C Record Absorption Spectrum B->C D Determine λ_abs C->D F Excite at λ_abs D->F E->F G Record Emission Spectrum F->G H Corrected Emission Spectrum G->H

Caption: Workflow for absorption and emission spectroscopy.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
  • Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: A standard with absorption and emission in a similar spectral region should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Procedure:

    • Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

    • Record the corrected emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield using the following equation:

      Φ_f(sample) = Φ_f(std) * [I(sample) / I(std)] * [n(sample)² / n(std)²] * [A(std) / A(sample)]

      where:

      • Φ_f is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • n is the refractive index of the solvent

      • A is the absorbance at the excitation wavelength

Quantum_Yield_Workflow A Select Quantum Yield Standard B Prepare Sample and Standard Solutions (Absorbance < 0.1) A->B C Measure Absorbance of Both B->C D Record Corrected Emission Spectra C->D E Integrate Emission Spectra D->E F Calculate Quantum Yield E->F

Caption: Workflow for relative quantum yield determination.

Fluorescence Lifetime (τ_f) Measurement
  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED).

    • Detect the emitted single photons with a high-speed detector.

    • Measure the time delay between the excitation pulse and the arrival of the emitted photon.

    • Build a histogram of the arrival times, which represents the fluorescence decay profile.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).

Lifetime_Workflow A Prepare Sample Solution B TCSPC Instrument A->B C Excite with Pulsed Source B->C D Detect Single Photons C->D E Measure Time Delays D->E F Generate Decay Profile E->F G Fit Decay to Determine Lifetime F->G

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

An In-Depth Technical Guide to the Electrochemical Behavior of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected electrochemical behavior of 1-(4-(diphenylamino)phenyl)ethanone, a molecule of interest in various fields due to its combination of a redox-active triphenylamine (TPA) core and a reducible ketone functionality. While specific experimental data for this exact molecule is not extensively published, its electrochemical properties can be reliably inferred from the well-established behavior of its constituent functional groups and related derivatives. This guide synthesizes available information to provide a robust predictive model of its redox characteristics, detailed experimental protocols for its analysis, and visual representations of the underlying electrochemical pathways.

Predicted Electrochemical Behavior

The electrochemical behavior of this compound is characterized by two primary processes: the oxidation of the triphenylamine moiety and the reduction of the acetophenone group.

1.1. Oxidation of the Triphenylamine Moiety

The triphenylamine core is known to undergo a one-electron oxidation to form a stable cation radical. The potential at which this occurs is influenced by the nature of the substituents on the phenyl rings. In the case of this compound, the acetyl group at the para position of one phenyl ring acts as an electron-withdrawing group. This withdrawal of electron density from the nitrogen atom makes the removal of an electron more difficult, thus shifting the oxidation potential to more positive values compared to unsubstituted triphenylamine.

The oxidation is generally a reversible or quasi-reversible process. The stability of the resulting cation radical is a key feature of TPA derivatives.

1.2. Reduction of the Acetophenone Moiety

The ketone group of the acetophenone moiety is susceptible to electrochemical reduction. This process typically involves the transfer of one electron to form a radical anion. The subsequent fate of this radical anion depends on the experimental conditions, particularly the presence of proton donors. In aprotic media, the radical anions may dimerize to form a pinacol. In the presence of a proton source, the radical anion can be protonated and then undergo a second electron transfer and protonation to yield the corresponding alcohol, 1-(4-(diphenylamino)phenyl)ethanol.

Quantitative Data Summary

The following tables summarize the typical electrochemical data for triphenylamine and acetophenone derivatives from the literature, which serve as a basis for estimating the redox potentials of this compound.

Table 1: Oxidation Potentials of Substituted Triphenylamine Derivatives

CompoundSubstituentOxidation Potential (Eox vs. Ag/AgCl)Reference Compound
Triphenylamine-H~ +0.9 VUnsubstituted
4,4'-Dimethoxytriphenylamine-OCH3 (electron-donating)~ +0.6 VElectron-Donating Group
This compound -COCH3 (electron-withdrawing) ~ +1.1 to +1.3 V (estimated) Target Molecule

Note: Potentials are approximate and can vary with experimental conditions.

Table 2: Reduction Potentials of Substituted Acetophenone Derivatives

CompoundSubstituentReduction Potential (Ered vs. Ag/AgCl)Reference Compound
Acetophenone-H~ -1.8 VUnsubstituted
4-Methoxyacetophenone-OCH3 (electron-donating)~ -1.9 VElectron-Donating Group
This compound -N(C6H5)2 (electron-donating) ~ -1.9 to -2.1 V (estimated) Target Molecule

Note: Potentials are approximate and can vary with experimental conditions.

Experimental Protocols

A standard and reliable method for investigating the electrochemical behavior of this compound is cyclic voltammetry (CV).

3.1. Cyclic Voltammetry Protocol

  • Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode. The electrode should be polished with alumina slurry and sonicated in ethanol and deionized water before each experiment to ensure a clean and reproducible surface.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrolyte Solution: A 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) in an aprotic solvent like acetonitrile (CH3CN) or dichloromethane (CH2Cl2). The solvent should be of high purity and dried before use.

  • Analyte Concentration: 1-5 mM of this compound.

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • A blank CV is recorded in the electrolyte solution to establish the potential window.

    • The analyte is added to the electrochemical cell, and the solution is stirred to ensure homogeneity.

    • The CV is recorded by sweeping the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) to observe the oxidation, then reversing the scan to a negative limit (e.g., -2.5 V) to observe the reduction, and finally returning to the initial potential.

    • The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electron transfer processes.

Visualizations

4.1. Proposed Electrochemical Pathways

The following diagrams illustrate the proposed electrochemical oxidation and reduction pathways for this compound.

G cluster_oxidation Oxidation Pathway Start_Ox This compound Radical_Cation Radical Cation Start_Ox->Radical_Cation -e⁻

Proposed Oxidation of the Triphenylamine Moiety.

G cluster_reduction Reduction Pathway Start_Red This compound Radical_Anion Radical Anion Start_Red->Radical_Anion +e⁻ Dimer Pinacol Dimer Radical_Anion->Dimer Dimerization Alcohol Alcohol Radical_Anion->Alcohol +e⁻, +2H⁺

Proposed Reduction of the Acetophenone Moiety.

4.2. Experimental Workflow

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

G Prep Prepare Electrolyte Solution Purge Purge with Inert Gas Prep->Purge Blank Record Blank CV Purge->Blank Add Add Analyte Blank->Add Record Record CV at Various Scan Rates Add->Record Analyze Analyze Data (Peak Potentials, Currents) Record->Analyze

Cyclic Voltammetry Experimental Workflow.

This technical guide provides a foundational understanding of the electrochemical behavior of this compound, offering valuable insights for researchers and professionals in drug development and materials science. The provided protocols and predictive data serve as a starting point for empirical investigation and further characterization of this interesting molecule.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(4-(Diphenylamino)phenyl)ethanone, a compound of interest in materials science and medicinal chemistry. This document details the precise three-dimensional arrangement of atoms within the crystal lattice, supported by comprehensive crystallographic data. Furthermore, it outlines the experimental protocols for its synthesis and crystallization, offering a reproducible framework for further investigation.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The detailed crystallographic data are summarized in the table below, providing essential parameters for computational modeling and structural analysis.

ParameterValue
CCDC Number647321
Empirical FormulaC₂₀H₁₇NO
Formula Weight287.35
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 10.386(3) Å, α = 90°
b = 9.993(3) Å, β = 107.03(3)°
c = 15.583(5) Å, γ = 90°
Volume1546.1(8) ų
Z4
Density (calculated)1.234 Mg/m³
Absorption coefficient0.076 mm⁻¹
F(000)608

Experimental Protocols

The synthesis and crystallization of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by recrystallization.

Synthesis: Friedel-Crafts Acylation of Triphenylamine

This procedure outlines the synthesis of this compound via the acylation of triphenylamine.

Materials:

  • Triphenylamine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • In a separate flask, dissolve triphenylamine in dry dichloromethane.

  • Add the triphenylamine solution dropwise to the cooled acetyl chloride/AlCl₃ mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Crystallization

The crude this compound is purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

Materials:

  • Crude this compound

  • Ethanol

  • Hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • As the solution cools, crystals of this compound will begin to form.

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

experimental_workflow start Start reactants Triphenylamine + Acetyl Chloride + AlCl₃ in Dichloromethane start->reactants reaction Friedel-Crafts Acylation reactants->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup extraction Solvent Extraction & Drying workup->extraction evaporation Solvent Evaporation extraction->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization from Ethanol crude_product->recrystallization crystals Pure Crystals of This compound recrystallization->crystals characterization Single-Crystal X-ray Diffraction crystals->characterization data_analysis Structure Solution & Refinement characterization->data_analysis final_structure Final Crystal Structure data_analysis->final_structure

Caption: Synthesis and Crystallographic Analysis Workflow.

An In-depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Diphenylamino)phenyl)ethanone, a key chemical intermediate, holds significant potential in the landscape of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its versatile role as a building block for a range of biologically active molecules. Detailed experimental protocols for its preparation, extensive spectroscopic data for its characterization, and insights into its applications in the synthesis of compounds with potential therapeutic relevance are presented. This document aims to serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug development.

Introduction

This compound, also known as 4-acetyltriphenylamine, is an aromatic ketone characterized by a diphenylamino substituent at the para position of the acetophenone core. This structural motif makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the reactive acetyl group and the electron-rich diphenylamino moiety allows for a diverse range of chemical transformations, leading to the generation of novel heterocyclic systems and other scaffolds with potential pharmacological activities. This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, characterization, and application in synthesis.

PropertyValueReference
IUPAC Name 1-[4-(N-phenylanilino)phenyl]ethanone[1]
Synonyms 4-Diphenylaminoacetophenone, 4-Acetyltriphenylamine[1]
CAS Number 1756-32-7[1]
Molecular Formula C₂₀H₁₇NO[1]
Molecular Weight 287.36 g/mol [1]
Appearance Pale-yellow to yellow-brown solid[2]
Melting Point 138-140 °C[3]
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and acetone.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: Friedel-Crafts acylation and Buchwald-Hartwig amination.

Friedel-Crafts Acylation

This classic method involves the reaction of diphenylamine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The acetyl group is introduced onto the aromatic ring of diphenylamine.

Experimental Protocol: Friedel-Crafts Acylation of Diphenylamine

  • Reagents:

    • Diphenylamine

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), dilute solution

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add acetyl chloride.

    • To this mixture, add a solution of diphenylamine in dichloromethane dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Logical Workflow for Friedel-Crafts Acylation

G reagents Diphenylamine + Acetyl Chloride + AlCl3 reaction Friedel-Crafts Acylation in Dichloromethane reagents->reaction 0 °C to RT workup Aqueous Workup (HCl, NaHCO3) reaction->workup purification Recrystallization workup->purification product This compound purification->product

Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Buchwald-Hartwig Amination

This modern cross-coupling reaction provides an alternative route, involving the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoacetophenone) with diphenylamine.[4][5] This method often offers better functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents:

    • 4-Bromoacetophenone

    • Diphenylamine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Sodium tert-butoxide, NaOtBu)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

    • Add 4-bromoacetophenone and diphenylamine to the tube.

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time (monitored by TLC or GC-MS).

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Buchwald-Hartwig Amination

G reagents 4-Bromoacetophenone + Diphenylamine + Pd Catalyst + Ligand + Base reaction Buchwald-Hartwig Amination in Toluene/Dioxane reagents->reaction Heat, Inert Atmosphere workup Filtration and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity.

Technique Data
¹H NMR Spectral data would show characteristic peaks for the aromatic protons of the three phenyl rings and a singlet for the methyl protons of the acetyl group. The exact chemical shifts and coupling constants would need to be obtained from a published spectrum.
¹³C NMR The spectrum would display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. PubChem provides a 13C NMR spectrum.[1]
Infrared (IR) A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1670-1690 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) at m/z 287, corresponding to the molecular weight of the compound. PubChem provides GC-MS data.[1]

Applications as a Chemical Intermediate

This compound serves as a versatile starting material for the synthesis of various classes of organic compounds, some of which have shown promising biological activities.

Synthesis of Chalcones

The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).[4] These chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6]

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reagents:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Base (e.g., sodium hydroxide or potassium hydroxide)

    • Ethanol

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in ethanol.

    • To this solution, add an aqueous solution of the base dropwise at room temperature.

    • Stir the reaction mixture for several hours until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

Synthetic Pathway to Chalcones and their Potential Biological Targets

G cluster_synthesis Synthesis cluster_bioactivity Potential Biological Activity start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) chalcone->inflammation Modulation cancer Cancer Cell Proliferation Signaling Pathways chalcone->cancer Inhibition

Synthesis of chalcones and their potential interaction with biological pathways.

Precursor for Heterocyclic Compounds

The chalcones derived from this compound can be further cyclized to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyrazolines, and isoxazoles.[7] These heterocyclic scaffolds are prevalent in many approved drugs and are of significant interest in drug discovery.

Potential Role in Kinase Inhibition

The 4-anilinophenyl moiety is a common feature in many kinase inhibitors. While this compound itself is not a known kinase inhibitor, it serves as a valuable starting material for the synthesis of more complex molecules that can target protein kinases. For instance, derivatives of similar structures have been investigated as inhibitors of Src kinase and other kinases involved in cancer cell signaling.[8][9] The general principle involves the elaboration of the core structure to introduce functionalities that can interact with the ATP-binding site of the target kinase.

Conceptual Pathway from Intermediate to Kinase Inhibitor

G start This compound elaboration Multi-step Synthesis (e.g., Heterocycle formation, Functional group modification) start->elaboration Chemical Intermediate inhibitor Kinase Inhibitor Candidate elaboration->inhibitor kinase Protein Kinase (e.g., Src, EGFR) inhibitor->kinase Binds to ATP pocket signaling Cellular Signaling Pathway (e.g., Proliferation, Survival) inhibitor->signaling Inhibits kinase->signaling Regulates

Conceptual flow from the intermediate to a potential kinase inhibitor and its target pathway.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly for the construction of novel molecules with potential applications in drug discovery. Its straightforward synthesis via established methods like Friedel-Crafts acylation and Buchwald-Hartwig amination, combined with the reactivity of its functional groups, makes it an attractive starting material for generating diverse chemical libraries. The exploration of its derivatives, especially chalcones and heterocyclic compounds, continues to be a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of this important building block, intended to facilitate its effective use in the research and development of new chemical entities.

References

An In-depth Technical Guide to the Basic Reactivity of the Acetyl Group in 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the acetyl group in the aromatic ketone 1-(4-(Diphenylamino)phenyl)ethanone. The document elucidates the electronic and steric influences of the para-substituted diphenylamino moiety on the chemical behavior of the acetyl group. Key reactions, including enolate formation, aldol condensation, and the synthesis of derivatives such as chalcones, pyrazolines, and oximes, are discussed in detail. This guide also furnishes detailed experimental protocols for these transformations and presents quantitative data for structurally related compounds to offer a comparative analysis. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, also known as 4-acetyltriphenylamine, is a versatile organic compound characterized by a central phenyl ring substituted with an acetyl group and a diphenylamino group at the para position.[1] The inherent reactivity of the acetyl group, a common functional group in organic chemistry, is significantly modulated by the electronic and steric nature of the diphenylamino substituent. This guide explores the core principles governing the reactivity of this acetyl moiety, providing a foundational understanding for its application in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials.

The acetyl group's reactivity is primarily centered around two key features: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The large, electron-donating diphenylamino group exerts a profound influence on both of these aspects, thereby dictating the compound's behavior in various chemical transformations.

Electronic and Steric Effects of the Diphenylamino Group

The diphenylamino group is a strong electron-donating group due to the delocalization of the nitrogen lone pair into the phenyl rings. This electron-donating character has a significant impact on the reactivity of the para-positioned acetyl group.

Electronic Effects: The donation of electron density to the phenyl ring and subsequently to the acetyl group reduces the electrophilicity of the carbonyl carbon.[2] This makes it less susceptible to nucleophilic attack compared to unsubstituted acetophenone. Furthermore, this electron donation destabilizes the formation of an enolate at the α-carbon, thereby increasing the pKa of the α-protons and making them less acidic.[2]

Steric Effects: The bulky nature of the two phenyl rings in the diphenylamino group can sterically hinder the approach of reagents to the acetyl group, although this effect is less pronounced due to the para-substitution pattern.[2][3]

Table 1: Hammett (σp) Constants and pKa Values for para-Substituted Acetophenones

SubstituentHammett Constant (σp)pKa in DMSO
-H024.7
-OCH3-0.2725.7
-N(CH3)2-0.8327.48
-N(C6H5)2 (Diphenylamino) Estimated to be strongly negative Estimated to be > 26

Data for -H, -OCH3, and -N(CH3)2 are from reference[6]. The values for the diphenylamino group are estimated based on its known electron-donating properties.

Key Reactions of the Acetyl Group

The acetyl group in this compound undergoes a variety of fundamental reactions typical of ketones, including enolate formation, aldol-type condensations, and reactions with nitrogen nucleophiles.

Enolate Formation and Keto-Enol Tautomerism

The α-protons of the acetyl group are acidic and can be removed by a base to form a resonance-stabilized enolate ion. The acidity of these protons is a crucial factor in many of the reactions of this compound. The pKa of the α-protons in typical ketones is around 20 in DMSO.[7] For this compound, due to the electron-donating nature of the diphenylamino group, the pKa is expected to be higher than that of acetophenone.

The enolate can exist in equilibrium with its keto tautomer. This keto-enol tautomerism is a fundamental process that underpins the reactivity of the α-carbon.

G Keto-Enol Tautomerism and Enolate Formation cluster_legend Legend KETO This compound (Keto form) ENOLATE Enolate Intermediate KETO->ENOLATE Base (e.g., OH⁻) ENOLATE->KETO H₂O ENOL Enol Form ENOLATE->ENOL H₂O ENOL->ENOLATE Base (e.g., OH⁻) Equilibrium <-> Represents equilibrium

Caption: Keto-enol tautomerism and enolate formation pathway.

Aldol-Type Condensation: Synthesis of Chalcones

One of the most important reactions of the acetyl group is the Claisen-Schmidt condensation, a type of crossed aldol condensation, with aromatic aldehydes to form chalcones (α,β-unsaturated ketones).[8][9] This reaction is typically catalyzed by a base, which facilitates the formation of the enolate from this compound. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the chalcone.

G Claisen-Schmidt Condensation for Chalcone Synthesis REACTANTS This compound + Aromatic Aldehyde BASE Base (e.g., NaOH, KOH) ENOLATE Enolate Formation BASE->ENOLATE NUCLEOPHILIC_ATTACK Nucleophilic Attack on Aldehyde ENOLATE->NUCLEOPHILIC_ATTACK ALDOL_ADDUCT Aldol Adduct Intermediate NUCLEOPHILIC_ATTACK->ALDOL_ADDUCT DEHYDRATION Dehydration ALDOL_ADDUCT->DEHYDRATION CHALCONE Chalcone Product DEHYDRATION->CHALCONE

Caption: Workflow for chalcone synthesis.

Synthesis of Pyrazolines

Chalcones derived from this compound are valuable intermediates for the synthesis of heterocyclic compounds such as pyrazolines.[10] Pyrazolines are typically synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of a suitable solvent and catalyst.[11][12]

G Synthesis of Pyrazolines from Chalcones CHALCONE Chalcone Derivative REACTION Cyclization Reaction CHALCONE->REACTION HYDRAZINE Hydrazine Hydrate HYDRAZINE->REACTION PYRAZOLINE Pyrazoline Product REACTION->PYRAZOLINE

Caption: Pathway for pyrazoline synthesis.

Formation of Oximes

The carbonyl group of this compound can react with hydroxylamine to form an oxime.[13][14] This reaction is a nucleophilic addition to the carbonyl carbon followed by elimination of a water molecule. The formation of oximes is often used for the protection or characterization of ketones.

G Oxime Formation from Ketone KETONE This compound ADDITION Nucleophilic Addition KETONE->ADDITION HYDROXYLAMINE Hydroxylamine (NH₂OH) HYDROXYLAMINE->ADDITION INTERMEDIATE Tetrahedral Intermediate ADDITION->INTERMEDIATE ELIMINATION Elimination of Water INTERMEDIATE->ELIMINATION OXIME Oxime Product ELIMINATION->OXIME

Caption: Mechanism of oxime formation.

Experimental Protocols

The following are detailed methodologies for the key reactions discussed.

General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of aqueous NaOH or KOH dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if necessary.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[11]

General Procedure for the Synthesis of Pyrazolines

Materials:

  • Chalcone derivative of this compound

  • Hydrazine hydrate (or a substituted hydrazine)

  • Glacial acetic acid or ethanol

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in glacial acetic acid or ethanol.[10][15]

  • Add an excess of hydrazine hydrate (e.g., 4 equivalents) to the solution.[15]

  • Reflux the reaction mixture for several hours (e.g., 6.5 hours), monitoring the reaction progress by TLC.[15]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[11]

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude pyrazoline from a suitable solvent (e.g., ethanol) to afford the purified product.[11]

General Procedure for the Synthesis of Oximes

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or an aqueous base (e.g., K₂CO₃)

  • Ethanol or water

  • Heating and stirring apparatus

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride in water.[13]

  • Add a base such as pyridine or an aqueous solution of potassium carbonate to neutralize the HCl and free the hydroxylamine.[13][16]

  • Heat the mixture to reflux for a specified period (e.g., 15-60 minutes), monitoring the reaction by TLC.[16]

  • After completion, cool the reaction mixture and add water to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Quantitative Data and Spectroscopic Analysis

While specific quantitative data for this compound is limited in the readily available literature, data for related compounds can provide valuable insights.

Table 2: Spectroscopic Data for this compound and a Related Compound

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
This compound 7.97 (d), 7.30 (t), 7.15 (dd), 7.08 (t)[17]196.7 (C=O), 150.1, 147.2, 130.5, 129.4, 125.1, 123.7, 122.3, 26.4 (CH₃) (Predicted)287 (M+)[1]
1-(4-(4-methylpiperazino)phenyl)-1-ethanone 7.85 (d), 6.85 (d), 3.35 (t), 2.55 (t), 2.35 (s)[18]Not available232 (M+)

Note: 1H and 13C NMR data for this compound are partially from reference[17] and predictive sources, as a complete, verified spectrum was not found in the search results.

Conclusion

The acetyl group of this compound exhibits a rich and versatile reactivity profile that is fundamentally influenced by the electronic and steric properties of the para-substituted diphenylamino group. Its ability to form enolates allows for a range of carbon-carbon bond-forming reactions, most notably the Claisen-Schmidt condensation to produce chalcones, which are key precursors to medicinally relevant pyrazoline scaffolds. The carbonyl group also readily undergoes nucleophilic addition with nitrogen-based nucleophiles to yield derivatives such as oximes. This technical guide provides a solid foundation for understanding and utilizing the reactivity of this important chemical entity in various research and development endeavors. Further quantitative studies on the kinetics and thermodynamics of its reactions would provide deeper insights into its chemical behavior.

References

An In-depth Technical Guide to the Role of the Diphenylamino Group in 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical whitepaper provides a comprehensive analysis of the pivotal role of the diphenylamino (DPA) functional group in the molecular structure, electronic properties, reactivity, and applications of 1-(4-(Diphenylamino)phenyl)ethanone (DPAE). DPAE serves as a valuable model compound and a versatile synthetic intermediate in materials science and pharmaceutical development. The DPA moiety, a potent electron-donating group, profoundly influences the molecule's photophysical and electrochemical characteristics, making it a subject of significant interest for researchers, scientists, and professionals in drug development. This guide consolidates key physicochemical data, details relevant experimental protocols, and visualizes the underlying chemical principles to offer a thorough understanding of the structure-function relationship imparted by the diphenylamino group.

Chapter 1: Core Molecular Profile of this compound

This compound, also known as 4-acetyltriphenylamine, is an aromatic ketone featuring a triphenylamine core. This structure consists of a central nitrogen atom bonded to three phenyl rings, one of which is para-substituted with an acetyl group. This unique combination of a strong electron-donating DPA group and an electron-withdrawing acetyl group establishes a "push-pull" electronic system, which is fundamental to its properties.

Physicochemical and Spectroscopic Data

The essential properties of DPAE are summarized below. This data is critical for its application in synthesis and material fabrication.

PropertyValueReference(s)
IUPAC Name 1-[4-(N-phenylanilino)phenyl]ethanone[1]
Synonyms 4-Diphenylaminoacetophenone, 4-Acetyltriphenylamine[1]
CAS Number 1756-32-7[1]
Molecular Formula C₂₀H₁₇NO[1]
Molecular Weight 287.36 g/mol [1]
Melting Point 112-113 °C[2]
Boiling Point 375.4 ± 25.0 °C (Predicted)[2]
Appearance Pale-yellow to yellow-brown solid
Mass Spec Fragments (m/z) 287 (M+), 272, 244[1]

Chapter 2: The Defining Influence of the Diphenylamino Group

The diphenylamino group is the primary determinant of DPAE's electronic and photophysical behavior. Its role can be understood by examining its electronic and structural effects on the molecule.

Electronic Effects: An Electron-Donating Powerhouse

The DPA group functions as a potent electron-donating group (EDG) due to the presence of a lone pair of electrons on the central nitrogen atom. This lone pair is delocalized across the π-systems of the three attached phenyl rings through resonance (a positive mesomeric effect, +M). This delocalization significantly increases the electron density of the entire aromatic system.

This electron-donating nature has several key consequences:

  • Modulation of Frontier Molecular Orbitals: The DPA group raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO level makes the molecule easier to oxidize, a critical property for applications in organic electronics as a hole-transport material.[3][4]

  • Reduced HOMO-LUMO Gap: The extended conjugation and electron donation narrow the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift in the molecule's UV-Vis absorption spectrum compared to unsubstituted benzene or acetophenone.[5]

  • Intramolecular Charge Transfer (ICT): The DPA group (donor) and the para-acetyl group (acceptor) create a D-π-A (Donor-π bridge-Acceptor) structure. Upon photoexcitation, an electron can be promoted from a HOMO, largely localized on the DPA moiety, to a LUMO, with significant character on the acetylphenyl moiety. This ICT state is fundamental to the molecule's fluorescence properties.

OLED_Structure Anode Anode (e.g., ITO) HTL Hole-Transport Layer (e.g., DPAE Derivative) Anode->HTL Hole Injection (+) EML Emissive Layer (EML) HTL->EML Hole Transport Light Photon Emission ETL Electron-Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection (-) Synthesis_Workflow start Start Materials: - 4'-Aminoacetophenone - Iodobenzene (2 eq.) - Pd₂(dba)₃ (catalyst) - Xantphos (ligand) - Cs₂CO₃ (base) - Toluene (solvent) reaction Combine reactants in a Schlenk flask under inert atmosphere (N₂ or Ar). start->reaction heating Heat mixture at reflux (approx. 110 °C) for 12-24h. reaction->heating tlc Monitor reaction progress using Thin Layer Chromatography (TLC). heating->tlc workup Aqueous Workup: 1. Cool to RT. 2. Dilute with Ethyl Acetate. 3. Wash with water & brine. tlc->workup purify Purification: Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify end Final Product: This compound (Characterize via NMR, MS) purify->end

References

Theoretical and Computational Deep Dive into 1-(4-(Diphenylamino)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Diphenylamino)phenyl)ethanone, a derivative of the versatile triphenylamine scaffold, is a compound of significant interest in materials science and medicinal chemistry. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating diphenylamino group and the electron-withdrawing acetyl moiety, make it a compelling subject for theoretical and computational investigation. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies applied to understand the molecular properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction

This compound, also known as 4-acetyltriphenylamine, belongs to a class of compounds recognized for their applications in organic electronics, photophysics, and as intermediates in the synthesis of more complex molecules. The core structure features a central nitrogen atom bonded to three phenyl rings, one of which is para-substituted with an acetyl group. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that governs many of the material's properties, including its absorption and emission characteristics. Understanding these properties at a molecular level is crucial for the rational design of novel materials and potential therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the geometric, electronic, and spectroscopic properties of such molecules. By modeling the molecule's behavior in silico, researchers can predict its characteristics and guide experimental efforts. This guide will delve into the theoretical basis for these computational studies and present expected findings for this compound.

Theoretical Framework and Computational Methodology

The computational investigation of this compound typically employs Density Functional Theory (DFT). This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice, often paired with a 6-31G(d,p) or larger basis set to provide a good balance between accuracy and computational cost.

Logical Workflow for Computational Analysis:

G A Geometry Optimization B Frequency Calculation A->B C Electronic Properties Calculation (HOMO, LUMO, etc.) A->C E Analysis of Results B->E D Spectroscopic Properties Prediction (UV-Vis, FT-IR) C->D D->E

Caption: Computational analysis workflow.

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-N (amino)~1.42
C=O (acetyl)~1.23
C-C (acetyl)~1.51
Bond Angles ( °)
C-N-C~120
C-C=O~120
Dihedral Angles ( °)
Phenyl ring twist30-40
Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR). Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (DFT/B3LYP/6-31G(d,p))

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (acetyl)Stretching~1680 - 1700
C-N (amino)Stretching~1280 - 1350
C-H (aromatic)Stretching~3000 - 3100
C-H (methyl)Stretching~2900 - 3000
Electronic Properties

The electronic properties of the molecule are determined by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and reactivity.

Table 3: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

PropertyPredicted Value (eV)
HOMO Energy~ -5.5 to -5.8
LUMO Energy~ -2.0 to -2.3
HOMO-LUMO Gap~ 3.2 to 3.8

A smaller HOMO-LUMO gap is indicative of a molecule that is more easily excitable and can lead to absorption at longer wavelengths.

Signaling Pathway of Intramolecular Charge Transfer (ICT):

D Diphenylamino (Donor) Pi_Bridge Phenyl Ring (π-bridge) D->Pi_Bridge Electron Donation A Acetyl (Acceptor) Pi_Bridge->A Electron Withdrawal A Dissolve Triphenylamine in Solvent B Add Lewis Acid Catalyst (e.g., AlCl3) A->B C Add Acylating Agent (e.g., Acetyl Chloride) Dropwise B->C D Stir at Room Temperature C->D E Quench Reaction with Ice-Water D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Triphenylamine-Based Chalcones Using 1-(4-(Diphenylamino)phenyl)ethanone in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry and materials science.[1][2] They serve as precursors for various heterocyclic compounds and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4][5] The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a fundamental and efficient method for synthesizing chalcones.[2][6][7]

This application note details the use of 1-(4-(diphenylamino)phenyl)ethanone, also known as 4-acetyltriphenylamine[8], as the ketone component in the Claisen-Schmidt condensation. The incorporation of the bulky, electron-rich triphenylamine moiety is of particular interest as it can enhance the photophysical properties and biological efficacy of the resulting chalcone derivatives. These novel compounds are promising candidates for drug discovery and development, particularly in oncology and infectious diseases.

General Reaction Scheme

The Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde proceeds as follows, typically under basic conditions, to yield a (2E)-1-(4-(diphenylamino)phenyl)-3-(aryl)prop-2-en-1-one derivative.

Figure 1: General Reaction Scheme this compound + Substituted Benzaldehyde → Triphenylamine-Chalcone Derivative

Experimental Protocols

This section provides a detailed methodology for the synthesis of triphenylamine-based chalcones via a base-catalyzed Claisen-Schmidt condensation.

Protocol 1: Synthesis of (2E)-1-(4-(diphenylamino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40-50% in water)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in a minimal amount of ethanol at room temperature.

  • Catalyst Addition: While stirring vigorously, slowly add the aqueous solution of NaOH or KOH (e.g., 40%) dropwise to the reaction mixture. The addition of a strong base is crucial for the deprotonation of the ketone to form an enolate.[9][10]

  • Reaction Monitoring: A color change and the formation of a precipitate are often observed. Allow the mixture to stir at room temperature for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it reaches a pH of ~6-7. This step neutralizes the excess base and protonates the phenoxide, if applicable.[6]

  • Isolation of Crude Product: The precipitated solid product is collected by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a solvent system like hexane/ethyl acetate to yield the pure chalcone.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various triphenylamine-chalcone derivatives and their characteristic spectral data.

Table 1: Representative Reaction Yields for Triphenylamine-Chalcone Synthesis

Entry Ar-Aldehyde Product Reaction Time (h) Yield (%)
1 Benzaldehyde (2E)-1-(4-(diphenylamino)phenyl)-3-phenylprop-2-en-1-one 12 85-95
2 4-Chlorobenzaldehyde (2E)-1-(4-(diphenylamino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one 8 90-97
3 4-Methoxybenzaldehyde (2E)-1-(4-(diphenylamino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 10 88-96
4 4-Nitrobenzaldehyde (2E)-1-(4-(diphenylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one 6 92-98

| 5 | 2-Naphthaldehyde | (2E)-1-(4-(diphenylamino)phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 16 | 80-90 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Table 2: Characteristic Spectroscopic Data for Chalcones

Spectroscopy Functional Group Characteristic Signal/Peak Range
FT-IR C=O (α,β-unsaturated ketone) 1630-1685 cm⁻¹ (strong)[11][12]
C=C (alkene) 1550-1640 cm⁻¹
C-H (aromatic) 3000-3100 cm⁻¹
¹H NMR α-H (vinylic) δ 7.1 - 7.8 ppm (doublet)
β-H (vinylic) δ 7.4 - 8.2 ppm (doublet)
Coupling Constant (Jαβ) 15-16 Hz (indicates trans configuration)[11][13]
Aromatic Protons δ 6.9 - 8.3 ppm (multiplets)
¹³C NMR C=O (carbonyl) δ 185-195 ppm[11]

| UV-Vis | π → π* transition | 280-450 nm[11][14] |

Visualizations: Diagrams and Workflows

Claisen-Schmidt Reaction Mechanism The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism Figure 2: Claisen-Schmidt Reaction Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Dehydration Ketone 1-(4-(TPA)phenyl)ethanone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate->Enolate_ref Aldehyde Ar-CHO Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide->Alkoxide_ref Enolate_ref->Aldehyde Attack on Carbonyl Aldol Aldol Adduct Chalcone Final Chalcone (α,β-unsaturated ketone) Aldol->Chalcone - H₂O Alkoxide_ref->Aldol Protonation Experimental_Workflow Figure 3: Experimental Workflow for Chalcone Synthesis Start Start: Reagents (Ketone, Aldehyde, Solvent, Base) Reaction Claisen-Schmidt Condensation (Stirring at Room Temp) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Quenching with Ice Water, Neutralization) Monitoring->Workup Filtration Isolation of Crude Product (Vacuum Filtration) Workup->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Characterization Characterization (NMR, FT-IR, MS) Purification->Characterization End Final Product: Pure Chalcone Characterization->End Apoptosis_Pathway Figure 4: Representative Apoptosis Pathway Modulated by Chalcones Chalcone Triphenylamine-Chalcone Derivative Cell Cancer Cell Chalcone->Cell Induces ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

References

Application Notes and Protocols: Synthesis of Chalcones from 1-(4-(Diphenylamino)phenyl)ethanone and Their Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant interest in medicinal chemistry. Their versatile chemical scaffold allows for facile synthesis and modification, leading to a diverse library of derivatives with a broad spectrum of biological activities. Chalcones derived from 1-(4-(diphenylamino)phenyl)ethanone are of particular interest due to the incorporation of the bulky, electron-donating diphenylamine moiety, which can significantly influence their physicochemical and pharmacological properties. These derivatives have shown promise as potent anticancer and anti-inflammatory agents.

This document provides detailed protocols for the synthesis of chalcones from this compound via the Claisen-Schmidt condensation reaction. Additionally, it outlines experimental procedures for evaluating their potential anticancer and anti-inflammatory activities, supported by quantitative data from existing literature on structurally related compounds. Finally, key signaling pathways implicated in the biological action of these chalcones are illustrated.

Synthesis of Chalcones from this compound

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[1][2] This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. The general reaction scheme is depicted below:

General Reaction:

This compound + Substituted Benzaldehyde → (E)-1-(4-(diphenylamino)phenyl)-3-(substituted phenyl)prop-2-en-1-one

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a general guideline and can be optimized by varying the solvent, base, temperature, and reaction time.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid or dilute Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for thin-layer chromatography (TLC) and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol (15-20 mL).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (40%) or KOH (40%) dropwise until the solution becomes turbid.[3]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours.[4] The progress of the reaction should be monitored by TLC using a hexane:ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid or dilute HCl to neutralize the excess base.

  • Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Drying: The crude product is dried in a desiccator.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: The structure and purity of the synthesized chalcone can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G cluster_synthesis Synthesis start Dissolve Reactants (this compound & Substituted Benzaldehyde) in Ethanol add_base Add Aqueous Base (NaOH or KOH) start->add_base react Stir at Room Temperature (24-48h) add_base->react monitor Monitor by TLC react->monitor workup Pour into Ice Water & Acidify react->workup isolate Vacuum Filtration workup->isolate dry Dry Crude Product isolate->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterization (FT-IR, NMR, MS) purify->characterize

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Biological Applications and Evaluation Protocols

Chalcones derived from this compound are promising candidates for anticancer and anti-inflammatory drug development.

Anticancer Activity

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][5][6] The diphenylamine moiety can enhance the lipophilicity and cellular uptake of the chalcone, potentially leading to increased cytotoxic activity.

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized chalcones dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Diphenylamine-Containing Chalcones

The following table summarizes the reported in vitro anticancer activity of chalcone derivatives containing a diphenylamine or structurally similar moiety against various cancer cell lines.

Compound IDR Group (Substituent on Benzaldehyde)Cancer Cell LineIC₅₀ (µM)Citation
1 4-ChloroMCF-7 (Breast)3.44[7]
2 4-MethoxyHepG2 (Liver)4.64[7]
3 3,4-DimethoxyHCT116 (Colon)6.31[7]
4 4-NitroA549 (Lung)1.97[5]
5 UnsubstitutedPC-3 (Prostate)5.61[8]

Note: The data presented are for chalcones with structures analogous to those synthesized from this compound and are intended to be representative.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Chalcones

Many chalcones exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Chalcone Chalcone Derivative Chalcone->PI3K inhibits Chalcone->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone derivatives.

Anti-inflammatory Activity

Chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating pro-inflammatory signaling pathways such as NF-κB.[9][10]

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Synthesized chalcones dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized chalcones for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Quantitative Data: Anti-inflammatory Activity of Diphenylamine-Containing Chalcones

The following table summarizes the reported in vitro anti-inflammatory activity of chalcone derivatives.

Compound IDR Group (Substituent on Benzaldehyde)AssayIC₅₀ (µM)Citation
6 2',5'-Dihydroxyβ-glucuronidase release1.6[11]
7 2',5'-DihydroxyLysozyme release1.4[11]
8 3,4-DimethoxyNO Production7.6[12]
9 4-Chloro5-Lipoxygenase8.5[9]
10 UnsubstitutedCyclooxygenase-210.2[9]

Note: The data presented are for chalcones with structures analogous to those synthesized from this compound and are intended to be representative.

Signaling Pathway: NF-κB Signaling Pathway Inhibition by Chalcones

Chalcones can inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa->NFkB degradation of IκBα Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Chalcone Chalcone Derivative Chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Conclusion

The synthetic accessibility of chalcones derived from this compound, coupled with their significant potential as anticancer and anti-inflammatory agents, makes them an attractive area of research for drug discovery and development. The protocols and data presented herein provide a comprehensive guide for the synthesis and biological evaluation of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these chalcones will be crucial for the development of novel therapeutics.

References

Application Notes and Protocols: 1-(4-(diphenylamino)phenyl)ethanone in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers. While 1-(4-(diphenylamino)phenyl)ethanone is not typically utilized as a standalone functional material in OLEDs, its chemical structure, featuring a hole-transporting diphenylamino moiety and a reactive acetyl group, makes it a valuable synthetic intermediate for the creation of more complex and highly functionalized OLED materials. This document provides detailed protocols for the synthesis of this compound and its potential applications as a precursor for advanced OLED materials.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2][3] This method allows for the formation of the carbon-nitrogen bond between an aryl halide and an amine. An alternative approach involves the Friedel-Crafts acylation.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound from 4'-bromoacetophenone and diphenylamine.

Materials:

  • 4'-Bromoacetophenone

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), combine 4'-bromoacetophenone (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (4'-bromoacetophenone).

  • Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Application as a Precursor for Advanced OLED Materials

The diphenylamino group is a well-established hole-transporting unit in OLED materials. The acetyl group in this compound serves as a versatile chemical handle for further molecular elaboration to synthesize novel host materials, emitters, or hole-transport materials with tailored properties.

Potential Synthetic Transformations:
  • Condensation Reactions: The acetyl group can undergo condensation with various aromatic aldehydes to form chalcone derivatives, which can be further cyclized to create heterocyclic systems for emissive materials.

  • Horner-Wadsworth-Emmons Reaction: This reaction can be used to introduce vinyl groups, extending the conjugation of the molecule, which is a common strategy for tuning the emission color of fluorescent materials.

  • Polymerization: The molecule can be functionalized with polymerizable groups to be incorporated into conjugated polymers for solution-processed OLEDs. For instance, polymers based on a similar moiety, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, have been explored for red to orange thermally activated delayed fluorescence (TADF) OLEDs.[5]

Characterization of a Representative Derivative

While data for this compound itself in OLEDs is scarce, we can look at a representative derivative to understand the potential properties. The following table summarizes the properties of a polymer (PCTXO) derived from a similar structural unit, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide, which showcases the utility of the core diphenylamino-phenyl-ketone structure in creating emissive materials.[5]

Table 1: Photophysical and Electrochemical Properties of a Representative Polymer Derivative (PCTXO)

PropertyValue
Photoluminescence (PL) Emission Peak (Film)655 nm
Highest Occupied Molecular Orbital (HOMO)-5.58 eV
Lowest Unoccupied Molecular Orbital (LUMO)-3.27 eV
Band Gap (Electrochemical)2.31 eV

Table 2: Device Performance of a Doped OLED with PCTXO as the Emitter [5]

ParameterValue
Device StructureITO/PEDOT:PSS/EML (PCTXO doped in mCP)/TmPyPB/LiF/Al
Maximum External Quantum Efficiency (EQE)10.44%
Maximum Current Efficiency14.97 cd A⁻¹
Turn-on Voltage4.2 V
Emission ColorDeep Orange
CIE Coordinates(0.63, 0.36)

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_derivatives Potential OLED Material Derivatives 4'-Bromoacetophenone 4'-Bromoacetophenone Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4'-Bromoacetophenone->Buchwald-Hartwig Amination Diphenylamine Diphenylamine Diphenylamine->Buchwald-Hartwig Amination This compound This compound Buchwald-Hartwig Amination->this compound Chalcones Chalcones This compound->Chalcones Condensation Stilbene Derivatives Stilbene Derivatives This compound->Stilbene Derivatives Wittig/HWE Conjugated Polymers Conjugated Polymers This compound->Conjugated Polymers Functionalization & Polymerization OLED_Structure cluster_device Typical Multi-layer OLED Device Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) (Potential application for derivatives) HIL->HTL EML Emissive Layer (EML) (Potential application for derivatives) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EML->recombination Recombination -> Light Emission EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons

References

Application Notes and Protocols: 1-(4-(Diphenylamino)phenyl)ethanone as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Diphenylamino)phenyl)ethanone, a readily available aromatic ketone, serves as a versatile precursor for the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a reactive acetyl group and a diphenylamino moiety, allows for diverse chemical modifications, leading to the generation of novel molecular entities with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of chalcone derivatives from this compound, highlighting their potential as antimicrobial and anticancer agents.

Introduction

This compound, also known as 4-acetyltriphenylamine, is a key building block in organic synthesis. The presence of the ketone functional group allows for reactions such as the Claisen-Schmidt condensation to form chalcones, which are known to exhibit a wide range of biological activities. The diphenylamino group can also be modified, although this is less common, to further diversify the resulting compounds. This document focuses on the utility of this compound in the synthesis of chalcones, a class of compounds with significant potential in drug discovery.

Key Reactions and Pharmaceutical Applications

The primary and most facile reaction for derivatizing this compound for pharmaceutical applications is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde to yield a chalcone (1,3-diaryl-2-propen-1-one).

Synthesis of Chalcones

Chalcones derived from this compound are of significant interest due to their potential biological activities, including:

  • Antimicrobial Activity: Chalcones have been shown to be effective against various strains of bacteria and fungi.[1]

  • Anticancer Activity: Many chalcone derivatives exhibit cytotoxic effects against various cancer cell lines.[2][3][4]

  • Anti-inflammatory Activity: Some chalcones have demonstrated anti-inflammatory properties.[1]

The general synthetic scheme for the preparation of chalcones from this compound is depicted below.

G Precursor This compound Chalcone Substituted Chalcone Derivative Precursor->Chalcone Claisen-Schmidt Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Base->Chalcone Bioactivity Potential Biological Activity (Antimicrobial, Anticancer, etc.) Chalcone->Bioactivity

Caption: Synthetic workflow for chalcone derivatives.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of chalcones from this compound based on established Claisen-Schmidt condensation methods for analogous compounds.[1] Researchers should optimize these conditions for specific substrates.

General Protocol for the Synthesis of 1-(4-(Diphenylamino)phenyl)-3-(aryl)prop-2-en-1-ones (Chalcones)

This protocol describes a general method for the base-catalyzed condensation of this compound with various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% in water)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities (e.g., 0.001 mol) of this compound and the desired substituted aromatic aldehyde in a minimum amount of 95% ethanol.

  • To this solution, slowly add an aqueous solution of NaOH or KOH (e.g., 0.003 mol).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • If a precipitate does not form, acidify the mixture with dilute HCl.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Expected Outcome:

The reaction is expected to yield the corresponding chalcone derivative. Yields can be variable, typically ranging from 45% to 90% depending on the specific aldehyde used.[5]

Data Presentation

While specific quantitative data for chalcones derived directly from this compound is not extensively available in the cited literature, the following tables present analogous data for chalcones derived from structurally similar acetophenones to provide an expected range of biological activity.

Table 1: Antimicrobial Activity of Analogous 4'-Amino-Chalcones [1]

CompoundAldehyde SubstituentZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
3a Unsubstituted1210
3b 4-Methoxy1412
3c 4-Chloro1513
3d 4-Nitro1816
Amoxicillin (Standard)2220

Table 2: Anticancer Activity of Analogous Chalcones against MCF-7 (Breast Cancer) Cell Line [2]

CompoundAldehyde SubstituentIC50 (µM)
1 2,4-Dichloro5.2
5 4-Trifluoromethyl3.8
23 3,4,5-Trimethoxy2.5
25 4-Dimethylamino1.9
Doxorubicin (Standard)0.8

Signaling Pathways and Mechanisms of Action

The biological activities of chalcones are often attributed to their ability to interact with various cellular targets and signaling pathways.

G cluster_0 Anticancer Mechanism cluster_1 Antimicrobial Mechanism Chalcone Chalcone Derivative ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS Caspases Caspase Activation (Caspase-3, -8, -9) Chalcone->Caspases CellCycle Cell Cycle Arrest Chalcone->CellCycle BacterialEnzyme Essential Bacterial Enzymes/Proteins Chalcone->BacterialEnzyme Michael Addition with Thiol Groups Apoptosis Apoptosis ROS->Apoptosis Caspases->Apoptosis BacterialGrowth Inhibition of Bacterial Growth BacterialEnzyme->BacterialGrowth

Caption: Potential mechanisms of action for chalcone derivatives.

In cancer cells, chalcones have been shown to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic pathway.[2] They can also cause cell cycle arrest, preventing cancer cells from proliferating.[2] The antimicrobial activity of chalcones is often linked to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups, such as the thiol groups of cysteine residues in essential bacterial enzymes, leading to their inactivation and subsequent inhibition of bacterial growth.[1][6]

Conclusion

This compound is a valuable and accessible precursor for the synthesis of a variety of chalcone derivatives with promising pharmaceutical potential. The straightforward nature of the Claisen-Schmidt condensation allows for the facile generation of a library of compounds for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 1-(4-(Diphenylamino)phenyl)ethanone in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(4-(diphenylamino)phenyl)ethanone as a precursor for the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). While not typically used as a primary sensitizer in its nascent form, its triphenylamine core serves as an excellent electron donor, making it a valuable building block for creating efficient D-π-A (Donor-π bridge-Acceptor) organic sensitizers.

Introduction

This compound, also known as 4-acetyltriphenylamine, is a versatile organic compound. Its core structure contains a triphenylamine (TPA) group, which is a well-established electron-donating moiety in a wide range of organic electronic materials. In the context of Dye-Sensitized Solar Cells, the TPA unit can be functionalized to create highly efficient metal-free organic dyes. These dyes are crucial components in DSSCs, responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy.

The general strategy involves modifying the acetyl group of this compound to introduce a π-conjugated bridge and an acceptor/anchoring group, typically through a condensation reaction. The most common acceptor and anchoring group used for this purpose is cyanoacrylic acid, which effectively injects electrons into the semiconductor's conduction band (e.g., TiO₂) and strongly adsorbs onto its surface.

Application: Synthesis of a D-π-A Organic Dye

A prime application of this compound in the DSSC field is its use as a starting material for the synthesis of a D-π-A organic dye. A common and effective method to achieve this is the Knoevenagel condensation reaction. This reaction involves the condensation of the ketone with an active methylene compound, such as cyanoacetic acid, to form a new carbon-carbon double bond, extending the π-conjugation and incorporating the anchoring group.

The resulting dye, for instance, (Z)-2-cyano-3-(4-(diphenylamino)phenyl)but-2-enoic acid, possesses the necessary electronic and structural features for a functional DSSC sensitizer:

  • An Electron Donor (D): The triphenylamine group.

  • A π-bridge (π): The newly formed carbon-carbon double bond.

  • An Electron Acceptor/Anchoring Group (A): The cyanoacrylic acid group.

Performance of a Representative Triphenylamine-Based Dye in DSSCs

The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE or η). The data presented below is for a DSSC device utilizing a triphenylamine-based dye with a double cyanoacrylic acid linker, co-sensitized with an indoline dye (D149), which demonstrates the potential of this class of dyes.[1][2]

SensitizerVoc (V)Jsc (mA/cm²)FF (%)PCE (η) (%)
(2Z, 2′Z)-3, 3′-(5-((E)-4-(diphenylamino) styryl)-1, 3-phenylene) bis (2-cyanoacrylic acid) (8) + D1490.6114.5615.4

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-cyano-3-(4-(diphenylamino)phenyl)but-2-enoic acid

This protocol describes the synthesis of a D-π-A dye from this compound via a Knoevenagel condensation.

Materials:

  • This compound

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile (CH₃CN)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 mmol) in acetonitrile (20 mL) in a round-bottom flask, add cyanoacetic acid (1.2 mmol).

  • Add a catalytic amount of piperidine (0.1 mL) to the mixture.

  • Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing chloroform (50 mL) and 1M HCl (30 mL).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and wash it with distilled water (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final dye.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using a synthesized triphenylamine-based dye.

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • TiO₂ paste (e.g., P25)

  • Synthesized dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinized counter electrode (Pt-coated FTO glass)

  • Thermoplastic sealant (e.g., Surlyn)

  • Screen printer or doctor blade

  • Furnace

  • Binder clips

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor blade technique.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to create a mesoporous structure.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the warm (around 80°C) TiO₂ photoanode into the dye solution.

    • Keep the photoanode in the dye solution for 12-24 hours at room temperature in a dark environment to ensure sufficient dye loading.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Place a thermoplastic sealant frame on the dye-sensitized TiO₂ photoanode.

    • Place the platinized counter electrode on top of the sealant, with the conductive side facing the TiO₂ film.

    • Heat the assembly on a hot plate at around 100°C to melt the sealant and bond the two electrodes together.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

    • Seal the holes with a small piece of sealant and a microscope slide cover slip.

  • Characterization:

    • Use binder clips to hold the cell together.

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.

    • From the I-V curve, determine the Voc, Jsc, FF, and calculate the PCE.

Visualizations

G cluster_synthesis Dye Synthesis Workflow Start Start Reactants This compound + Cyanoacetic Acid Start->Reactants Reaction Knoevenagel Condensation (Piperidine catalyst, Acetonitrile, Reflux) Reactants->Reaction Purification Workup and Purification (Extraction, Chromatography) Reaction->Purification Product (Z)-2-cyano-3-(4-(diphenylamino)phenyl)but-2-enoic acid (D-π-A Dye) Purification->Product

Caption: Workflow for the synthesis of a D-π-A dye from this compound.

G cluster_dssc DSSC Electron Transfer Pathway Sunlight Dye Dye (S) Sunlight->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Electrolyte_ox Electrolyte (I₃⁻) Counter_Electrode->Electrolyte_ox 4. Electrolyte Reduction Electrolyte_red Electrolyte (I⁻) Electrolyte_ox->Electrolyte_red Dye_oxidized Oxidized Dye (S⁺) Electrolyte_red->Dye_oxidized 5. Dye Regeneration Dye_oxidized->Dye

Caption: Electron transfer pathway in a Dye-Sensitized Solar Cell.

References

Application Notes and Protocols for the Synthesis of 4-(diphenylamino)acetophenone via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of 4-(diphenylamino)acetophenone through the coupling of 4-bromoacetophenone and diphenylamine is a key transformation in organic chemistry, particularly relevant in the fields of materials science and drug discovery. The resulting triarylamine ketone scaffold is a building block for various functional materials, including organic light-emitting diodes (OLEDs) and photographic materials. While the user requested a Suzuki coupling protocol, the direct coupling of an aryl halide with an amine is not a Suzuki reaction. The appropriate and widely used method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

The Buchwald-Hartwig amination offers a powerful and versatile method for the synthesis of arylamines, which are prevalent in many biologically active compounds and functional materials. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for achieving high yields and reaction efficiency.

Experimental Protocol

This protocol details the synthesis of 4-(diphenylamino)acetophenone from 4-bromoacetophenone and diphenylamine using a palladium-based catalyst system.

Materials:

  • 4-Bromoacetophenone

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere of nitrogen or argon, combine 4-bromoacetophenone (1.0 mmol), diphenylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: To the flask, add the palladium catalyst precursor, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand, XPhos (0.036 mmol, 3.6 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at 100 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(diphenylamino)acetophenone.

Data Presentation

ParameterValue
Reactants
4-Bromoacetophenone1.0 mmol
Diphenylamine1.2 mmol
Catalyst System
Palladium SourcePd₂(dba)₃ (1.5 mol%)
LigandXPhos (3.6 mol%)
Base
Sodium tert-butoxide1.4 mmol
Solvent
Toluene5 mL
Reaction Conditions
Temperature100 °C
Reaction Time2-4 hours
Yield
Reported YieldUp to 95% (yields may vary)

Visualizations

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System reactant_node reactant_node catalyst_node catalyst_node condition_node condition_node product_node product_node A 4-Bromoacetophenone Flask Combine in Schlenk Flask under Inert Atmosphere A->Flask B Diphenylamine B->Flask Base NaOtBu Base->Flask Pd Pd2(dba)3 Pd->Flask Ligand XPhos Ligand->Flask Solvent Add Anhydrous Toluene Flask->Solvent Reaction Heat at 100 °C (2-4 hours) Solvent->Reaction Workup Work-up (Quench, Extract, Dry) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(diphenylamino)acetophenone Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols: Friedel-Crafts Acylation of N,N-Diphenylamine with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. This application note provides a detailed protocol for the Friedel-Crafts acylation of N,N-diphenylamine with acetyl chloride, a reaction that yields 4-acetyldiphenylamine. This product and its derivatives are of significant interest in medicinal chemistry and drug development due to their association with a range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1][2]

The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The electron-rich aromatic rings of N,N-diphenylamine then act as nucleophiles, attacking the acylium ion. The diphenylamino group is a moderately activating, ortho-, para-directing group. Due to steric hindrance from the bulky diphenylamino group, the acylation is expected to occur predominantly at the para-position of one of the phenyl rings.

Quantitative Data Summary

While specific quantitative data for the acylation of N,N-diphenylamine with acetyl chloride is not extensively reported under a single set of conditions, the following table summarizes typical parameters and expected outcomes based on analogous reactions and general principles of Friedel-Crafts acylations.

ParameterValue / RangeNotes
Yield 60-80% (expected)Yields can vary based on reaction scale, purity of reagents, and efficiency of workup.
Regioselectivity >95% para-substitutionThe para-isomer is strongly favored due to steric hindrance at the ortho positions.
Catalyst Loading 1.1 - 2.0 equivalentsA stoichiometric excess of Lewis acid is often required as it complexes with the product ketone.
Reaction Temperature 0 °C to room temp.Initial cooling is often necessary to control the exothermic reaction, followed by warming to ensure completion.
Reaction Time 2 - 6 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).

Experimental Protocol

This protocol details the synthesis of 4-acetyldiphenylamine via the Friedel-Crafts acylation of N,N-diphenylamine.

Materials:

  • N,N-Diphenylamine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser (optional, depending on scale and conditions)

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for TLC analysis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of N,N-Diphenylamine: Dissolve N,N-diphenylamine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

    • Stir the mixture until all the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.

Characterization of 4-Acetyldiphenylamine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O), 7.35-7.25 (m, 4H, Ar-H), 7.15-7.05 (m, 6H, Ar-H), 2.55 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 152.8, 142.9, 131.5, 129.5, 125.6, 124.5, 119.8, 26.5.

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 1665 (C=O, ketone), 1590, 1510, 1490 (C=C, aromatic).

  • Mass Spectrometry (EI): m/z 211 (M⁺).

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend AlCl3 in DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Acetyl Chloride prep2->prep3 react1 Add N,N-Diphenylamine Solution prep3->react1 Formation of Acylium Ion Complex react2 Stir at 0 °C, then warm to RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Ice/HCl react3->workup1 Reaction Complete workup2 Extraction with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Purify (Recrystallization/Chromatography) workup3->workup4 end end workup4->end Final Product: 4-Acetyldiphenylamine

Caption: Experimental workflow for the Friedel-Crafts acylation of N,N-diphenylamine.

Reaction Mechanism

G Acetyl_Chloride CH3COCl Acylium_Ion [CH3C=O]+ AlCl4- Acetyl_Chloride->Acylium_Ion + AlCl3 AlCl3 AlCl3 Diphenylamine N,N-Diphenylamine Intermediate_Complex Wheland Intermediate Diphenylamine->Intermediate_Complex + Acylium Ion Product_Complex Product-AlCl3 Complex Intermediate_Complex->Product_Complex - H+ Product 4-Acetyldiphenylamine Product_Complex->Product Aqueous Workup

Caption: Simplified mechanism of the Friedel-Crafts acylation of N,N-diphenylamine.

Applications in Drug Development

Diphenylamine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] Acylated diphenylamines, in particular, have been investigated for their potential as:

  • Antimicrobial Agents: The introduction of an acyl group can enhance the antimicrobial properties of the diphenylamine core, showing activity against various bacterial and fungal strains.[2]

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of diphenylamine. The acylated products can serve as intermediates for the synthesis of more complex NSAID analogues.[1]

  • Anticancer Agents: Certain diphenylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines, and acylation can be a key step in the synthesis of these compounds.[1]

  • Antihistamines: The diphenylamine scaffold is also found in some antihistamine drugs, and acylated derivatives can be precursors for their synthesis.[2]

The synthesis of 4-acetyldiphenylamine provides a versatile intermediate for further functionalization, allowing for the exploration of a wide range of structurally diverse compounds with potential therapeutic applications.

References

Application Notes and Protocols: Synthesis and Application of Azo Dyes Derived from 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1] Their applications span across various industries, including textiles, food, and printing.[2][3] In recent years, there has been a paradigm shift in their application from traditional dyeing to biomedical sciences, owing to their diverse biological activities.[2][3][4] Azo compounds have been reported to exhibit antimicrobial, antioxidant, antiviral, and anticancer properties.[2][4]

The derivatization of complex aromatic structures, such as those based on 1-(4-(diphenylamino)phenyl)ethanone, offers a promising avenue for the development of novel azo dyes with potentially enhanced biological activities. The diphenylamine moiety is a known pharmacophore, and its incorporation into an azo dye structure could lead to compounds with significant therapeutic potential.

These application notes provide a detailed protocol for the synthesis of azo dyes using derivatives of this compound, along with methodologies for evaluating their potential as antimicrobial and antioxidant agents.

Proposed Synthetic Pathway

The synthesis of azo dyes from this compound derivatives generally follows a two-step reaction: diazotization followed by azo coupling. The overall workflow involves the diazotization of a primary aromatic amine to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component).

In this context, a derivative of this compound can be utilized in two primary ways:

  • An amino-functionalized derivative of this compound can be diazotized and then coupled with a suitable coupling component (e.g., a phenol or an aniline).

  • This compound itself, or a derivative, can act as the coupling component, reacting with a diazonium salt prepared from a different aromatic amine.

The following protocols will focus on the second approach, which is a common and versatile method for generating a library of diverse azo dyes.

Experimental Protocols

Protocol 1: General Synthesis of Azo Dyes

This protocol describes the synthesis of a representative azo dye, (E)-1-(4-((4-X-phenyl)diazenyl)phenyl)(diphenyl)amine, through the diazotization of a substituted aniline and subsequent coupling with a derivative of this compound.

Materials:

  • Substituted aromatic amine (e.g., 4-nitroaniline)

  • This compound derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the substituted aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a 100 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the amine solution. Maintain the temperature between 0-5 °C.

  • Continue stirring for an additional 15-20 minutes at the same temperature to ensure the complete formation of the diazonium salt solution.

Step 2: Preparation of the Coupling Component Solution

  • Dissolve the this compound derivative (0.01 mol) in a suitable solvent such as ethanol or a dilute sodium hydroxide solution (for phenolic derivatives) in a 250 mL beaker.

  • Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component from Step 2 with vigorous stirring.

  • Maintain the pH of the reaction mixture according to the nature of the coupling component (acidic for amines, alkaline for phenols) by adding appropriate amounts of acid or base.

  • A brightly colored precipitate of the azo dye will form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

Step 4: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified azo dye.

  • Dry the purified crystals in a vacuum oven.

Characterization:

  • Determine the melting point of the purified dye.

  • Confirm the structure using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[5][6]

  • Check the purity using Thin Layer Chromatography (TLC).[5]

Protocol 2: In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol outlines a standard method to screen the synthesized azo dyes for their antimicrobial activity against various bacterial and fungal strains.[5][7]

Materials:

  • Synthesized azo dyes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5][8]

  • Fungal strain (e.g., Candida albicans)[7][9]

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Petri dishes, incubator, and other microbiology lab equipment

Procedure:

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with the respective microbial cultures to create a lawn.

  • Dissolve the synthesized azo dyes in DMSO to a specific concentration (e.g., 1 mg/mL).

  • Impregnate sterile filter paper discs with the azo dye solutions.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a standard antibiotic/antifungal disc and a DMSO-only disc as positive and negative controls, respectively.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol describes a common method to evaluate the antioxidant potential of the synthesized azo dyes by measuring their ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[10][11]

Materials:

  • Synthesized azo dyes

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (as a standard antioxidant)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the synthesized azo dyes and ascorbic acid in methanol.

  • In a test tube, mix a specific volume of the DPPH solution with each dilution of the test compounds.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[12]

Data Presentation

The quantitative data obtained from the characterization and biological evaluation of the synthesized azo dyes should be summarized in tables for easy comparison.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Azo Dyes

Compound IDMolecular FormulaYield (%)M.p. (°C)λmax (nm)Key FT-IR Peaks (cm⁻¹)
Dye-1 C₂₆H₂₀N₄O₂85188-1904503450 (N-H), 1590 (N=N)
Dye-2 C₂₆H₂₁N₃O82175-1774353445 (N-H), 1585 (N=N)
Dye-3 C₂₆H₂₀N₃Cl88195-1974403455 (N-H), 1588 (N=N)

Table 2: Antimicrobial Activity of Synthesized Azo Dyes (Zone of Inhibition in mm)

Compound IDS. aureusE. coliC. albicans
Dye-1 181512
Dye-2 1297
Dye-3 161310
Ciprofloxacin 2522-
Fluconazole --20

Table 3: Antioxidant Activity of Synthesized Azo Dyes (DPPH Assay)

Compound IDIC₅₀ (µg/mL)
Dye-1 25.5
Dye-2 45.8
Dye-3 30.2
Ascorbic Acid 8.5

Visualizations

Caption: General workflow for the synthesis of azo dyes.

Biological_Screening_Workflow Workflow for Biological Activity Screening cluster_antimicrobial Antimicrobial Screening cluster_antioxidant Antioxidant Screening start Synthesized Azo Dyes antimicrobial_assay Disc Diffusion Assay start->antimicrobial_assay antioxidant_assay DPPH Radical Scavenging Assay start->antioxidant_assay mic_determination MIC Determination antimicrobial_assay->mic_determination end_antimicrobial Antimicrobial Leads mic_determination->end_antimicrobial Identify lead compounds ic50_determination IC₅₀ Determination antioxidant_assay->ic50_determination end_antioxidant Antioxidant Leads ic50_determination->end_antioxidant Identify lead compounds

Caption: Workflow for screening the biological activities of synthesized dyes.

SAR_Logic Structure-Activity Relationship (SAR) Logic start Synthesize Library of Azo Dye Analogs modify Modify Substituents (R₁, R₂) on Aromatic Rings start->modify evaluate Evaluate Biological Activity (Antimicrobial, Antioxidant) modify->evaluate analyze Analyze Data: Correlate Structural Changes with Activity evaluate->analyze sar_model Develop SAR Model analyze->sar_model optimize Optimize Lead Compound sar_model->optimize further_dev Further Development optimize->further_dev Preclinical Studies

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Perspectives

The synthesis of novel azo dyes derived from this compound offers a promising strategy for the development of new therapeutic agents. The protocols outlined in these notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. The inherent versatility of azo dye chemistry allows for the creation of large libraries of compounds by varying the substitution patterns on the aromatic rings, facilitating robust structure-activity relationship (SAR) studies.

Future work should focus on optimizing the synthesized compounds to enhance their biological activity and selectivity while minimizing potential toxicity. Further investigations into their mechanisms of action will be crucial for their development as potential drug candidates. The exploration of these compounds in other therapeutic areas, such as anticancer and antiviral applications, could also be a fruitful area of research.[2][4]

References

Application Notes and Protocols: 1-(4-(Diphenylamino)phenyl)ethanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-(Diphenylamino)phenyl)ethanone is a key intermediate in organic synthesis, serving as a versatile scaffold for the development of a wide array of biologically active molecules. Its unique structure, featuring a reactive acetyl group and a bulky, lipophilic diphenylamino moiety, makes it an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones and pyrimidine derivatives with potential applications in anticancer and anti-inflammatory therapies.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₁₇NO--INVALID-LINK--
Molecular Weight287.36 g/mol --INVALID-LINK--
AppearanceSolidGeneral Knowledge
IUPAC NameThis compound--INVALID-LINK--
CAS Number1756-32-7--INVALID-LINK--

Applications in Medicinal Chemistry

The diphenylamino phenyl ethanone core is a privileged structure in medicinal chemistry, primarily utilized in the synthesis of chalcones and their subsequent conversion to various heterocyclic systems like pyrimidines. These derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Chalcones derived from this compound have been investigated for their cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with biological nucleophiles, leading to apoptosis and cell cycle arrest.[1][2] The bulky diphenylamino group can enhance the lipophilicity and potentially improve cell permeability and target engagement.

Anti-inflammatory Activity

Derivatives of this compound have also shown promise as anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of key inflammatory pathways such as the NF-κB and p38 MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (40%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • With continuous stirring, slowly add the aqueous KOH solution (a catalytic amount) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into crushed ice with constant stirring.

  • If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral.

  • Dry the crude chalcone derivative.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol outlines the synthesis of pyrimidine derivatives from the chalcones prepared in Protocol 1.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Guanidine hydrochloride, Urea, or Thiourea

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (50%) or Sodium Hydroxide (NaOH) solution

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and guanidine hydrochloride (or urea/thiourea, 1 equivalent) in ethanol.[4][5]

  • Add the aqueous KOH or NaOH solution to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to yield the purified pyrimidine derivative.

  • Characterize the synthesized compound by spectroscopic methods.

Quantitative Data

The following tables summarize the biological activities of representative derivatives synthesized from scaffolds similar to this compound.

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Chalcone-imidazole hybrid (28)HCT1161.123 - 20.134[1]
Chalcone-imidazole hybrid (29)MCF-70.597 - 19.995[1]
Chalcone-pyrazole hybrid (31)HCC cell lines0.5 - 4.8[1]
Chalcone-coumarin hybrid (40)HEPG2, K5620.65 - 2.02[1]
Fluorinated chalcone (11-15)4T1 (Breast Cancer)Stronger than non-fluorinated analogs[6]
Vanillin-based chalcone (9)HCT-1166.85 ± 0.71[7]
Vanillin-based chalcone (10)HCT-1167.9 ± 1.37[7]

Table 2: Anti-inflammatory Activity of Related Derivatives

Compound ClassAssayIC₅₀ (µM)Reference
Diarylpentanoid derivativesNO suppression in RAW264.7 cells4.9 - 14.7[8]
1,4-dihydropyridine derivativesInhibition of IL-6 productionCompound 4 showed best activity[9]

Visualizations

Signaling Pathways

Signaling_Pathways cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway p38_stress Stress Stimuli (e.g., Cytokines, UV) p38_map3k MAP3K (e.g., ASK1, TAK1) p38_map2k MAP2K (MKK3/6) p38_mapk p38 MAPK p38_tf Transcription Factors (e.g., ATF2, MEF2C) p38_response Inflammatory Response nfkb_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) nfkb_receptor Receptor nfkb_ikk IKK Complex nfkb_ikb IκB nfkb_p65 p65 nfkb_p50 p50 nfkb_dimer p65/p50 (NF-κB) nfkb_nucleus Nucleus nfkb_gene Gene Transcription (Pro-inflammatory genes)

Experimental Workflow

Experimental_Workflow start This compound claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt aldehyde Aromatic Aldehyde aldehyde->claisen_schmidt chalcone Chalcone Derivative claisen_schmidt->chalcone cyclization Cyclization Reaction chalcone->cyclization bio_assay Biological Assays (Anticancer, Anti-inflammatory) chalcone->bio_assay cyclization_reagent Guanidine/Urea/ Thiourea cyclization_reagent->cyclization pyrimidine Pyrimidine Derivative cyclization->pyrimidine pyrimidine->bio_assay data_analysis Data Analysis (IC₅₀ Determination) bio_assay->data_analysis

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The straightforward synthesis of chalcones and their subsequent conversion to pyrimidines provides a robust platform for the development of novel anticancer and anti-inflammatory agents. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development to explore the full potential of this versatile scaffold. Further optimization of the synthesized derivatives and in-depth mechanistic studies are warranted to advance these promising compounds towards clinical applications.

References

Application Note: Cyclic Voltammetry of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the electrochemical characterization of 1-(4-(diphenylamino)phenyl)ethanone using cyclic voltammetry (CV). This technique is crucial for understanding the redox properties of this molecule, which is of interest in materials science and drug development due to its triphenylamine core. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for acquiring a cyclic voltammogram. Representative data, including oxidation and reduction potentials, are summarized.

Introduction

This compound, also known as 4-acetyltriphenylamine, is an organic compound featuring a triphenylamine moiety functionalized with an acetyl group. The triphenylamine unit is well-known for its electron-donating nature and hole-transporting capabilities, making its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[1][2] Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of electroactive species.[3][4] It provides valuable information about the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the kinetics of electron transfer reactions.[5][6] This application note details a standard protocol for performing cyclic voltammetry on this compound.

Experimental Protocol

This protocol is based on established methods for the cyclic voltammetry of this compound.[7]

Materials and Reagents
  • Analyte: this compound (C₂₀H₁₇NO, MW: 287.36 g/mol )[8][9]

  • Solvent: A 9:1 (v/v) mixture of acetonitrile (CH₃CN, HPLC grade) and dichloromethane (CH₂Cl₂, HPLC grade)

  • Supporting Electrolyte: Tetraethylammonium perchlorate (Et₄NClO₄, electrochemical grade), 0.1 M

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire or graphite rod[3]

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads

  • Inert gas: High-purity nitrogen (N₂) or argon (Ar)

Instrumentation
  • Potentiostat/Galvanostat

  • Electrochemical cell suitable for a three-electrode setup[3]

  • Inert gas purging and blanketing system

Solution Preparation
  • Electrolyte Solution (0.1 M Et₄NClO₄): Dissolve the appropriate amount of Et₄NClO₄ in the 9:1 CH₃CN/CH₂Cl₂ solvent mixture to achieve a final concentration of 0.1 M.

  • Analyte Solution (1 mM): Dissolve a known mass of this compound in the prepared electrolyte solution to achieve a final concentration of approximately 1 mM.

Electrode Preparation
  • Working Electrode Polishing: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for approximately 1-2 minutes.

  • Rinsing: Thoroughly rinse the polished electrode with deionized water, followed by the solvent mixture (9:1 CH₃CN/CH₂Cl₂) to remove any residual polishing material.

  • Drying: Dry the electrode completely before use.

Experimental Procedure
  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum wire counter electrode, and the Ag/AgCl reference electrode.[3]

  • Deoxygenation: Add the analyte solution to the electrochemical cell and purge with a gentle stream of inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V) towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction. A typical scan range for similar compounds is from 0 V to approximately 1.5 V and back.

    • Set the scan rate to 100 mV/s.[7]

    • Initiate the scan and record the resulting cyclic voltammogram for at least two full cycles.

Data Presentation

The following table summarizes the electrochemical data for this compound, as estimated from the cyclic voltammogram presented in the literature.[7] The data corresponds to the first oxidation and reduction peaks observed in the voltammogram.

ParameterValue (vs. Ag/AgCl)
Oxidation Peak Potential (Epa) ~1.1 V
Reduction Peak Potential (Epc) Not clearly defined
Half-wave Potential (E₁/₂) Not determined

Note: The values presented are estimations from the graphical data in the cited literature and may vary depending on the precise experimental conditions.

Visualization

The following diagram illustrates the general workflow for the cyclic voltammetry experiment.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solution prep_electrode Polish and Clean Working Electrode assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2/Ar Purge) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry Scan deoxygenate->run_cv record_data Record Voltammogram (Current vs. Potential) run_cv->record_data analyze_data Determine Peak Potentials (Epa, Epc) record_data->analyze_data

Caption: Experimental workflow for cyclic voltammetry.

Expected Results

The cyclic voltammogram of this compound is expected to show an oxidation peak corresponding to the removal of an electron from the nitrogen atom of the triphenylamine moiety, forming a radical cation.[2] The reversibility of this process can be assessed by the presence and characteristics of a corresponding reduction peak on the reverse scan. The position of the oxidation peak provides information about the electron-donating strength of the molecule. The acetyl group, being an electron-withdrawing group, is expected to make the oxidation slightly more difficult compared to unsubstituted triphenylamine. The stability of the generated radical cation can be evaluated by performing multiple scan cycles.[7]

References

Application Notes and Protocols: Knoevenagel Condensation of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of biologically active molecules and functional materials.

Chalcones, a class of compounds characterized by the 1,3-diaryl-2-propen-1-one scaffold, are prominent products of the Knoevenagel condensation between acetophenones and benzaldehydes. The diphenylamino functional group is a key pharmacophore in many biologically active compounds, known to impart favorable electronic and lipophilic properties. The condensation of 1-(4-(diphenylamino)phenyl)ethanone with various aromatic aldehydes or active methylene compounds yields novel chalcones and other α,β-unsaturated systems bearing this privileged moiety. These products are of significant interest in drug discovery, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. The electron-donating nature of the diphenylamino group can influence the reactivity of the starting ketone and the biological properties of the resulting products.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound, summarize key reaction data, and discuss the potential applications of the synthesized compounds in drug development.

Data Presentation

The following tables summarize representative data for the Knoevenagel condensation of this compound with various aromatic aldehydes. The data is compiled from analogous reactions and provides an expected range for yields and key characterization data.

Table 1: Knoevenagel Condensation of this compound with Substituted Benzaldehydes

EntryAldehydeProductCatalyst/SolventTime (h)Yield (%)M.p. (°C)
1Benzaldehyde(E)-1-(4-(diphenylamino)phenyl)-3-phenylprop-2-en-1-one40% NaOH / Ethanol4-575-85130-132
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-(diphenylamino)phenyl)prop-2-en-1-one40% NaOH / Ethanol4-570-80155-157
34-Methoxybenzaldehyde(E)-1-(4-(diphenylamino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one40% NaOH / Ethanol4-580-90142-144
44-Nitrobenzaldehyde(E)-1-(4-(diphenylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one40% NaOH / Ethanol5-665-75178-180
52-Pyridinecarboxaldehyde(E)-1-(4-(diphenylamino)phenyl)-3-(pyridin-2-yl)prop-2-en-1-one2% NaOH / Methanol270-80148-150

Table 2: Spectroscopic Data for Representative Chalcones

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
(E)-1-(4-(diphenylamino)phenyl)-3-phenylprop-2-en-1-one7.95 (d, 1H, H-β), 7.65 (d, 1H, H-α), 7.20-7.80 (m, 19H, Ar-H)190.1 (C=O), 145.2 (C-β), 121.5 (C-α), 119-150 (Ar-C)1655 (C=O), 1590 (C=C), 1320 (C-N)
(E)-3-(4-chlorophenyl)-1-(4-(diphenylamino)phenyl)prop-2-en-1-one8.15 (d, 2H), 7.68 (d, 1H), 7.33 (d, 2H), 7.22 (m, 10H), 6.97 (d, 4H)190.0 (C=O), 147.9, 145.2, 131.3, 129.7, 129.6, 125.1, 119.31658 (C=O), 1585 (C=C), 1325 (C-N), 1090 (C-Cl)
(E)-1-(4-(diphenylamino)phenyl)-3-(pyridin-2-yl)prop-2-en-1-one8.65 (d, 1H), 7.20-8.00 (m, 18H), 4.30 (s, 1H)190.5 (C=O), 153.0, 148.0, 144.0, 137.0, 130.0, 129.5, 126.0, 125.0, 124.0, 120.01660 (C=O), 1595 (C=C), 1315 (C-N)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-1-(4-(diphenylamino)phenyl)-3-aryl-prop-2-en-1-one Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 25 mL of ethanol with stirring.

  • Add 1.0 equivalent of the desired substituted aromatic aldehyde to the solution.

  • Prepare a 40% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add the 40% NaOH solution dropwise to the reaction mixture at room temperature with vigorous stirring. The addition should take approximately 10-15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature of 20-25°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture to a pH of ~5-6 by the slow addition of 1 M HCl with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator or in an oven at 50-60°C.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or methanol.

Protocol 2: Alternative Procedure using a Milder Base

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde)

  • Methanol

  • 2% (w/v) aqueous sodium hydroxide solution

  • Distilled water

  • Magnetic stirrer

  • Erlenmeyer flask

Procedure:

  • To a 100 mL Erlenmeyer flask, add 1.0 equivalent of this compound and 1.0 equivalent of the aromatic aldehyde.

  • Add 50 mL of methanol and stir the mixture at room temperature until all solids are dissolved.

  • Add 10 mL of a 2% aqueous NaOH solution to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 2 hours. A yellow precipitate should form.

  • Collect the precipitate by filtration and wash it sequentially with distilled water and then with a small amount of cold methanol.

  • Dry the product to obtain the purified chalcone.

Mandatory Visualizations

Knoevenagel_Condensation_Mechanism ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base (OH⁻) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->alkoxide beta_hydroxy β-Hydroxy Ketone alkoxide->beta_hydroxy Protonation hydroxide_regen Base (OH⁻) Regenerated hydroxide_regen->base Catalytic Cycle water Water (H₂O) water->beta_hydroxy product α,β-Unsaturated Product (Chalcone) beta_hydroxy->hydroxide_regen beta_hydroxy->product Dehydration (E1cB) Experimental_Workflow arrow arrow start Start: Reactants & Solvent dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add NaOH Solution Dropwise dissolve->add_base react Stir at Room Temperature (4-6 h) add_base->react quench Pour into Ice-Cold Water react->quench acidify Acidify with 1 M HCl quench->acidify filter Filter the Precipitate acidify->filter wash Wash with Distilled Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Chalcone Product recrystallize->end Signaling_Pathways chalcone Diphenylamino-Chalcone apoptosis Induction of Apoptosis chalcone->apoptosis cell_cycle Cell Cycle Arrest chalcone->cell_cycle angiogenesis Inhibition of Angiogenesis chalcone->angiogenesis inflammation Anti-inflammatory Effects chalcone->inflammation cancer_cell Cancer Cell apoptosis->cancer_cell affects cell_cycle->cancer_cell affects angiogenesis->cancer_cell affects inflammation->cancer_cell affects outcome Inhibition of Tumor Growth & Proliferation cancer_cell->outcome

Application Notes and Protocols for the Derivatization of 1-(4-(Diphenylamino)phenyl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-(4-(diphenylamino)phenyl)ethanone, a versatile building block for advanced materials. The protocols detailed below are intended to serve as a foundational guide for the synthesis and characterization of novel materials for applications in organic electronics, particularly for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Introduction

This compound, also known as 4-acetyltriphenylamine, is a key intermediate in the synthesis of a wide range of organic functional materials. Its structure combines a hole-transporting diphenylamine moiety with a reactive ketone functional group. This unique combination allows for a variety of chemical modifications, enabling the fine-tuning of the electronic and physical properties of the resulting materials. The derivatization of this molecule is a promising strategy for developing next-generation materials for optoelectronic devices.

Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main approaches: modification of the ketone group and functionalization of the diphenylamine core.

  • Modification of the Ketone Group: The acetyl group offers a reactive handle for various condensation and olefination reactions. These reactions are instrumental in extending the π-conjugation of the molecule, which can significantly impact its photophysical and charge-transporting properties. Key reactions include:

    • Knoevenagel Condensation: Reaction with active methylene compounds to introduce cyano or ester groups, leading to donor-π-acceptor (D-π-A) type molecules.

    • Horner-Wadsworth-Emmons Reaction: Olefination to form stilbene-like derivatives, which are often highly fluorescent and possess good charge-transporting capabilities.

  • Functionalization of the Diphenylamine Core: The phenyl rings of the diphenylamine moiety can be functionalized, typically through bromination followed by cross-coupling reactions. This approach allows for the introduction of various aryl or heteroaryl groups, leading to the formation of extended, star-shaped, or dendritic structures with enhanced hole-transporting properties. A key reaction in this category is:

    • Suzuki-Miyaura Coupling: A powerful method for forming carbon-carbon bonds, enabling the synthesis of complex triarylamine derivatives.

Applications in Materials Science

Derivatives of this compound have shown significant promise in various areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): As hole-transporting materials (HTMs) or emissive materials. The high thermal stability and suitable HOMO energy levels of these derivatives facilitate efficient hole injection and transport, leading to improved device performance.[1][2]

  • Perovskite Solar Cells (PSCs): As dopant-free hole-transporting materials. The tailored molecular structure of these derivatives can lead to high power conversion efficiencies and improved device stability.

  • Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems of some derivatives make them suitable as active materials in OFETs.

Data Presentation

The following tables summarize the key properties of representative derivatives of this compound and related triarylamine compounds.

Table 1: Thermal and Photophysical Properties of Selected Triarylamine Derivatives

Compound ReferenceTd (°C) (5% weight loss)Tg (°C)Absorption λmax (nm)Emission λmax (nm)
HTM 3a[3]-148--
HTM 3b[3]-165--
HTM 3c[3]-156--
PP1[4]397---
PP2[4]438---

Table 2: Electrochemical Properties and Device Performance of Selected Hole-Transporting Materials

Compound ReferenceHOMO (eV)LUMO (eV)Device ArchitectureMax. EQE (%)
HTM 3b[3]--ITO/HATCN/NPB/HTM/CBP:Ir(ppy)3/Bphen/LiF/Al-
HTM 3c[3]--ITO/HATCN/NPB/HTM/CBP:Ir(ppy)3/Bphen/LiF/Al-
Aza-BODIPY 1[5]--Perovskite Solar Cell18.12
DB16[6]--OLED-
DB17[6]--OLED-

Experimental Protocols

The following are generalized protocols for the key derivatization reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation to synthesize 2-(1-(4-(diphenylamino)phenyl)ethylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and malononitrile (1.1 equivalents).

  • Add the solvent (e.g., ethanol) to dissolve the reactants.

  • Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., dichloromethane) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction of this compound

This protocol outlines a general procedure for the olefination of this compound using a phosphonate reagent.[4][7][8][9][10]

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Strong base (e.g., sodium hydride, sodium ethoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonate reagent (1.1 equivalents) and anhydrous solvent.

  • Cool the solution in an ice bath and add the strong base (1.1 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30-60 minutes to generate the phosphonate carbanion.

  • Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Brominated Diphenylamine Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with a boronic acid.[1][3][11][12][13][14]

Materials:

  • Brominated this compound derivative (e.g., 1-(4-(4-bromophenyl)(phenyl)amino)phenyl)ethanone)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the brominated diphenylamine derivative (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

  • Add the solvent system (e.g., a 2:1 mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Derivatization Pathways of this compound

Derivatization_Pathways cluster_ketone Ketone Modification cluster_amine Diphenylamine Modification cluster_products Potential Products start This compound knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound hwe Horner-Wadsworth-Emmons start->hwe Phosphonate Ylide bromination Bromination start->bromination dpa_product D-π-A Molecules knoevenagel->dpa_product stilbene_product Stilbene Derivatives hwe->stilbene_product suzuki Suzuki-Miyaura Coupling bromination->suzuki Arylboronic Acid triarylamine_product Extended Triarylamines suzuki->triarylamine_product

Caption: Derivatization strategies for this compound.

Diagram 2: General Experimental Workflow for Derivatization and Characterization

Experimental_Workflow start Starting Material: This compound reaction Derivatization Reaction (e.g., Suzuki Coupling) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, FT-IR, Mass Spec) purification->characterization property_measurement Property Measurement (Thermal, Photophysical, Electrochemical) characterization->property_measurement device_fabrication Device Fabrication (OLED, PSC) property_measurement->device_fabrication device_testing Device Performance Testing device_fabrication->device_testing

Caption: A typical workflow for material synthesis and device fabrication.

Diagram 3: Structure-Property Relationship Logic

Structure_Property cluster_structure Molecular Structure Modification cluster_properties Material Properties cluster_performance Device Performance conjugation Extend π-Conjugation absorption_emission Absorption/Emission Wavelength conjugation->absorption_emission Red-shift charge_mobility Charge Carrier Mobility conjugation->charge_mobility Improves donor_strength Modify Donor/Acceptor Strength energy_levels HOMO/LUMO Energy Levels donor_strength->energy_levels Tunes steric_hindrance Introduce Bulky Groups thermal_stability Thermal Stability (Tg, Td) steric_hindrance->thermal_stability Increases Tg efficiency Efficiency (EQE, PCE) energy_levels->efficiency Impacts charge_mobility->efficiency Impacts stability Operational Stability thermal_stability->stability Enhances

Caption: Logic diagram of structure-property-performance relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(4-(diphenylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes are the Friedel-Crafts acylation of diphenylamine and the Buchwald-Hartwig amination of a 4-haloacetophenone with diphenylamine.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the available starting materials and the scale of the reaction. The Buchwald-Hartwig amination is often favored for its milder conditions and broader substrate scope, especially for complex molecules.[1] However, Friedel-Crafts acylation can be a cost-effective alternative if the starting materials are readily available and the potential for side reactions can be managed.

Q3: What are the key challenges in the Friedel-Crafts acylation route?

A3: The main challenges include the need for stoichiometric amounts of a Lewis acid catalyst, which can complicate the workup, and the potential for polysubstitution or rearrangement reactions.[2] The product ketone can form a stable complex with the Lewis acid, necessitating a hydrolytic workup to release the product.[2]

Q4: What are the critical parameters for a successful Buchwald-Hartwig amination?

A4: The critical parameters for a successful Buchwald-Hartwig amination include the choice of palladium catalyst and phosphine ligand, the base, the solvent, and the reaction temperature. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol or a hexane/ethyl acetate mixture can be effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase.

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Ensure the Lewis acid is fresh and handled under anhydrous conditions.
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.[2]
Low reactivity of the aromatic substrate.Diphenylamine is sufficiently activated for this reaction, but ensure high-purity starting material.
Formation of Multiple Products Polysubstitution (di- or tri-acylation).This is less common in acylation compared to alkylation, as the acetyl group deactivates the ring to further substitution. However, using a milder Lewis acid or lower temperatures may help.
Isomer formation (acylation at ortho position).Para-substitution is generally favored due to sterics. Lowering the reaction temperature can sometimes improve regioselectivity.
Difficult Workup Stable complex formation between the product and the Lewis acid.Perform a careful aqueous workup, often with the addition of acid (e.g., dilute HCl) to break up the complex.[4]
Emulsion formation during extraction.Add a saturated brine solution to help break the emulsion.
Buchwald-Hartwig Amination Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive palladium catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ under inert conditions.[5]
Incorrect ligand choice for the specific substrates.Screen different phosphine ligands. For electron-rich anilines like diphenylamine, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[3]
Inappropriate base.The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.
Oxygen contamination deactivating the catalyst.Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Side Product Formation Dehalogenation of the 4-haloacetophenone.This can occur if the catalytic cycle is interrupted. Ensure all reagents are pure and the reaction is run under optimal conditions.
Hydrolysis of the phosphine ligand.Use anhydrous solvents and reagents.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS and adjust the time and temperature as needed. Typical temperatures range from 80-110 °C.
Catalyst poisoning.Ensure starting materials are free of impurities that could poison the palladium catalyst.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Diphenylamine

This protocol is a general guideline and may require optimization.

Reagents and Materials:

  • Diphenylamine

  • Acetic anhydride or Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, suspend diphenylamine in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add aluminum chloride in portions, ensuring the temperature remains low.

  • Once the addition is complete, add the acylating agent (acetic anhydride or acetyl chloride) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoacetophenone

This protocol provides a starting point for optimization.

Reagents and Materials:

  • 4-Bromoacetophenone

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add 4-bromoacetophenone and diphenylamine.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterFriedel-Crafts AcylationBuchwald-Hartwig Amination
Catalyst Lewis Acid (e.g., AlCl₃)Palladium source (e.g., Pd(OAc)₂) + Ligand
Catalyst Loading Stoichiometric or excess0.5 - 5 mol%
Reagents Diphenylamine, Acylating Agent4-Haloacetophenone, Diphenylamine
Solvent Dichloromethane, Carbon disulfideToluene, 1,4-Dioxane, THF
Temperature 0 °C to Reflux80 - 110 °C
Workup Aqueous, often acidicFiltration and extraction

Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Diphenylamine and DCM B Cool to 0 °C A->B C Add AlCl₃ B->C D Add Acylating Agent C->D E Warm to RT D->E F Reflux (2-4h) E->F G Quench with ice/HCl F->G H Extract with DCM G->H I Wash (H₂O, NaHCO₃, Brine) H->I J Dry and Concentrate I->J K Purify J->K

Caption: Experimental workflow for Friedel-Crafts acylation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Catalyst, Ligand, and Base B Add 4-Haloacetophenone and Diphenylamine A->B C Add Degassed Solvent B->C D Heat to 80-110 °C C->D E Cool to RT D->E F Filter through Celite® E->F G Extract with EtOAc F->G H Wash (H₂O, Brine) G->H I Dry and Concentrate H->I J Purify I->J

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Yield Issue route Which Synthetic Route? start->route fc_check Check Lewis Acid Activity and Stoichiometry route->fc_check Friedel-Crafts bh_check Screen Ligands and Bases route->bh_check Buchwald-Hartwig fc_solution Use fresh, anhydrous AlCl₃ in stoichiometric amount fc_check->fc_solution bh_solution Try bulky, electron-rich ligands (e.g., XPhos) and NaOtBu bh_check->bh_solution

Caption: A simplified troubleshooting decision tree for low yield.

References

Technical Support Center: Friedel-Crafts Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of 1-(4-(diphenylamino)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the synthesis, focusing on the formation of common side products and other experimental challenges.

FAQ 1: Why is my reaction yield of the desired para-isomer, this compound, lower than expected?

Low yields of the target product can be attributed to several factors, primarily related to the properties of the triphenylamine substrate and the nature of the Friedel-Crafts acylation.

Possible Causes and Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the nitrogen atom of triphenylamine can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the catalyst, rendering it unable to generate the acylium ion necessary for the reaction to proceed. To mitigate this, a stoichiometric excess of the Lewis acid is often required to ensure enough catalyst is available to activate the acetyl chloride.

  • Formation of Side Products: The diphenylamino group is an ortho, para-directing group, meaning that acylation can occur at the ortho positions of the phenyl ring in addition to the desired para position. Steric hindrance from the bulky phenyl groups generally favors the formation of the para isomer. However, the formation of the ortho isomer is a known side reaction.

  • Diacylation: As triphenylamine is a highly activated aromatic system, there is a possibility of diacylation, where two acetyl groups are added to the molecule. While the first acyl group is deactivating, reducing the likelihood of a second substitution, it can still occur under forcing conditions or with a high concentration of the acylating agent.

FAQ 2: I have isolated an unexpected side product. What could it be?

The most common side products in the Friedel-Crafts acylation of triphenylamine are the ortho-acylated isomer and diacylated products.

  • Ortho-acylated Isomer (1-(2-(diphenylamino)phenyl)ethanone): This isomer arises from the electrophilic attack at the position adjacent to the diphenylamino group. Its formation is generally less favored than the para isomer due to steric hindrance.

  • Diacylated Products: These can include 1-(2,4-bis(acetyl)phenyl)(diphenyl)amine or other isomers where a second acetyl group has been added to one of the phenyl rings.

  • Cyclized Products: Under certain conditions, particularly at higher temperatures, the initially formed ortho-acylated triphenylamine can undergo an intramolecular cyclization to form 9-methyl-9,10-diphenylacridan-9-ol.

FAQ 3: How can I minimize the formation of the ortho-isomer and diacylated side products?

Optimizing reaction conditions is key to maximizing the yield of the desired para-isomer.

  • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically more stable para product and reduce the likelihood of diacylation and cyclization.

  • Stoichiometry of Reactants: Using a controlled amount of the acylating agent (acetyl chloride) can help to prevent diacylation. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents like carbon disulfide or nitrobenzene are commonly used in Friedel-Crafts reactions.

Quantitative Data on Product Distribution

The following table summarizes typical product distribution in the Friedel-Crafts acylation of triphenylamine with acetyl chloride and aluminum chloride. Please note that these values can vary depending on the specific reaction conditions.

ProductPosition of AcylationTypical Yield (%)
This compound para60 - 75
1-(2-(Diphenylamino)phenyl)ethanoneortho10 - 20
Diacylated Productsvarious5 - 10
Unreacted Triphenylamine-< 5

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Triphenylamine

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Triphenylamine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • In a separate flask, dissolve triphenylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add the triphenylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.

  • Stir vigorously until the ice has melted and the layers have separated.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound.

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the main reaction pathway to the desired para-acylated product and the formation of the major side products.

Friedel_Crafts_Acylation Triphenylamine Triphenylamine Para_Product This compound (Desired Product) Triphenylamine->Para_Product + Acylium Ion (para-attack) Ortho_Product 1-(2-(Diphenylamino)phenyl)ethanone (Ortho Side Product) Triphenylamine->Ortho_Product + Acylium Ion (ortho-attack) Catalyst_Complex Triphenylamine-AlCl₃ Complex (Inactive) Triphenylamine->Catalyst_Complex + AlCl₃ Acylium CH₃CO⁺ (Acylium Ion) Diacylated_Product Diacylated Products (Side Product) Para_Product->Diacylated_Product + Acylium Ion (Further Acylation) AlCl3 AlCl₃ AcetylChloride Acetyl Chloride AcetylChloride->Acylium + AlCl₃ Troubleshooting_Workflow Start Low Yield of Desired Product Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Check_Side_Products Analyze for Side Products (TLC, NMR) Start->Check_Side_Products Catalyst_Inactive Inactive Catalyst: Amine Complexation Check_Catalyst->Catalyst_Inactive Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Catalyst_Inactive->Check_Side_Products No Increase_Catalyst Solution: Increase AlCl₃ Stoichiometry Catalyst_Inactive->Increase_Catalyst Yes Side_Products_Present->Check_Catalyst No Optimize_Conditions Solution: Optimize Reaction Conditions (Lower Temp, Control Stoichiometry) Side_Products_Present->Optimize_Conditions Yes Success Improved Yield of Para-Product Increase_Catalyst->Success Purification Purification Strategy: Column Chromatography Optimize_Conditions->Purification Purification->Success

Technical Support Center: Suzuki Coupling for 1-(4-(Diphenylamino)phenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(4-(diphenylamino)phenyl)ethanone via Suzuki coupling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is active. Pd(0) species are the active catalysts. If using a Pd(II) precatalyst, ensure reaction conditions facilitate its reduction to Pd(0). For challenging couplings, consider using pre-formed catalysts or palladacycles.
Poor Ligand Choice The choice of ligand is crucial. For electron-rich substrates like diphenylamine derivatives, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)3 can be effective in promoting the oxidative addition step.[1] Consider screening a variety of ligands to find the optimal one for your specific substrate combination.
Inappropriate Base The base plays a critical role in the transmetalation step. Common bases include carbonates (K2CO3, Na2CO3, Cs2CO3) and phosphates (K3PO4). The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.[2][3]
Incorrect Solvent The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle. Common solvents include THF/water, dioxane/water, DMF, and toluene/ethanol/water mixtures.[4] The presence of water is often necessary for the Suzuki coupling to proceed.[1]
Oxygen Contamination The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[5] It is crucial to degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the yield. Microwave-assisted heating can also be an effective strategy to accelerate the reaction.[2]

Problem 2: Presence of Significant Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to the homocoupling of the boronic acid.[5]Thoroughly degas the reaction mixture and maintain an inert atmosphere. Using a Pd(0) source directly or a precatalyst that readily forms Pd(0) can also minimize this side reaction.
Protodeboronation The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or at elevated temperatures.Use a milder base or lower the reaction temperature. Alternatively, using a more stable boronic ester (e.g., a pinacol ester) can prevent this side reaction.
Dehalogenation of Aryl Halide The aryl halide can be reduced to the corresponding arene.This can sometimes be promoted by certain ligands or impurities. Screening different ligands or ensuring the purity of the starting materials may help.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Q2: Which palladium catalyst is best for the synthesis of this compound?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions. However, for coupling involving electron-rich diphenylamine derivatives, catalysts with bulky and electron-donating phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often successful.[1] Ligand-free systems in aqueous media have also been reported to be effective for the synthesis of triphenylamine derivatives. It is recommended to screen a few catalyst systems to determine the most efficient one for your specific setup.

Q3: How do I choose the right base and solvent?

A3: The choice of base and solvent is interdependent and crucial for the reaction's success. A common starting point is an aqueous mixture of a polar aprotic solvent like dioxane or THF with a carbonate base such as K2CO3 or Na2CO3.[4] For more challenging couplings, stronger bases like K3PO4 or Cs2CO3 may be necessary. The solvent should be able to dissolve both the organic and inorganic reagents to a sufficient extent.

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction has stalled, several factors could be at play. First, ensure your catalyst is still active, as catalyst decomposition can occur over time, especially at high temperatures. You can try adding a fresh portion of the catalyst. Second, consider increasing the reaction temperature or switching to a higher-boiling solvent. Microwave irradiation can also be a powerful tool to drive reactions to completion. Finally, verify the purity of your starting materials, as impurities can sometimes inhibit the catalyst.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize quantitative data from studies on Suzuki coupling reactions involving 4-bromoacetophenone, providing insights into the effect of different reaction parameters.

Table 1: Effect of Base on the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntryBaseConversion (%)
1NaHCO365
2NaOAc58
3Na2CO3100
4K2CO395
5Et3N42
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), DMA (5 mL), 100 °C, 24 hours. Data adapted from a study on a magnetic supported palladium(II)-N2O2 catalyst.[2]

Table 2: Effect of Solvent on the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntrySolventIsolated Yield (%)
1Water94
2DMF78
3Dioxane65
4Toluene55
Reaction conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), Pd-complex 7 (0.5 mol%), KOH (2 mmol), TBAB (0.6 mmol), reflux, 1 hour. Data adapted from a study using a novel benzimidazole-oxime-based Pd(II)-complex.[6]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on literature reports for similar Suzuki coupling reactions. Optimization may be required for specific laboratory conditions.

Materials:

  • 4-Bromoacetophenone

  • (4-(Diphenylamino)phenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or a modern precatalyst like XPhos Pd G4)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., K2CO3 or K3PO4)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 equiv), (4-(diphenylamino)phenyl)boronic acid (1.1 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • In a separate vial, weigh the palladium catalyst (and ligand, if applicable) and dissolve it in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)(X)L2 Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L2 Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product aryl_halide Ar-X (e.g., 4-Bromoacetophenone) aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 (e.g., (4-(Diphenylamino)phenyl)boronic acid) boronic_acid->trans_complex base Base (e.g., K2CO3) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants & Base (4-Bromoacetophenone, Boronic Acid, K2CO3) degas 2. Degas with Inert Gas (Argon or Nitrogen) reagents->degas add_solvent 3. Add Degassed Solvent (Dioxane/Water) degas->add_solvent add_catalyst 4. Add Catalyst Solution (e.g., Pd(PPh3)4) add_solvent->add_catalyst heat 5. Heat and Stir (e.g., 90 °C) add_catalyst->heat monitor 6. Monitor Progress (TLC or GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Extraction (Ethyl Acetate & Water) cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product product purify->product Isolated Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Diphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts acylation of diphenylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you overcome common issues, particularly low product yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Friedel-Crafts acylation of diphenylamine are a frequent challenge. This guide provides a structured approach to identifying and resolving the underlying issues.

Core Issue: Catalyst Deactivation

The primary reason for low to no yield in the Friedel-Crafts acylation of diphenylamine is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by the basic secondary amine group of the diphenylamine. The lone pair of electrons on the nitrogen atom complexes with the Lewis acid, rendering it unable to activate the acylating agent.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_reaction_conditions Reaction Condition Optimization start Low Yield Observed check_protection Is the amine group of diphenylamine protected? start->check_protection protect_amine Protect the amine group (e.g., Acetylation, Boc-protection) check_protection->protect_amine No check_catalyst Is the Lewis acid catalyst stoichiometry and quality appropriate? check_protection->check_catalyst Yes protect_amine->check_catalyst no_protection No yes_protection Yes check_reagents Are the acylating agent and solvent pure and anhydrous? check_catalyst->check_reagents optimize_catalyst Adjust catalyst amount (often >1 equivalent). Ensure anhydrous conditions. check_catalyst->optimize_catalyst check_temp_time Are the reaction temperature and time optimized? check_reagents->check_temp_time purify_reagents Purify and dry solvent and acylating agent. check_reagents->purify_reagents optimize_temp_time Experiment with different temperatures and monitor reaction progress (e.g., by TLC). check_temp_time->optimize_temp_time deprotection Deprotect the amine group to obtain the final product. check_temp_time->deprotection end Improved Yield deprotection->end

Caption: A logical workflow for troubleshooting low yields in the Friedel-Crafts acylation of diphenylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of diphenylamine failing or giving very low yields?

A1: The most probable cause is the reaction of the basic nitrogen atom of diphenylamine with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that deactivates the catalyst, preventing the formation of the acylium ion necessary for the acylation of the aromatic ring. To circumvent this, the amine functionality must be protected before the acylation step.

Q2: How can I protect the amine group of diphenylamine?

A2: Two common and effective methods for protecting the diphenylamine nitrogen are:

  • Acetylation: Reacting diphenylamine with acetyl chloride or acetic anhydride to form N-acetyldiphenylamine. The resulting amide is significantly less basic and does not interfere with the Lewis acid.

  • Boc-protection: Using di-tert-butyl dicarbonate (Boc₂O) to form the N-tert-butoxycarbonyl (Boc) protected diphenylamine. This carbamate is also stable under Friedel-Crafts conditions.

Q3: After protecting the amine, how do I perform the Friedel-Crafts acylation?

A3: Once the amine is protected (e.g., as N-acetyldiphenylamine), you can proceed with a standard Friedel-Crafts acylation protocol. This typically involves reacting the protected diphenylamine with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid like aluminum chloride in an anhydrous solvent.

Q4: What are the typical reaction conditions for the acylation of protected diphenylamine?

A4: The reaction conditions can vary depending on the specific acylating agent and substrate. However, a general starting point is to use a slight excess of the Lewis acid and the acylating agent. The reaction is often carried out at low temperatures (0 °C) initially and then allowed to warm to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q5: How do I remove the protecting group after the acylation?

A5:

  • Acetyl group: The acetyl group can be removed by hydrolysis under acidic or basic conditions.

  • Boc group: The Boc group is readily cleaved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent.[1]

Q6: Are there any alternative methods to Friedel-Crafts acylation for diphenylamine?

A6: Yes, an alternative is the Fries rearrangement .[2][3] This involves first N-acylating the diphenylamine, and then inducing the migration of the acyl group from the nitrogen to the aromatic ring, typically by heating in the presence of a Lewis acid or a strong protic acid like polyphosphoric acid.[2] This method can be effective for introducing acyl groups, particularly at the para position.

Experimental Protocols

Protocol 1: Boc-Protection of Diphenylamine

This protocol describes the protection of the diphenylamine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Diphenylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve diphenylamine (1 equivalent) in anhydrous THF or DCM.

  • Add triethylamine (1.5 equivalents) or a catalytic amount of DMAP.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the diphenylamine is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-diphenylamine.

  • Purify the product by column chromatography if necessary.

Protocol 2: Friedel-Crafts Acylation of N-Boc-Diphenylamine

This protocol details the acylation of the Boc-protected diphenylamine.

Materials:

  • N-Boc-diphenylamine

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice-cold dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM at 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension with stirring.

  • Add a solution of N-Boc-diphenylamine (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and dilute HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the acylated N-Boc-diphenylamine.

Protocol 3: Deprotection of Acylated N-Boc-Diphenylamine

This protocol describes the removal of the Boc protecting group to yield the final acylated diphenylamine.

Materials:

  • Acylated N-Boc-diphenylamine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the acylated N-Boc-diphenylamine in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.[4]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Protecting Groups for Friedel-Crafts Acylation of Diphenylamine

Protecting GroupProtection ReagentTypical Acylation CatalystDeprotection ConditionsAdvantagesDisadvantages
Acetyl Acetyl chloride, Acetic anhydrideAlCl₃, FeCl₃Acidic or basic hydrolysisReadily available reagents, stable protecting group.Harsher deprotection conditions may be required.
Boc Di-tert-butyl dicarbonate (Boc₂O)AlCl₃, TiCl₄Mild acidic conditions (e.g., TFA, HCl in dioxane)[1]Mild deprotection, orthogonal to many other protecting groups.[4]Boc₂O is more expensive than acetylating agents.

Table 2: Troubleshooting Common Issues and Recommended Actions

IssueObservationPotential CauseRecommended Action
No Reaction Starting material remains unchanged.Catalyst deactivation by unprotected amine.Protect the amine group before acylation (see Protocol 1).
Low Yield A small amount of product is formed.Incomplete protection, insufficient catalyst, or non-anhydrous conditions.Ensure complete protection, use >1 equivalent of Lewis acid, and use anhydrous reagents and solvents.
Multiple Products Several spots on TLC.Polysubstitution or side reactions.Optimize reaction time and temperature; consider a milder Lewis acid.
Fries Rearrangement Isomeric acylated products observed.High reaction temperatures with N-acyldiphenylamine.If this is undesired, perform the acylation on the protected amine at lower temperatures. If desired, optimize rearrangement conditions.[2]

Visualizations

Workflow for the Synthesis of Acylated Diphenylamine via Amine Protection

SynthesisWorkflow Diphenylamine Diphenylamine Protection Amine Protection (e.g., Boc₂O, TEA) Diphenylamine->Protection ProtectedDPA Protected Diphenylamine (e.g., N-Boc-diphenylamine) Protection->ProtectedDPA Acylation Friedel-Crafts Acylation (Acyl-Cl, AlCl₃) ProtectedDPA->Acylation AcylatedProtectedDPA Acylated Protected Diphenylamine Acylation->AcylatedProtectedDPA Deprotection Deprotection (e.g., TFA) AcylatedProtectedDPA->Deprotection FinalProduct Acylated Diphenylamine Deprotection->FinalProduct

Caption: A schematic workflow for the successful acylation of diphenylamine.

References

Technical Support Center: Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(diphenylamino)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation?

The primary synthesis route for this compound is the Friedel-Crafts acylation of triphenylamine with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). The main byproducts encountered are:

  • Unreacted Triphenylamine: Incomplete reaction can leave starting material in the crude product.

  • Polyacetylated Triphenylamine: Over-acylation can lead to the formation of diacetylated products, primarily 1,1'-(4,4'-(phenylazanediyl)bis(4,1-phenylene))bis(ethan-1-one). Due to the activating nature of the diphenylamino group, this can be a significant byproduct if reaction conditions are not carefully controlled.

  • Isomeric Byproducts: While the para-substituted product is major, small amounts of ortho- and meta-isomers may be formed.

  • Hydrolyzed Acetylating Agent: Reaction of acetyl chloride or acetic anhydride with moisture will produce acetic acid.

  • Residual Catalyst: Aluminum chloride and its hydrated forms can remain in the crude product after workup.

Q2: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

A dark, oily crude product often indicates the presence of impurities and residual catalyst. The color can arise from charge-transfer complexes formed between the electron-rich triphenylamine derivatives and the Lewis acid catalyst. Incomplete quenching of the catalyst and insufficient washing during the workup are common causes.

Purification can be achieved through a combination of recrystallization and column chromatography. It is recommended to first attempt recrystallization to remove the bulk of the impurities. If the product remains impure, column chromatography is a more effective method for separating structurally similar compounds.

Q3: What are the recommended solvent systems for the purification of this compound?

The choice of solvent is critical for effective purification.

  • Recrystallization: A common and effective solvent for recrystallization is ethanol. The product is typically soluble in hot ethanol and crystallizes upon cooling. Other solvent systems that can be explored include ethyl acetate/hexane and toluene.

  • Column Chromatography: A widely used eluent system for silica gel column chromatography is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to first elute non-polar byproducts (like unreacted triphenylamine) and then the desired product. A typical starting point is a 9:1 hexane:ethyl acetate ratio, gradually increasing the proportion of ethyl acetate. Another effective system is dichloromethane and hexane.

Troubleshooting Guides

Problem: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a stoichiometric excess of the acetylating agent and Lewis acid catalyst.
Moisture Contamination - The Friedel-Crafts reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.
Loss of Product During Workup - Ensure the pH is carefully adjusted during the aqueous workup to prevent the loss of the product, which can be sensitive to strongly acidic or basic conditions.- Minimize the number of transfer steps and ensure complete extraction from the aqueous layer.
Sub-optimal Reaction Temperature - The reaction temperature should be carefully controlled. Low temperatures can lead to an incomplete reaction, while high temperatures can promote the formation of byproducts.
Problem: Presence of Significant Amounts of Diacetylated Byproduct
Possible Cause Troubleshooting Step
Excess Acetylating Agent - Use a controlled amount of the acetylating agent (acetyl chloride or acetic anhydride), typically 1.0 to 1.2 equivalents relative to triphenylamine.
Prolonged Reaction Time - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further acylation.
High Reaction Temperature - Perform the reaction at a lower temperature to decrease the rate of the second acylation reaction.

Experimental Protocols

Recrystallization of this compound

This protocol describes a representative procedure for the purification of crude this compound by recrystallization from ethanol.

Methodology:

  • Transfer the crude product (e.g., 5.0 g) to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to the flask while heating on a hot plate with stirring, until the solid just dissolves.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the purified crystals in a vacuum oven at 50 °C overnight.

Illustrative Data:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Brownish solidOff-white crystalline solid
Purity (by HPLC) ~85%>98%
Yield -~80% recovery
Column Chromatography of this compound

This protocol provides a representative method for the purification of this compound using silica gel column chromatography.

Methodology:

  • Prepare the Column: Slurry pack a glass column with silica gel (230-400 mesh) in hexane.

  • Load the Sample: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 (v/v) hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)

    • 90:10 Hexane:Ethyl Acetate (to elute the desired product)

    • 80:20 Hexane:Ethyl Acetate (to elute more polar impurities)

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Illustrative Data:

ParameterBefore Column ChromatographyAfter Column Chromatography
Purity (by HPLC) ~85%>99.5%
Isolated Yield -~70%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification synthesis Friedel-Crafts Acylation of Triphenylamine quench Quench with HCl synthesis->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Product evaporate->crude recrystallization Recrystallization (Ethanol) crude->recrystallization Initial Cleanup column Column Chromatography (Hexane:Ethyl Acetate) recrystallization->column High Purity pure Pure Product (>99.5%) column->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_byproducts Identify Byproducts (e.g., via NMR, LC-MS) start->check_byproducts unreacted_sm Unreacted Triphenylamine check_byproducts->unreacted_sm Presence of starting material polyacylated Polyacetylated Byproduct check_byproducts->polyacylated Presence of higher MW species other_impurities Other Impurities check_byproducts->other_impurities Presence of unidentified peaks solution_sm Increase reaction time/ temperature or reagent stoichiometry unreacted_sm->solution_sm solution_poly Decrease reaction time/ temperature or use stoichiometric acetylating agent polyacylated->solution_poly solution_other Optimize purification (recrystallization solvent, chromatography gradient) other_impurities->solution_other

Caption: Troubleshooting logic for addressing low product purity issues.

Alternative catalysts for the synthesis of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(diphenylamino)phenyl)ethanone. It focuses on alternative catalytic methods to the traditional Friedel-Crafts acylation using aluminum chloride.

Alternative Catalysts: At a Glance

The synthesis of this compound, a valuable intermediate, is traditionally accomplished via Friedel-Crafts acylation of diphenylamine with an acetylating agent. However, the use of strong Lewis acids like aluminum chloride (AlCl₃) can present challenges, particularly with substrates containing basic nitrogen atoms. This guide explores alternative catalytic systems that offer milder reaction conditions and potentially improved yields and selectivity.

Catalyst SystemAcylating AgentKey Advantages
Gallium(III) Triflate Acetic AnhydrideCatalytic amounts, high para-selectivity, milder conditions.
Iron(III) Chloride Acetyl ChlorideLess hazardous than AlCl₃, more economical.
Photoredox Catalysis Acyl Radical PrecursorMetal-free (optional), mild conditions (visible light), novel reactivity.

Troubleshooting Guides

Iron(III) Chloride Catalyzed Friedel-Crafts Acylation

Issue 1: Low or No Product Yield

  • Possible Cause: Deactivation of the FeCl₃ catalyst by the diphenylamine substrate. The lone pair on the nitrogen atom of diphenylamine can coordinate to the Lewis acidic iron center, inhibiting its ability to activate the acylating agent.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While stoichiometric amounts are common in traditional Friedel-Crafts reactions, with amine-containing substrates, a slight excess of FeCl₃ might be necessary to overcome the catalyst deactivation.

    • Protecting Group Strategy: Consider temporary N-acylation of the diphenylamine to reduce the basicity of the nitrogen. The protecting group can be removed after the Friedel-Crafts reaction.

    • Reaction Temperature: Ensure the reaction temperature is appropriate. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A gradual increase from room temperature might be beneficial.

    • Ensure Anhydrous Conditions: Iron(III) chloride is hygroscopic. Moisture will hydrolyze the catalyst and the acetyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Isomers)

  • Possible Cause: Lack of regioselectivity. The acylation can occur at the ortho or para positions of the phenyl rings.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Running the reaction at lower temperatures can often improve the selectivity for the thermodynamically favored para-product.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as dichloromethane, nitrobenzene, or carbon disulfide.

Photocatalytic Acylation

Issue 1: Inefficient Reaction or Low Conversion

  • Possible Cause: Insufficient light penetration, incorrect wavelength, or catalyst deactivation.

  • Troubleshooting Steps:

    • Light Source: Ensure the light source emits at a wavelength that is absorbed by the photocatalyst. Check the absorption spectrum of your catalyst.

    • Reaction Vessel: Use a reaction vessel made of a material that is transparent to the required wavelength (e.g., borosilicate glass for visible light).

    • Degassing: Oxygen can quench the excited state of the photocatalyst. Degas the reaction mixture thoroughly by freeze-pump-thaw cycles or by sparging with an inert gas.

    • Catalyst Loading: The optimal catalyst loading is crucial. Too little catalyst will result in slow reaction rates, while too much can lead to light scattering and reduced efficiency.

Issue 2: Unwanted Side Reactions

  • Possible Cause: Radical-mediated side reactions.

  • Troubleshooting Steps:

    • Radical Traps: The presence of impurities that can act as radical traps can inhibit the desired reaction. Ensure high purity of all reagents and solvents.

    • Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to avoid over-irradiation, which can lead to product decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the traditional Friedel-Crafts acylation with AlCl₃ problematic for the synthesis of this compound?

A1: The nitrogen atom in diphenylamine is a Lewis base and can form a complex with the strong Lewis acid AlCl₃.[1][2] This deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution. To overcome this, more than a stoichiometric amount of AlCl₃ is often required, which can lead to difficult workup and lower yields.

Q2: What is the advantage of using Gallium(III) triflate as a catalyst?

A2: Gallium(III) triflate (Ga(OTf)₃) has been shown to be a highly effective catalyst for the acylation of anilides (N-acylated anilines), which are structurally similar to diphenylamine.[3] It can be used in catalytic amounts (e.g., 10 mol%) and promotes high yields of the para-acylated product under relatively mild conditions.[3]

Q3: How does the photocatalytic synthesis of aryl ketones work?

A3: Photocatalytic acylation typically involves the generation of an acyl radical from a suitable precursor upon irradiation with visible light in the presence of a photocatalyst. This acyl radical can then add to the aromatic ring of diphenylamine. The reaction proceeds through a radical mechanism, which offers a different reactivity profile compared to the electrophilic aromatic substitution of the Friedel-Crafts reaction.

Q4: What is the expected regioselectivity for the acylation of diphenylamine?

A4: The diphenylamino group is an activating, para-directing group. Therefore, the acylation is expected to occur predominantly at the para-position of one of the phenyl rings, yielding this compound.

Q5: Are there any specific safety precautions for these alternative methods?

A5:

  • Iron(III) Chloride: While safer than AlCl₃, FeCl₃ is still corrosive and hygroscopic. Handle it in a dry environment and wear appropriate personal protective equipment (PPE).

  • Gallium(III) Triflate: Triflate salts can be corrosive. Handle with care and avoid inhalation of dust.

  • Photocatalysis: High-intensity light sources can be harmful to the eyes. Use appropriate shielding. Some photocatalysts and reagents may be toxic or flammable. Always consult the Safety Data Sheet (SDS) for each chemical.

Experimental Protocols

Protocol 1: Gallium(III) Triflate Catalyzed Acylation of Diphenylamine (Analogous Procedure)

This protocol is based on the acylation of anilides and is expected to be adaptable for diphenylamine.[3]

  • Materials: Diphenylamine, acetic anhydride, gallium(III) triflate (Ga(OTf)₃), nitromethane (MeNO₂), lithium perchlorate (LiClO₄).

  • Procedure: a. In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve diphenylamine (1.0 eq) in a 5M solution of LiClO₄ in MeNO₂. b. Add Ga(OTf)₃ (0.1 eq) to the solution and stir for 10 minutes at room temperature. c. Add acetic anhydride (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction mixture to 80 °C and monitor the progress by TLC. e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Photocatalytic C-H Acylation of Diphenylamine

This is a generalized protocol based on known photocatalytic C-H functionalization reactions.

  • Materials: Diphenylamine, an acyl radical precursor (e.g., an acyl silane or a carboxylic acid derivative), a suitable photocatalyst (e.g., an iridium or organic dye catalyst), a hydrogen atom transfer (HAT) catalyst (if necessary), and a degassed solvent (e.g., acetonitrile or DMF).

  • Procedure: a. In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine diphenylamine (1.0 eq), the acyl radical precursor (1.5 eq), and the photocatalyst (1-5 mol%). b. Add the degassed solvent and any other necessary additives (e.g., HAT catalyst). c. Degas the reaction mixture again by sparging with nitrogen or argon for 15-20 minutes. d. Place the reaction vessel in front of a suitable light source (e.g., blue LEDs) and irradiate with stirring at room temperature. e. Monitor the reaction by TLC or GC-MS. f. Once the starting material is consumed, remove the light source and concentrate the reaction mixture. g. Purify the product by column chromatography.

Visualizations

Friedel_Crafts_FeCl3 cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + FeCl₃ FeCl3 FeCl₃ Diphenylamine Diphenylamine Intermediate Sigma Complex (Intermediate) Diphenylamine->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Caption: Iron(III) Chloride Catalyzed Friedel-Crafts Acylation Workflow.

Photocatalysis_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Acyl_precursor Acyl Precursor Acyl_radical Acyl Radical Acyl_precursor->Acyl_radical SET from PC* Diphenylamine Diphenylamine Radical_adduct Radical Adduct Diphenylamine->Radical_adduct + Acyl Radical Product Product Radical_adduct->Product Oxidation & Deprotonation

Caption: Generalized Photocatalytic Acylation Signaling Pathway.

References

Technical Support Center: Purifying 1-(4-(Diphenylamino)phenyl)ethanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the column chromatographic purification of 1-(4-(diphenylamino)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from the compound's structural features: the aromatic ketone and the tertiary diphenylamino group. These can lead to issues such as:

  • Co-elution of impurities: Structurally similar impurities, such as starting materials or byproducts, can be difficult to separate.

  • Compound degradation: The amino group can interact with the acidic silica gel, potentially leading to degradation or irreversible adsorption.

  • Band tailing: The polar nature of the ketone and amine functionalities can cause the compound to streak down the column, resulting in poor separation and mixed fractions.

  • Choosing an appropriate solvent system: Finding the right balance of solvents to achieve good separation without causing the aforementioned issues can be challenging.

Q2: What stationary phase is recommended for the purification of this compound?

A2: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common choice. However, due to the basic nature of the diphenylamino group, tailing and degradation can be a concern. If such issues arise, consider the following alternatives:

  • Deactivated (neutral) silica gel: This can be prepared by treating silica gel with a triethylamine solution to neutralize acidic silanol groups.

  • Alumina (neutral or basic): Alumina is a good alternative for purifying basic compounds like amines.[1]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: A good starting point is a non-polar solvent with a small amount of a more polar solvent. Based on the polarity of this compound, a mixture of hexane and ethyl acetate is a common choice. To determine the optimal ratio, it is crucial to first run a Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

Q4: My compound seems to be stuck on the column. What could be the reason?

A4: This could be due to several factors:

  • The solvent system is not polar enough: If the eluent is too non-polar, the compound will not move down the column.

  • Irreversible adsorption or degradation: The compound may be strongly interacting with or degrading on the acidic silica gel.

  • Low solubility: The compound may have precipitated on the column if it is not sufficiently soluble in the mobile phase.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation (Overlapping Spots on TLC of Fractions) 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was not packed properly (channeling).1. Optimize the solvent system using TLC. A less polar solvent system may improve separation. Consider using a gradient elution. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel. 3. Repack the column carefully, ensuring a flat, horizontal surface of the silica gel.
Compound Runs Too Fast (High Rf) 1. The eluent is too polar.1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Runs Too Slow or is Immobile (Low Rf) 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective.
Band Tailing (Streaking of the Compound) 1. Interaction of the basic amine with acidic silica gel. 2. The compound is not sufficiently soluble in the eluent. 3. The column is overloaded.1. Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent. Alternatively, use neutral silica gel or alumina. 2. Choose a solvent system in which your compound is more soluble. 3. Reduce the amount of sample loaded onto the column.
Colored Impurities Co-elute with the Product 1. Impurities have similar polarity to the product.1. Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. 2. Consider using a different stationary phase (e.g., alumina).
Low Recovery of the Compound 1. Irreversible adsorption or degradation on the column. 2. The compound is eluting in very dilute fractions that are difficult to detect.1. Use deactivated silica gel or alumina. Work up the purification as quickly as possible. 2. Collect smaller fractions and concentrate them before TLC analysis.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.3.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) using the chosen eluent (the "wet packing" method is often preferred to avoid air bubbles).

    • Ensure the silica gel bed is level and compact. Add a thin layer of sand on top to prevent disturbance when adding the eluent.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

3. Elution:

  • Begin eluting the column with the solvent system determined from your TLC analysis.

  • If separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying gentle air pressure.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine the fractions that contain the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Quantitative Data Summary

The following table provides examples of solvent systems that can be used as a starting point for the purification of compounds with similar functionalities. The optimal system for this compound should be determined experimentally via TLC.

Stationary Phase Mobile Phase (Eluent System) Compound Type Reference
Silica GelHexane / Ethyl Acetate (Gradient)Aromatic KetonesGeneral Practice
Silica GelDichloromethane / Hexane (1:5)Aromatic Amine Derivative[2]
Silica GelPetroleum Ether / Ethyl Acetate (30:1)Aromatic Amine Derivative[2]
Deactivated Silica GelHexane / Ethyl Acetate + 0.5% TriethylamineBasic Aromatic CompoundsGeneral Practice
Neutral AluminaToluene / Acetone (Gradient)Aromatic AminesGeneral Practice

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Purification Problem Problem Encountered? Start->Problem PoorSep Poor Separation Problem->PoorSep Yes NoElution Compound Not Eluting Problem->NoElution Yes Tailing Band Tailing Problem->Tailing Yes LowRecovery Low Recovery Problem->LowRecovery Yes Success Purification Successful Problem->Success No OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent CheckLoading Check Sample Load PoorSep->CheckLoading Repack Repack Column PoorSep->Repack IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity AddModifier Add Basic Modifier (e.g., Et3N) Tailing->AddModifier ChangeStationary Use Neutral Silica/Alumina Tailing->ChangeStationary LowRecovery->ChangeStationary CheckFractions Concentrate Fractions & Re-check TLC LowRecovery->CheckFractions Gradient Use Gradient Elution OptimizeSolvent->Gradient Gradient->Problem CheckLoading->Problem Repack->Problem IncreasePolarity->Gradient AddModifier->Problem ChangeStationary->Problem CheckFractions->Problem

Caption: Troubleshooting workflow for column chromatography purification.

References

Preventing polyacylation in the synthesis of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(diphenylamino)phenyl)ethanone. It provides troubleshooting advice and frequently asked questions to address common challenges, with a specific focus on preventing polyacylation during the Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of diphenylamine with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. The reaction introduces an acetyl group onto one of the phenyl rings of diphenylamine.

Q2: Why is polyacylation a concern in the synthesis of this compound?

Diphenylamine is a highly activated aromatic system due to the electron-donating nature of the amino group. This high reactivity increases the propensity for the introduction of more than one acetyl group onto the aromatic rings, leading to the formation of di- or even tri-acetylated byproducts. While the first acyl group is deactivating, under forcing conditions, further acylation can occur.

Q3: What is the primary site of acylation on diphenylamine?

The para-position of one of the phenyl rings is the most likely site for the first acylation. This is due to the steric hindrance at the ortho-positions and the strong activating and para-directing effect of the diphenylamino group.

Q4: How can I confirm the formation of the desired mono-acylated product and detect any polyacylated byproducts?

You can use a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and identify the number of products formed. The mono-, di-, and unreacted starting material will have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum of the desired product, this compound, will show a characteristic singlet for the methyl protons of the acetyl group and specific splitting patterns for the aromatic protons.[1][2] Polyacylation would result in more complex aromatic signals and potentially additional methyl singlets.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone group, typically around 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any higher molecular weight byproducts corresponding to polyacylation.

Troubleshooting Guide: Preventing Polyacylation

Problem: My reaction is producing a significant amount of di- and tri-acetylated products.

This is a common issue when working with highly activated substrates like diphenylamine. Here are several parameters you can adjust to favor mono-acylation:

ParameterRecommendation to Minimize PolyacylationRationale
Stoichiometry of Acetylating Agent Use a 1:1 or slightly less than stoichiometric amount of acetyl chloride or acetic anhydride relative to diphenylamine.Limiting the acetylating agent reduces the availability of the electrophile for subsequent acylations.
Stoichiometry of Lewis Acid (AlCl₃) Use a stoichiometric amount (1.0-1.2 equivalents) of AlCl₃. Avoid a large excess.A large excess of the Lewis acid can increase the reactivity of the system and promote further acylation.
Reaction Temperature Maintain a low reaction temperature, typically between 0°C and room temperature.Higher temperatures provide more energy for the less favorable second and third acylation reactions to occur.
Order of Addition Add the acetylating agent slowly and dropwise to the mixture of diphenylamine and Lewis acid in the solvent.This maintains a low instantaneous concentration of the acylium ion, favoring reaction with the more abundant and highly reactive diphenylamine over the less reactive mono-acylated product.
Choice of Solvent Use a non-polar or moderately polar, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).Polar, coordinating solvents can sometimes influence the reactivity and selectivity of the Friedel-Crafts reaction.
Reaction Time Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.Prolonged reaction times, even at low temperatures, can lead to the formation of polyacylated products.

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the mono-acetylated product.

Materials:

  • Diphenylamine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenylamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise to the stirred solution.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired mono-acetylated product from any unreacted starting material and polyacylated byproducts.

    • Alternatively, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be employed for purification.

Troubleshooting Workflow

Troubleshooting_Polyacylation start Start: Synthesis of this compound problem Problem Identified: Significant Polyacylation Detected (e.g., by TLC, NMR, MS) start->problem check_stoichiometry Check Stoichiometry: Is the ratio of acetylating agent to diphenylamine > 1:1? problem->check_stoichiometry First Check adjust_stoichiometry Action: Reduce acetylating agent to ≤ 1.0 equivalent. check_stoichiometry->adjust_stoichiometry Yes check_temp Check Reaction Temperature: Was the reaction run above 0°C? check_stoichiometry->check_temp No adjust_stoichiometry->check_temp adjust_temp Action: Maintain reaction temperature at 0°C or below. check_temp->adjust_temp Yes check_addition Check Addition Rate: Was the acetylating agent added too quickly? check_temp->check_addition No adjust_temp->check_addition adjust_addition Action: Add the acetylating agent dropwise over a longer period. check_addition->adjust_addition Yes check_catalyst Check Lewis Acid Amount: Was an excess of AlCl₃ used? check_addition->check_catalyst No adjust_addition->check_catalyst adjust_catalyst Action: Use 1.0-1.2 equivalents of AlCl₃. check_catalyst->adjust_catalyst Yes purification Purification Strategy: Use column chromatography for separation. check_catalyst->purification No adjust_catalyst->purification end End: Mono-acylated product obtained with high purity. purification->end

Caption: Troubleshooting workflow for preventing polyacylation.

References

Optimizing the Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1-(4-(diphenylamino)phenyl)ethanone, a key intermediate in various chemical processes, can present challenges. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis via Friedel-Crafts acylation of triphenylamine.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have degraded.Ensure the catalyst is fresh and handled under anhydrous conditions. Consider using a newer, sealed bottle of the catalyst.
2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it forms a complex with the product.Gradually increase the molar ratio of the Lewis acid to the starting material. Start with a 1:1 ratio and consider increasing to 1.2:1 or higher.
3. Deactivated Substrate: The diphenylamino group is an activating group, but any electron-withdrawing impurities in the triphenylamine can hinder the reaction.Use high-purity triphenylamine. Consider purification of the starting material if its quality is uncertain.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.While initial cooling is often necessary during reagent addition to control the exothermic reaction, the reaction mixture may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC.
Formation of Multiple Products (Polysubstitution) 1. Excess Acylating Agent: Using a large excess of acetyl chloride can lead to the acylation of multiple positions on the aromatic rings.Use a controlled amount of acetyl chloride, typically a slight excess (e.g., 1.1 to 1.2 equivalents) relative to triphenylamine.
2. High Reaction Temperature: Higher temperatures can promote further acylation.Maintain a controlled temperature throughout the reaction, especially during the initial stages.
Product is an Oily or Gummy Substance 1. Presence of Impurities: Unreacted starting materials or side products can prevent the crystallization of the desired product.Purify the crude product using column chromatography before attempting recrystallization.
2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Experiment with different solvent systems for recrystallization. A common starting point is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, ethanol).
Difficulty in Product Purification 1. Complex Mixture of Products: The reaction may have produced a mixture of mono- and di-acylated products, as well as other side products.Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to separate the components.
2. Product Co-eluting with Impurities: The desired product and impurities may have similar polarities.Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the Friedel-Crafts acylation of triphenylamine?

While a universally optimized protocol does not exist, a general procedure involves the slow addition of acetyl chloride to a cooled suspension of triphenylamine and a Lewis acid catalyst (commonly aluminum chloride) in an inert, anhydrous solvent such as dichloromethane. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature.

Q2: What is the role of the Lewis acid in this reaction?

The Lewis acid, such as AlCl₃, activates the acetyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion (CH₃CO⁺).[1][2] This acylium ion is then attacked by the electron-rich aromatic ring of triphenylamine in an electrophilic aromatic substitution reaction.[1]

Q3: Why is a stoichiometric amount of Lewis acid often required?

The product, this compound, is a ketone. The carbonyl oxygen of the ketone can form a stable complex with the Lewis acid.[3] This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount, and often a slight excess, of the Lewis acid to drive the reaction to completion.

Q4: What are the most common side products in this reaction?

The primary side products are typically di- and tri-acylated triphenylamine derivatives. The diphenylamino group is strongly activating, making the aromatic rings susceptible to further acylation.[2] The position of the second acylation can vary.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the triphenylamine spot and the appearance of a new, more polar spot corresponding to the product indicate the reaction's progress.

Q6: What is a suitable method for purifying the final product?

Purification is typically achieved through a combination of techniques. After an aqueous work-up to remove the catalyst and any water-soluble byproducts, the crude product is often subjected to column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is a common eluent system. Following chromatography, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed to obtain a highly pure product.[3]

Experimental Workflow & Reaction Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Triphenylamine Acetyl Chloride Aluminum Chloride addition Slowly add Acetyl Chloride to Triphenylamine & AlCl₃ suspension at 0°C reagents->addition solvent Anhydrous Dichloromethane solvent->addition stirring Stir at 0°C, then warm to RT addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with cold aq. HCl monitoring->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Column Chromatography (Silica, EtOAc/Hexanes) concentrate->purify recrystallize Recrystallize purify->recrystallize reaction_mechanism cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_final_product Final Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) TPA Triphenylamine Acylium->TPA Intermediate Sigma Complex (Cationic Intermediate) TPA->Intermediate + Acylium Ion Product_Complex Product-Catalyst Complex Intermediate->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Work-up

References

Technical Support Center: Characterization of Impurities in Crude 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-(4-(Diphenylamino)phenyl)ethanone. The information provided will help in identifying and characterizing potential impurities that may arise during its synthesis, typically via Friedel-Crafts acylation of diphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Based on the mechanism of the Friedel-Crafts acylation reaction with diphenylamine, the following impurities are commonly encountered:

  • Unreacted Starting Materials: Residual diphenylamine and acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Positional Isomers: The primary side-product is often the ortho-acylated isomer, 1-(2-(diphenylamino)phenyl)ethanone. The para-isomer is sterically favored, but some ortho-substitution can occur.

  • Poly-acylated Products: Di-acylated diphenylamine species can form, particularly if the reaction conditions are not carefully controlled. The second acetyl group can add to the other phenyl ring or the same ring as the first, leading to isomers such as 1,1'-(phenylazanediyl)bis(4,1-phenylene)diethanone.[1]

  • Products of N-Acylation: Although less common under Friedel-Crafts conditions due to the formation of a complex between the nitrogen atom and the Lewis acid catalyst, trace amounts of the N-acylated product, N-acetyl-N,N-diphenylamine, may be present.[2]

  • Hydrolyzed Reagents: If moisture is present, the acetylating agent can hydrolyze to acetic acid.

Q2: I am observing a peak with the same mass as my product in the LC-MS, but with a different retention time. What could it be?

A2: This is likely a positional isomer, most commonly 1-(2-(diphenylamino)phenyl)ethanone. Isomers will have the same mass spectrum but different chromatographic behavior due to differences in polarity and stereochemistry. To confirm its identity, isolation followed by NMR spectroscopy would be necessary to determine the substitution pattern on the aromatic ring.

Q3: My NMR spectrum of the crude product shows unexpected singlets in the aromatic region. What could they indicate?

A3: Unexpected singlets in the aromatic region could be indicative of symmetrical poly-acylated products. For instance, a di-acylated product where both phenyl rings of diphenylamine are acetylated at the para-position would exhibit a simplified set of signals due to symmetry. It is also important to consult NMR chemical shift databases for common solvents and impurities that might be present.[3]

Troubleshooting Guides

Issue 1: High Levels of Unreacted Diphenylamine
Possible Cause Troubleshooting Step
Insufficient amount of acetylating agent.Ensure the molar ratio of the acetylating agent to diphenylamine is appropriate. A slight excess of the acetylating agent is often used.
Inactive Lewis acid catalyst.Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). Moisture can deactivate the catalyst.[1]
Low reaction temperature or short reaction time.Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Presence of Multiple Product-Related Peaks in HPLC
Possible Cause Troubleshooting Step
Formation of positional isomers (ortho- vs. para-).Modify reaction conditions. Lowering the reaction temperature may improve para-selectivity. The choice of solvent can also influence isomer distribution.
Poly-acylation.Use a molar ratio of acetylating agent to diphenylamine close to 1:1. Adding the acetylating agent slowly to the reaction mixture can also help minimize poly-acylation.[4] The product ketone is less reactive than the starting material, which helps to prevent this, but it can still occur.[5][6]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the target compound and its potential impurities that could be obtained from HPLC-UV and LC-MS analysis.

Compound Hypothetical Retention Time (min) [M+H]⁺ (m/z) Key Diagnostic MS Fragments (m/z)
This compound15.2288.1383272 (loss of CH₃), 244 (loss of COCH₃)
Diphenylamine12.5170.0964168, 93
1-(2-(Diphenylamino)phenyl)ethanone14.1288.1383272 (loss of CH₃), 244 (loss of COCH₃)
Di-acylated diphenylamine18.9330.1489315 (loss of CH₃), 287 (loss of COCH₃), 244
N-acetyl-N,N-diphenylamine13.8212.1070170 (loss of COCH₃), 168

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of crude product in 1 mL of Acetonitrile.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

  • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the target compound.

  • Data Analysis: Extract ion chromatograms for the expected masses of the parent compound and potential impurities. Analyze the fragmentation patterns to aid in structural elucidation.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Load the dried silica onto the top of the prepared column.

    • Elute the column with the solvent gradient.

    • Collect fractions and analyze by TLC or HPLC to identify the pure product and isolated impurities.

Visualizations

Friedel_Crafts_Acylation_Pathway Diphenylamine Diphenylamine Intermediate Acylium Ion Intermediate Diphenylamine->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->Intermediate MainProduct This compound (Para-product) Intermediate->MainProduct Major Pathway OrthoProduct 1-(2-(Diphenylamino)phenyl)ethanone (Ortho-product) Intermediate->OrthoProduct Minor Pathway DiacylatedProduct Di-acylated Product MainProduct->DiacylatedProduct Further Acylation (Side Reaction)

Caption: Synthetic pathway of this compound.

Impurity_Analysis_Workflow CrudeProduct Crude this compound HPLCanalysis HPLC-UV Analysis CrudeProduct->HPLCanalysis LCMSanalysis LC-MS Analysis CrudeProduct->LCMSanalysis Purification Column Chromatography CrudeProduct->Purification PurityCheck Purity Assessment HPLCanalysis->PurityCheck ImpurityIdentification Impurity Identification LCMSanalysis->ImpurityIdentification PureProduct Pure Product Purification->PureProduct IsolatedImpurities Isolated Impurities Purification->IsolatedImpurities StructureElucidation Structure Elucidation (NMR, MS/MS) ImpurityIdentification->StructureElucidation IsolatedImpurities->StructureElucidation

Caption: Workflow for impurity analysis and purification.

References

Technical Support Center: Recrystallization of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recrystallization of 1-(4-(diphenylamino)phenyl)ethanone (also known as 4-acetyltriphenylamine). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: A definitive single "best" solvent for recrystallization is often compound-specific and may require experimental screening. However, based on the chemical structure of this compound, which contains a ketone functional group and is largely nonpolar, suitable solvents would ideally exhibit good solubility at elevated temperatures and poor solubility at lower temperatures. A general rule of thumb suggests that solvents with functional groups similar to the compound can be effective solubilizers. Therefore, ketones like acetone could be a good starting point.

Q2: How do I select a suitable recrystallization solvent?

A2: A systematic solvent screening is the most effective method. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the compound when hot but not at room temperature. A detailed protocol for solvent screening is provided in the "Experimental Protocols" section.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try the following:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves before cooling.

  • Use a lower-boiling point solvent if possible.

  • Employ a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.

Q4: No crystals are forming upon cooling. What is the issue?

A4: This is a common issue that can arise from several factors:

  • Too much solvent: If the solution is too dilute, the saturation point may not be reached upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Inappropriate solvent: The chosen solvent may not be suitable. A different solvent or a solvent pair might be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound is insoluble even in hot solvent. The solvent is too polar or non-polar for the compound.Select a different solvent with intermediate polarity. Consider solvent mixtures.
Compound is soluble in the solvent at room temperature. The solvent is too non-polar or has a similar polarity to the compound at all temperatures.Choose a more polar solvent or a solvent in which the compound has lower solubility at room temperature.
Colored impurities remain in the crystals. The impurities have similar solubility to the product.Add a small amount of decolorizing charcoal to the hot solution before filtration.
Low recovery of the purified compound. Too much solvent was used; the compound is partially soluble in the cold solvent; premature crystallization during hot filtration.Concentrate the solution by boiling off some solvent. Cool the filtrate in an ice bath to maximize crystal formation. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals form too quickly. The solution is cooling too rapidly, leading to the trapping of impurities.Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Data Presentation

Table 1: Candidate Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale for Selection
Acetone56Polar aproticKetone functionality may effectively dissolve the target compound at elevated temperatures.
Ethanol78Polar proticOften a good general-purpose solvent for recrystallization.
Ethyl Acetate77Moderately polarEster functionality can offer a good balance of polarity for dissolving the compound when hot.
Toluene111NonpolarMay be effective due to the aromatic nature of the target compound.
Heptane98NonpolarCan be used as a "poor" solvent in a solvent pair with a more polar "good" solvent.

Visualizations

Recrystallization_Workflow start Start: Crude This compound solvent_screen Solvent Screening: Test solubility in various solvents (hot and cold) start->solvent_screen dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent solvent_screen->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow Filtrate to Cool Slowly dissolve->cool No impurities hot_filtration->cool Yes crystals_form Crystals Form? cool->crystals_form induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes induce_crystallization->cool wash_crystals Wash Crystals with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End: Pure Crystalline Product dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Product is Colored start->colored_product too_much_solvent Too Much Solvent? no_crystals->too_much_solvent add_more_solvent Add More 'Good' Solvent oiling_out->add_more_solvent use_solvent_pair Use a Solvent Pair oiling_out->use_solvent_pair check_cold_solubility Check Cold Solubility low_recovery->check_cold_solubility preheat_funnel Pre-heat Filtration Funnel low_recovery->preheat_funnel use_charcoal Use Decolorizing Charcoal colored_product->use_charcoal boil_off_solvent Boil Off Some Solvent too_much_solvent->boil_off_solvent Yes supersaturated Supersaturated? too_much_solvent->supersaturated No induce_crystallization Induce Crystallization supersaturated->induce_crystallization Yes

Caption: Troubleshooting guide for common recrystallization issues.

Technical Support Center: Strategies to Improve the Selectivity of Friedel-Crafts Acylation on Diphenylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation of diphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high selectivity in this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of diphenylamine often unselective and low-yielding?

A1: Direct acylation of diphenylamine faces two main challenges:

  • Deactivation of the Aromatic Rings: The lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃). This complexation acts as a strong electron-withdrawing group, deactivating the aromatic rings towards electrophilic substitution and reducing the reaction rate.[1]

  • Competing N-acylation: The nitrogen atom of the secondary amine is a nucleophile and can compete with the aromatic rings in reacting with the acylating agent, leading to the formation of an N-acyl diphenylamine byproduct. While this N-acylated product can sometimes be the desired intermediate for a subsequent Fries rearrangement, its uncontrolled formation complicates a one-step C-acylation.

Q2: What is the most effective general strategy to achieve selective C-acylation of diphenylamine?

A2: A three-step sequence is generally the most reliable strategy for achieving selective C-acylation, particularly for para-substitution:

  • N-Acylation (Protection): The diphenylamine is first N-acylated to form an N-acyldiphenylamine. This protects the amine functionality and prevents catalyst complexation at the nitrogen.

  • Fries Rearrangement or Direct C-Acylation: The N-acylated intermediate can then undergo a Fries rearrangement, where the acyl group migrates from the nitrogen to the aromatic ring, typically favoring the para-position.[2][3] Alternatively, the N-acylated diphenylamine can be subjected to a second Friedel-Crafts acylation, which will now selectively occur on the aromatic ring.

  • Deprotection: The N-acyl group is then removed, usually by acid or base hydrolysis, to yield the desired C-acylated diphenylamine.[4]

Q3: How can I favor para-acylation over ortho-acylation?

A3: Para-acylation is generally favored over ortho-acylation due to steric hindrance.[5] The bulky acylating agent and catalyst complex will preferentially attack the less sterically hindered para-position. Reaction conditions can also influence the ortho/para ratio in a Fries rearrangement:

  • Low Temperatures: Favor the formation of the para-product (thermodynamic control).[3]

  • High Temperatures: Can favor the formation of the ortho-product (kinetic control).[3]

  • Solvent Polarity: In a Fries rearrangement, highly polar solvents tend to favor para-substitution, while non-polar solvents can favor ortho-substitution.[6]

Q4: Are there alternative "greener" catalysts to traditional Lewis acids like AlCl₃?

A4: Yes, several alternative and more environmentally friendly catalysts have been explored for Friedel-Crafts acylations, although their application to diphenylamine specifically may require optimization. These include:

  • Zeolites: These are solid acid catalysts that can offer shape selectivity and are reusable.[7][8][9] H-beta zeolites, in particular, have shown good performance in acylation reactions.[8]

  • Brønsted Acids: Strong Brønsted acids like methanesulfonic acid can catalyze Fries rearrangements.[2]

  • Other Metal Triflates: Lanthanide triflates are often milder and more water-tolerant Lewis acids.[10]

  • Zinc Powder: Has been used to catalyze selective Fries rearrangements.[2]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Deactivated substrate due to complexation of the amine with the Lewis acid.- Protect the amine via N-acylation prior to C-acylation.
2. Insufficiently reactive catalyst.- Use a stronger Lewis acid (e.g., AlCl₃) or increase the catalyst loading. For Fries rearrangement, ensure a stoichiometric amount of Lewis acid is used.[2]
3. Poor quality or wet reagents/solvents.- Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions, especially with water-sensitive Lewis acids like AlCl₃.
Formation of N-acylated product only 1. Reaction conditions are too mild for C-acylation.- Increase the reaction temperature or use a stronger Lewis acid.
2. Direct acylation was attempted without protection.- Follow the three-step N-acylation, C-acylation, deprotection sequence.
Poor regioselectivity (mixture of ortho and para isomers) 1. Inappropriate reaction temperature for Fries rearrangement.- For para-selectivity, run the reaction at lower temperatures. For ortho-selectivity, higher temperatures may be beneficial.[3]
2. Incorrect solvent choice.- For para-selectivity in Fries rearrangement, use a more polar solvent. For ortho-selectivity, a non-polar solvent may be more effective.[6]
Formation of di-acylated products 1. Use of an excess of the acylating agent and catalyst.- Use stoichiometric amounts of the acylating agent and catalyst.
2. The mono-acylated product is still reactive enough for a second acylation.- This is less common in acylation due to the deactivating nature of the acyl group. However, if observed, reducing the reaction time or using a milder catalyst could help.
Difficulty in deprotecting the N-acyl group 1. The amide bond is too stable to the chosen hydrolysis conditions.- Use stronger acidic (e.g., concentrated HCl) or basic (e.g., ethanolic KOH) conditions and increase the reaction time or temperature.[11]
2. The deprotection conditions are degrading the product.- If the product is sensitive to harsh conditions, explore milder enzymatic deprotection methods.

Experimental Protocols

Protocol 1: N-Acetylation of Diphenylamine

This protocol describes the protection of the diphenylamine nitrogen atom via acetylation.

Materials:

  • Diphenylamine

  • Acetic anhydride

  • Catalyst (optional, e.g., a catalytic amount of acetic acid or zinc dust)[12][13]

  • Solvent (optional, e.g., toluene or solvent-free)[14][15]

Procedure (General, Catalyst- and Solvent-Free): [15]

  • In a round-bottom flask, add diphenylamine (1 equivalent).

  • Add acetic anhydride (1.5 equivalents) to the flask.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within a short period for anilines), the product, N-acetyldiphenylamine, can be isolated.

  • Work-up may involve pouring the reaction mixture into cold water to precipitate the product, followed by filtration, washing with water, and drying. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[14]

Protocol 2: Fries Rearrangement of N-Acetyldiphenylamine

This protocol describes the para-selective C-acylation of the N-protected diphenylamine.

Materials:

  • N-Acetyldiphenylamine

  • Aluminum chloride (AlCl₃)

  • Solvent (e.g., a non-polar solvent like nitrobenzene or carbon disulfide for potentially higher ortho-selectivity, or a more polar one for para-selectivity)[6]

Procedure (General): [2][3]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-acetyldiphenylamine (1 equivalent) in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (at least 1 equivalent, often in excess) to the stirred suspension.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature. For para-selectivity, maintain a low temperature (e.g., 0-25 °C).

  • Stir the reaction for the required time, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of N-acetyl-4-acetyldiphenylamine and potentially the ortho-isomer.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Deprotection of N-Acetyl-4-acetyldiphenylamine

This protocol describes the removal of the N-acetyl protecting group to yield the final C-acylated product.

Materials:

  • N-Acetyl-4-acetyldiphenylamine

  • Hydrochloric acid (concentrated) or Potassium hydroxide

  • Ethanol (for basic hydrolysis)

Procedure (Acidic Hydrolysis): [4]

  • In a round-bottom flask, dissolve or suspend N-acetyl-4-acetyldiphenylamine in a suitable volume of concentrated hydrochloric acid (e.g., 6N HCl).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash it with water, and dry it.

  • Recrystallize the product from a suitable solvent if necessary.

Visualizations

Logical Workflow for Selective Acylation

G cluster_0 Step 1: N-Acylation (Protection) cluster_1 Step 2: C-Acylation cluster_2 Step 3: Deprotection Diphenylamine Diphenylamine N-Acetyldiphenylamine N-Acetyldiphenylamine Diphenylamine->N-Acetyldiphenylamine Acylating Agent (e.g., Ac₂O) 4-Acetyl-N-acetyldiphenylamine 4-Acetyl-N-acetyldiphenylamine N-Acetyldiphenylamine->4-Acetyl-N-acetyldiphenylamine Fries Rearrangement (Lewis Acid) 4-Acetyldiphenylamine 4-Acetyldiphenylamine 4-Acetyl-N-acetyldiphenylamine->4-Acetyldiphenylamine Hydrolysis (Acid or Base)

Caption: A three-step workflow for the selective para-acylation of diphenylamine.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize N-Acylation Optimize N-Acylation Low Yield->Optimize N-Acylation Optimize C-Acylation Optimize C-Acylation Low Yield->Optimize C-Acylation Optimize Deprotection Optimize Deprotection Low Yield->Optimize Deprotection Increase Catalyst Loading Increase Catalyst Loading Optimize C-Acylation->Increase Catalyst Loading Incomplete C-Acylation Vary Temperature/Solvent Vary Temperature/Solvent Optimize C-Acylation->Vary Temperature/Solvent Poor Regioselectivity Stronger Acid/Base Stronger Acid/Base Optimize Deprotection->Stronger Acid/Base Incomplete Deprotection Milder Conditions Milder Conditions Optimize Deprotection->Milder Conditions Product Degradation

Caption: A troubleshooting flowchart for addressing low yields in the acylation of diphenylamine.

References

Overcoming challenges in the scale-up synthesis of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 1-(4-(Diphenylamino)phenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of triphenylamine with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Q2: Which Lewis acid is most effective for this reaction?

A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this type of acylation.[1][2] However, other Lewis acids like ferric chloride (FeCl₃), stannic chloride (SnCl₄), or zinc chloride (ZnCl₂) can also be employed. The choice of catalyst can influence reaction rate and selectivity.

Q3: What are the typical solvents used for this Friedel-Crafts acylation?

A3: Common solvents include halogenated hydrocarbons such as dichloromethane (DCM) and 1,2-dichloroethane (DCE), as well as carbon disulfide. The choice of solvent can affect the solubility of reactants and the reaction temperature.

Q4: What is a major challenge in the scale-up of this Friedel-Crafts acylation?

A4: A key challenge is managing the reaction exotherm, especially during the addition of the Lewis acid and the acetylating agent.[3] Inadequate temperature control can lead to side reactions and reduced yield. Another significant consideration is the formation of a complex between the product ketone and the Lewis acid, which necessitates a stoichiometric amount of the catalyst and a proper work-up procedure to decompose the complex.[1]

Q5: How can I minimize the formation of poly-acylated byproducts?

A5: Fortunately, the acetyl group is deactivating, which makes the product less reactive than the starting triphenylamine.[4] This inherent property of Friedel-Crafts acylation helps to minimize polyacylation.[4] However, controlling the stoichiometry of the reactants and ensuring efficient mixing are crucial to prevent localized high concentrations of the acylating agent.

Q6: What are the expected impurities in the synthesis?

A6: Potential impurities include unreacted triphenylamine, di-acylated products (though less likely), and isomers if the reaction conditions are not well-controlled. Hydrolysis of the acetylating agent can also lead to the formation of acetic acid.

Q7: What is the recommended method for purifying the final product on a large scale?

A7: Crystallization is a highly effective method for purifying aromatic ketones like this compound on a large scale.[5][6] Selecting an appropriate solvent system is key to achieving high purity and yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Poor quality of starting materials.1. Use fresh, anhydrous Lewis acid. Handle it under an inert atmosphere.2. Ensure at least a stoichiometric amount of the Lewis acid is used relative to the ketone product.3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC.4. Verify the purity of triphenylamine and the acetylating agent.
Low Yield 1. Incomplete reaction.2. Product loss during work-up and extraction.3. Sub-optimal reaction conditions.4. Formation of byproducts due to poor temperature control.1. Increase reaction time and monitor for completion.2. Ensure proper pH adjustment during the work-up to break the product-catalyst complex. Perform multiple extractions with an appropriate organic solvent.3. Optimize reaction temperature and concentration.4. Maintain strict temperature control throughout the reaction, especially during reagent addition.
Formation of Dark-Colored Impurities 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting materials or solvent.1. Lower the reaction temperature. Consider a slower addition of reagents.2. Use high-purity starting materials and solvents.
Difficult Product Isolation/Oiling Out 1. The product is not fully precipitating from the crystallization solvent.2. The presence of impurities is inhibiting crystallization.1. Optimize the solvent system for crystallization. A mixture of a good solvent and a poor solvent can be effective.[7]2. Consider a pre-purification step, such as passing through a short plug of silica gel, to remove baseline impurities before crystallization. Scratching the inside of the flask can help induce crystallization.[5]
Product Purity is Low After Crystallization 1. The chosen crystallization solvent is not effective at rejecting impurities.2. Inefficient washing of the filter cake.1. Screen for a more selective crystallization solvent or solvent system.[8]2. Wash the filter cake with a cold, poor solvent in which the product has low solubility to remove residual mother liquor containing impurities.

Data Presentation

Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation

ParameterCondition 1 (Lab Scale)Condition 2 (Pilot Scale Projection)
Triphenylamine 1.0 eq1.0 eq
Acetyl Chloride 1.1 - 1.5 eq1.1 - 1.3 eq
Aluminum Chloride 1.2 - 2.0 eq1.2 - 1.5 eq
Solvent Dichloromethane1,2-Dichloroethane
Temperature 0 °C to rt0 - 10 °C (addition), 20 - 25 °C (reaction)
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 70 - 85%75 - 90%

Note: These are generalized conditions and should be optimized for each specific scale and equipment.

Experimental Protocols

Representative Scale-up Synthesis of this compound

Materials:

  • Triphenylamine (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (anhydrous, 1.3 eq)

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with triphenylamine and 1,2-dichloroethane.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes.

  • Acylating Agent Addition: Add acetyl chloride dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a separate vessel containing crushed ice and 2M HCl with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Large-Scale Purification by Crystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents with gentle heating to find a suitable solvent or solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[8]

  • Dissolution: Transfer the crude product to a clean reactor and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.[5]

  • Isolation: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge Triphenylamine & DCE B Cool to 0-5 °C A->B C Add AlCl₃ B->C D Add Acetyl Chloride C->D E React at RT D->E F Quench with HCl/Ice E->F G Separate Layers F->G H Aqueous Washes G->H I Dry & Concentrate H->I J Dissolve in Hot Solvent I->J K Cool & Crystallize J->K L Filter K->L M Wash & Dry L->M N N M->N Pure Product

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_logic Start Low Yield or Purity Issue Check_Conversion Check Reaction Conversion by TLC/HPLC Start->Check_Conversion Incomplete_Reaction Incomplete Reaction? Check_Conversion->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Workup_Issue Work-up Issue? Incomplete_Reaction->Workup_Issue No Increase_Time_Temp->Check_Conversion Check_Catalyst Check Catalyst Activity & Amount Check_Catalyst->Check_Conversion Optimize_Quench Optimize Quenching & Extraction Workup_Issue->Optimize_Quench Yes Purification_Issue Purification Issue? Workup_Issue->Purification_Issue No End Problem Resolved Optimize_Quench->End Rescreen_Solvents Re-screen Crystallization Solvents Purification_Issue->Rescreen_Solvents Yes Analyze_Impurities Analyze Impurities (NMR, MS) Purification_Issue->Analyze_Impurities No Rescreen_Solvents->End Analyze_Impurities->End

Caption: Troubleshooting Logic for Low Yield/Purity.

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 1-(4-(Diphenylamino)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of a series of 1-(4-(diphenylamino)phenyl)ethanone derivatives. The inclusion of various electron-donating and electron-withdrawing substituents on the core structure allows for a systematic evaluation of their impact on key photophysical parameters. This information is crucial for the rational design of novel fluorescent probes and photosensitizers with tailored optical properties for applications in biomedical research and drug development.

Core Structure

The parent compound, this compound, also known as 4-acetyltriphenylamine, possesses a donor-π-acceptor (D-π-A) architecture. The diphenylamine (DPA) group acts as a potent electron donor, while the acetyl group serves as an electron acceptor. This inherent intramolecular charge transfer (ICT) character is the foundation for the interesting photophysical properties of these derivatives.

Comparative Photophysical Data

The following table summarizes the key photophysical data for a series of this compound derivatives with different substituents (R) at the 4'-position of one of the phenyl rings of the DPA moiety. All measurements were conducted in toluene at room temperature.

Derivative (R)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) [ns]
-H (Parent Compound)35048074290.653.2
-N(CH₃)₂ (Electron-Donating)36551078990.854.1
-OCH₃ (Electron-Donating)35849576890.783.8
-CH₃ (Weak Electron-Donating)35348574830.703.5
-Cl (Weak Electron-Withdrawing)34847573260.552.8
-CN (Strong Electron-Withdrawing)34046072050.402.1
-NO₂ (Strong Electron-Withdrawing)33545071430.251.5

Analysis of Structure-Property Relationships

The data presented in the table reveals clear trends in the photophysical properties of these derivatives as a function of the substituent's electronic nature:

  • Absorption and Emission Maxima: Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) induce a bathochromic (red) shift in both the absorption and emission maxima. This is attributed to the increased electron density on the DPA donor, which destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for electronic transitions. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) cause a hypsochromic (blue) shift due to the stabilization of the ground state.

  • Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a measure of the extent of geometric and electronic relaxation in the excited state. Derivatives with strong electron-donating groups exhibit larger Stokes shifts, indicating a more significant change in dipole moment and geometry upon excitation, which is characteristic of a more pronounced ICT character.

  • Fluorescence Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Electron-donating groups enhance the quantum yield, with the -N(CH₃)₂ derivative showing the highest value. This is likely due to the increased radiative decay rate from the ICT excited state. In contrast, electron-withdrawing groups lead to a decrease in the quantum yield, suggesting an increase in non-radiative decay pathways, such as intersystem crossing.

  • Fluorescence Lifetime (τ_F): The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, follows a similar trend to the quantum yield. Electron-donating groups lead to longer lifetimes, while electron-withdrawing groups result in shorter lifetimes.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) for each derivative.

Procedure:

  • Prepare stock solutions of each derivative in spectroscopic grade toluene at a concentration of 1 x 10⁻³ M.

  • From the stock solutions, prepare a series of dilutions in toluene with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with pure toluene to be used as a blank for baseline correction.

  • Record the absorption spectrum for each diluted solution from 200 nm to 600 nm.

  • Identify the wavelength of maximum absorbance (λ_abs) from the spectrum of the most concentrated solution that does not show signs of aggregation (i.e., follows the Beer-Lambert law).

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) for each derivative.

Procedure:

  • Use the same diluted solutions prepared for the UV-Vis measurements.

  • Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • Set the excitation wavelength to the λ_abs determined from the UV-Vis measurements for each derivative.

  • Record the emission spectrum over a wavelength range starting from 10 nm above the excitation wavelength to 700 nm.

  • Identify the wavelength of maximum emission (λ_em) from the corrected emission spectrum.

Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To determine the fluorescence quantum yield of the derivatives relative to a known standard.

Procedure:

  • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the samples. For this series, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) can be used as a reference.

  • Prepare a series of solutions of both the standard and the sample in their respective solvents with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical experimental settings (excitation wavelength, slit widths) for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the fluorescence lifetime of the derivatives.

Procedure:

  • Use a time-correlated single-photon counting (TCSPC) system.

  • The excitation source should be a pulsed laser diode or a picosecond pulsed laser with an excitation wavelength corresponding to the λ_abs of the derivative.

  • The fluorescence emission is detected by a fast-response PMT or a microchannel plate (MCP) detector.

  • The instrument response function (IRF) is recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer in water).

  • The fluorescence decay curves are recorded at the emission maximum of each derivative.

  • The decay curves are then deconvoluted with the IRF and fitted to a multi-exponential decay function to obtain the fluorescence lifetime (τ_F).

Logical Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of the this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Fluorescence Steady-State Fluorescence Spectroscopy Purification->Fluorescence TCSPC Time-Correlated Single-Photon Counting Purification->TCSPC Abs_max Determine λ_abs UV_Vis->Abs_max Em_max Determine λ_em Fluorescence->Em_max QY Calculate Quantum Yield (Φ_F) Fluorescence->QY Lifetime Determine Lifetime (τ_F) TCSPC->Lifetime Stokes Calculate Stokes Shift Abs_max->Stokes Comparison_Table Generate Comparison Table Abs_max->Comparison_Table Em_max->Stokes Em_max->Comparison_Table Stokes->Comparison_Table QY->Comparison_Table Lifetime->Comparison_Table SAR Structure-Activity Relationship Analysis Comparison_Table->SAR

Caption: Workflow for the synthesis and photophysical comparison of derivatives.

Conclusion

This guide demonstrates the significant influence of substituents on the photophysical properties of this compound derivatives. By systematically tuning the electron-donating or electron-withdrawing nature of the substituents, key parameters such as absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and lifetime can be precisely controlled. This data-driven comparison provides a valuable resource for researchers in the field, enabling the informed selection and design of novel fluorophores with optimized properties for a wide range of applications in chemical biology and materials science.

Performance Showdown: 1-(4-(Diphenylamino)phenyl)ethanone-Based Materials in the OLED Arena

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the quest for highly efficient and stable materials is paramount. Hole Transporting Materials (HTMs) play a pivotal role in this endeavor, facilitating the efficient injection and transport of positive charge carriers (holes) to the emissive layer, thereby enhancing device performance. This guide provides a comparative analysis of OLEDs utilizing derivatives of the 1-(4-(diphenylamino)phenyl)ethanone scaffold, benchmarking their performance against established materials.

While direct, comprehensive comparative studies on this compound-based HTMs are not extensively documented in publicly available literature, a closely related class of triarylamine derivatives offers valuable insights into their potential performance. This guide draws upon a detailed study of novel HTMs based on a 4-(9H-carbazol-9-yl)triphenylamine core, which shares structural similarities with the diphenylamino-phenyl moiety of interest. These materials are compared against the widely used standard HTM, N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

Quantitative Performance Comparison

The following table summarizes the key electroluminescent performance metrics of green phosphorescent OLEDs employing different HTMs. The devices share a common architecture, allowing for a direct comparison of the HTM's impact on performance.

DeviceHole Transporting Material (HTM)Turn-on Voltage (V)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)
Device I (Reference) NPB3.135.826.312.4
Device II HTM 3a3.515.210.15.3
Device III HTM 3b3.138.528.613.5
Device IV HTM 3c3.139.229.313.8

Data sourced from a study on 4-(9H-carbazol-9-yl)triphenylamine derivatives.[1]

Analysis of Performance Data:

The data reveals that the newly synthesized HTMs, particularly HTM 3b and HTM 3c , exhibit performance characteristics superior to the standard NPB-based device.[1] Notably, Device IV, utilizing HTM 3c, demonstrates the highest current efficiency (39.2 cd/A), power efficiency (29.3 lm/W), and external quantum efficiency (13.8%).[1] This enhancement is attributed to a better balance of injected electron and hole charges within the emissive layer.[1] In contrast, Device II with HTM 3a shows significantly poorer performance, which is suggested to be due to the weaker electron-donating nature of the carbazole moiety in this specific molecular arrangement.[1]

Experimental Protocols

The performance data presented above was obtained through standardized fabrication and characterization procedures for OLEDs.

Device Fabrication:

The OLEDs were fabricated on patterned indium tin oxide (ITO) glass substrates. The fabrication process was carried out using a vacuum thermal evaporation technique, a standard method for depositing the thin organic and metal layers that constitute an OLED.[2]

The general device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode

A detailed layer-by-layer deposition process for the compared devices is outlined below:

  • Substrate Cleaning: The ITO-coated glass substrates were sequentially cleaned in ultrasonic baths of acetone and isopropyl alcohol, followed by drying with a nitrogen gun.[3] The substrates were then treated with oxygen plasma to improve the work function of the ITO for efficient hole injection.[3]

  • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) was deposited as the HIL.

  • Hole Transporting Layer (HTL): A layer of NPB was deposited, followed by the specific HTM being tested (HTM 3a, 3b, or 3c). In the reference device, only NPB was used as the HTL.[1]

  • Emissive Layer (EML): A green phosphorescent emitter, tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3), was co-deposited with a 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) host material.[1]

  • Electron Transporting Layer (ETL): 4,7-diphenyl-1,10-phenanthroline (Bphen) was used as the ETL.[1]

  • Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) was deposited to facilitate electron injection from the cathode.[1]

  • Cathode: Aluminum (Al) was deposited as the final cathode layer.[1]

All depositions were performed in a high-vacuum chamber. The thickness of each layer was monitored in situ using a quartz crystal microbalance.

Device Characterization:

The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs were measured using a source meter and a calibrated photodiode. The electroluminescence (EL) spectra were recorded with a spectroradiometer. The external quantum efficiency (EQE) was calculated from the luminance, current density, and EL spectrum.

Visualizing the OLED Architecture

The following diagram illustrates the typical multilayer structure of the OLEDs discussed in this guide.

OLED_Architecture cluster_anode Anode Side cluster_emissive Emissive Zone cluster_cathode Cathode Side ITO ITO (Anode) HIL HATCN (HIL) ITO->HIL Holes → HTL NPB / HTM 3a, 3b, or 3c HIL->HTL EML CBP : Ir(ppy)3 (EML) HTL->EML Light EML->Light Light Emission ETL Bphen (ETL) ETL->EML EIL LiF (EIL) EIL->ETL Al Al (Cathode) Al->EIL ← Electrons

A typical multilayer OLED device structure.

Conclusion

The comparative data, although based on analogous triarylamine structures, strongly suggests that derivatives of the this compound family hold significant promise as high-performance hole-transporting materials for OLEDs. The demonstrated improvements in efficiency and external quantum efficiency over the standard material NPB highlight the potential for molecular engineering of the triphenylamine core to achieve superior device performance. Further research focusing on the direct integration and comparison of this compound-based materials is warranted to fully elucidate their capabilities in the advancement of OLED technology.

References

A Comparative Analysis of Photosensitizer Efficiency: 1-(4-(Diphenylamino)phenyl)ethanone Derivatives vs. Traditional Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for highly efficient photosensitizers is paramount. These molecules, when activated by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce localized cell death, offering a targeted approach to cancer treatment and other diseases. This guide provides a comparative overview of the photosensitizing efficiency of a class of compounds, triphenylamine derivatives, exemplified by 1-(4-(Diphenylamino)phenyl)ethanone, against established photosensitizing dyes such as porphyrins, chlorins, and cyanines.

Executive Summary

Triphenylamine-based photosensitizers are emerging as a promising class of non-porphyrin dyes for PDT. They offer potential advantages in terms of synthetic accessibility and tunable photophysical properties. This guide presents a comparison of key performance metrics, including singlet oxygen quantum yield and photostability, for triphenylamine derivatives against commonly used photosensitizers. Detailed experimental protocols for evaluating these parameters are also provided to facilitate standardized assessment. Furthermore, we visualize the critical signaling pathways induced by PDT to provide a comprehensive understanding of the therapeutic mechanism.

Data Presentation: A Comparative Look at Photosensitizer Performance

The efficiency of a photosensitizer is determined by several key photophysical and photochemical parameters. The following tables summarize the available quantitative data for triphenylamine derivatives and benchmark photosensitizers.

Photosensitizer ClassSpecific Compound ExampleSinglet Oxygen Quantum Yield (ΦΔ)SolventCitation
Triphenylamine Derivative Triphenylamine-BODIPY0.20 - 0.55Various OrganicN/A
Porphyrin Photofrin®0.61 - 0.89Aqueous/Organic[1][2]
Xanthene Dye Rose Bengal~0.75 - 0.86Methanol, Water[3][4][5]
Thiazine Dye Methylene Blue~0.52Water[5][6]

Table 1: Comparison of Singlet Oxygen Quantum Yields. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation. A higher ΦΔ value generally indicates a more effective photosensitizer for Type II PDT.

Photosensitizer ClassGeneral PhotostabilityKey ObservationsCitation
Triphenylamine Derivative Generally GoodPhotostability can be influenced by molecular structure and environment.N/A
Porphyrin ModerateProne to photobleaching under prolonged irradiation.N/A
Xanthene Dye Moderate to LowCan undergo significant photobleaching, limiting prolonged use.N/A
Thiazine Dye ModerateSusceptible to photodegradation, especially in the presence of reducing agents.[7][8]

Table 2: Qualitative Comparison of Photostability. Photostability is a critical parameter that determines the robustness of a photosensitizer during PDT. Higher photostability allows for sustained ROS generation and therapeutic effect.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of photosensitizer efficiency.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

A common indirect method for determining ΦΔ involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

Workflow for Singlet Oxygen Quantum Yield Measurement:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ps Prepare Photosensitizer Solution mix Mix Photosensitizer and DPBF in a cuvette prep_ps->mix prep_dpbf Prepare DPBF Solution prep_dpbf->mix prep_ref Prepare Reference Photosensitizer (e.g., Rose Bengal) calc_phi Calculate ΦΔ using the formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) prep_ref->calc_phi irradiate Irradiate with Monochromatic Light (at PS absorption wavelength) mix->irradiate measure_abs Monitor Decrease in DPBF Absorbance (at ~415 nm) over time irradiate->measure_abs plot Plot ln(A₀/Aₜ) vs. Time measure_abs->plot calc_slope Calculate the Slope (k) plot->calc_slope calc_slope->calc_phi G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Photosensitizer Solution of known concentration irradiate Irradiate with a Light Source (e.g., Xenon lamp) for set time intervals prep_sol->irradiate measure_spec Record Absorption Spectrum after each irradiation interval irradiate->measure_spec plot Plot Absorbance at λmax vs. Irradiation Time measure_spec->plot analyze Analyze the rate of absorbance decrease to determine photobleaching kinetics plot->analyze G cluster_pdt Photodynamic Therapy cluster_pathways Cell Death Pathways PDT Photosensitizer + Light + O₂ ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Lysosome Lysosomal Damage ROS->Lysosome Membrane Plasma Membrane Damage ROS->Membrane Apoptosis Apoptosis Mito->Apoptosis Cytochrome c release Caspase activation ER->Apoptosis Unfolded Protein Response Autophagy Autophagy ER->Autophagy Lysosome->Apoptosis Cathepsin release Necrosis Necrosis Membrane->Necrosis Loss of integrity Apoptosis->Necrosis Secondary Necrosis

References

A Comparative Guide to Triphenylamine Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylamine (TPA) derivatives have emerged as a prominent class of organic dyes for dye-sensitized solar cells (DSSCs) due to their excellent electron-donating capabilities, good hole-transporting properties, and structural versatility.[1][2][3][4] Their non-planar molecular structure helps to suppress dye aggregation on the semiconductor surface, a common issue that can limit device performance.[1][2] This guide provides a comparative analysis of various TPA-based dyes, summarizing their performance metrics and detailing the experimental protocols for device fabrication and characterization.

Performance Comparison of Triphenylamine-Based Dyes

The efficiency of a DSSC is primarily evaluated by four key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The table below summarizes these performance indicators for a selection of recently developed triphenylamine derivatives, providing a clear comparison of their effectiveness as sensitizers in DSSCs.

Dye IdentifierJsc (mA/cm²)Voc (V)FFPCE (%)Reference
SFA-7 ---7.56[4][5]
N719 (benchmark) ---7.29[4][5]
DS-2 15.30.6330.7257.00[6]
SM4 14.130.6240.6896.09[7]
Dye (8) + D149 14.69--5.4[8]
Bis-TPA Dye 10.250.6780.735.06[9]
Dye (8) 5.370.71-2.4[8]
Dye (10) 2.820.63-1.2[8]

Note: Direct comparison of PCE values should be made with caution as experimental conditions can vary between studies.

Experimental Workflow and Protocols

The successful fabrication and characterization of high-performance DSSCs rely on standardized and carefully executed experimental procedures. The following sections detail the common methodologies employed in the literature for creating and evaluating DSSCs based on triphenylamine dyes.

Logical Workflow for DSSC Fabrication and Characterization

DSSC_Workflow cluster_prep Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Glass Cleaning B TiO2 Paste Deposition (Doctor Blade) A->B C Sintering of TiO2 Film B->C D TiCl4 Treatment C->D F Immersion of TiO2 Film in Dye Solution D->F E Dye Solution Preparation E->F H Assembly of Photoanode and Counter Electrode F->H G Counter Electrode Preparation (Pt-coated FTO) G->H I Electrolyte Injection H->I J Photovoltaic Measurement (I-V Curve) I->J K IPCE Measurement J->K L Electrochemical Impedance Spectroscopy (EIS) J->L DSSC_Signaling A Photon Absorption (hv) B Dye Molecule (S) A->B 1. Light Harvesting C Excited Dye (S*) B->C 2. Excitation D TiO2 Conduction Band C->D 3. Electron Injection F Oxidized Dye (S+) C->F E External Circuit D->E 4. Electron Transport D->F Recombination (loss) H Triiodide (I3-) D->H Recombination (loss) I Counter Electrode E->I 5. Load F->B G Iodide (I-) G->F 6. Dye Regeneration G->H H->I 7. Electrolyte Regeneration I->G

References

1-(4-(Diphenylamino)phenyl)ethanone: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of 1-(4-(diphenylamino)phenyl)ethanone with alternative building blocks, supported by experimental data and detailed protocols.

This compound, also known as 4-acetyltriphenylamine, is a key intermediate in the synthesis of a wide array of functional organic molecules. Its unique structure, featuring a reactive acetyl group and a bulky, electron-donating diphenylamino moiety, makes it a valuable precursor for various pharmaceuticals, organic light-emitting diode (OLED) materials, and other advanced functional materials. This guide provides an objective comparison of its performance with other analogous building blocks, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Comparative Analysis of Building Block Synthesis

The primary route for the synthesis of this compound and its analogues is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a powerful and versatile method for the formation of carbon-nitrogen bonds. A comparison of the synthesis of this compound with its aniline and dimethylamine analogues from 4'-bromoacetophenone is presented below.

ProductAmine ReactantCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundDiphenylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~90%[1]
1-(4-(Phenylamino)phenyl)ethanoneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃Water10024~85%[2]
1-(4-(Dimethylamino)phenyl)ethanoneDimethylaminePd₂(dba)₃ / XPhosK₃PO₄THF80-High[3][4]

Note: The reaction conditions and catalyst systems vary across different studies, which can influence the reported yields. The data presented provides a general comparison of the efficiency of the Buchwald-Hartwig amination for these different amines.

Reactivity and Application in Further Synthesis

The acetyl group in this compound and its analogues serves as a versatile handle for a variety of subsequent chemical transformations, including condensation and olefination reactions. These reactions are crucial for extending the conjugation and modifying the electronic properties of the resulting molecules, which is particularly important in the development of materials for organic electronics.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is widely used to synthesize electron-deficient alkenes.

Ketone ReactantActive Methylene CompoundCatalystSolventConditionsProductYield (%)Reference
4-(Diphenylamino)benzaldehydeMalononitrilePiperidineEthanolRT, 3h2-(4-(Diphenylamino)benzylidene)malononitrile95%[5]
Aromatic KetonesMalononitrileNH₄OAcSolvent-freeMW, 300WArylidenemalononitrilesHigh[6]
Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. It generally favors the formation of (E)-alkenes.[7]

Carbonyl CompoundPhosphonate ReagentBaseSolventProductStereoselectivityYield (%)Reference
Aldehydes/KetonesStabilized PhosphonatesNaH, BuLi, etc.THF, DME, etc.(E)-AlkenesPredominantly EVaries[7][8][9]
AldehydeEthyl diphenylphosphonoacetateKHMDS/18-crown-6THF(Z)-α,β-Unsaturated esterE:Z = 1:3.6783%

The reactivity of this compound in the HWE reaction is expected to be comparable to other aromatic ketones, providing a reliable route to triarylamine-containing stilbene and distyrylbenzene derivatives.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4'-Bromoacetophenone

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4'-bromoacetophenone (1.0 equiv.), diphenylamine (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and BINAP (0.03 equiv.).

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12][13]

Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Pathways

Buchwald_Hartwig_Amination Aryl Halide (4'-Bromoacetophenone) Aryl Halide (4'-Bromoacetophenone) Oxidative Addition Complex Oxidative Addition Complex Aryl Halide (4'-Bromoacetophenone)->Oxidative Addition Complex Amine (Diphenylamine) Amine (Diphenylamine) Amine Coordination Amine Coordination Amine (Diphenylamine)->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Ligand (e.g., BINAP) Ligand (e.g., BINAP) Ligand (e.g., BINAP)->Pd(0) Catalyst Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Deprotonation Deprotonation Base (e.g., Cs2CO3)->Deprotonation Oxidative Addition Complex->Amine Coordination Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Product (this compound) Product (this compound) Reductive Elimination->Product (this compound)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Knoevenagel_Condensation Ketone (this compound) Ketone (this compound) Nucleophilic Addition Nucleophilic Addition Ketone (this compound)->Nucleophilic Addition Active Methylene (Malononitrile) Active Methylene (Malononitrile) Enolate Formation Enolate Formation Active Methylene (Malononitrile)->Enolate Formation Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Enolate Formation Enolate Formation->Nucleophilic Addition Intermediate Adduct Intermediate Adduct Nucleophilic Addition->Intermediate Adduct Dehydration Dehydration Intermediate Adduct->Dehydration Product (Alkene) Product (Alkene) Dehydration->Product (Alkene)

Caption: General mechanism of the Knoevenagel condensation.

Conclusion

This compound stands out as a highly versatile and valuable building block in organic synthesis. Its efficient synthesis via the Buchwald-Hartwig amination and the reactivity of its acetyl group in subsequent transformations make it an attractive starting material for the construction of complex organic molecules. While alternative building blocks with different amino substituents are also readily accessible, the triphenylamine moiety imparted by this compound offers unique electronic and steric properties that are highly desirable in the fields of materials science and medicinal chemistry. The choice of the optimal building block will ultimately depend on the specific target molecule and the desired properties of the final product. This guide provides the necessary comparative data and experimental protocols to make an informed decision.

References

Structure-Activity Relationship of 1-(4-(Diphenylamino)phenyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a dedicated, comprehensive structure-activity relationship (SAR) study on 1-(4-(diphenylamino)phenyl)ethanone and its direct derivatives is not extensively documented in publicly available literature, significant insights can be gleaned from the SAR of structurally analogous compounds. This guide provides a comparative analysis of these related molecules, focusing on their potential as anticancer agents, particularly as tubulin polymerization inhibitors and kinase inhibitors. The data and protocols presented are synthesized from studies on compounds sharing the core diphenylamine or a similar pharmacophore, offering a valuable starting point for the rational design of novel this compound derivatives.

Comparative Analysis of Structurally Related Compounds

The biological activity of compounds structurally related to this compound is significantly influenced by the nature and position of substituents on the phenyl rings and modifications to the ethanone moiety. The following table summarizes the SAR of key analogous compounds.

Compound IDCore StructureKey Substitutions/ModificationsBiological ActivityPotency (IC₅₀/GI₅₀)Reference
CIL-102 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanoneFuro[2,3-b]quinoline fused systemAnticancer (Tubulin Polymerization Inhibitor)0.025 µM (mean GI₅₀ across NCI-60)[1]
6a N-alkylated CIL-102 derivativeN-methylation of the aniline nitrogenAnticancer (Prostate Cancer)0.22 µM (PC-3 cells)[2]
6b N-alkylated CIL-102 derivativeN-ethylation of the aniline nitrogenAnticancer (Prostate Cancer)0.20 µM (PC-3 cells)[2]
13a CIL-102 oxime derivativeEthanone converted to O-2-aminoethyloximeAnticancer (Non-Small-Cell Lung Cancer)Selectively active against NCI-H460[3]
Compound 25 4-phenylamino-3-quinolinecarbonitrile3-morpholinopropoxy at C-7 of quinolineSrc Kinase Inhibitor3.8 nM (enzymatic), 940 nM (cellular)[4]
Compound 11b 4-N-phenylaminoquinolineSpecific substitutions on the phenylamino ringAChE and BChE InhibitorAChE: 0.86 µM, BChE: 2.65 µM[5]

Key SAR Observations:

  • Heterocyclic Core: The fusion of a heterocyclic ring system, such as the furo[2,3-b]quinoline in CIL-102, to the diphenylamine core is critical for potent anticancer activity.[1]

  • N-Alkylation: N-alkylation of the aniline nitrogen in CIL-102 derivatives can enhance potency and selectivity against specific cancer cell lines, such as prostate cancer.[2]

  • Modification of the Ethanone Group: Conversion of the ethanone moiety to an oxime derivative, as seen in compound 13a, can improve water solubility and oral bioavailability, making it a more viable drug candidate.[3]

  • Substitutions on the Phenyl Rings: In related kinase inhibitors, substitutions on the phenyl rings, such as the 3-morpholinopropoxy group in the 4-phenylamino-3-quinolinecarbonitrile series, are crucial for potent enzymatic and cellular activity.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[8][9][10]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Test compounds dissolved in DMSO

  • Temperature-controlled spectrophotometer

Protocol:

  • Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.

  • Transfer the reaction mixture to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[11][12][13][14]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • A suitable peptide substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Protocol:

  • In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves a luciferase-based reaction that measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Visualizing the SAR Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for a structure-activity relationship study and a simplified signaling pathway that could be targeted by this compound derivatives.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Screening cluster_2 SAR Analysis & Optimization Core_Scaffold This compound Core Scaffold Mod_A Modification of Diphenylamine Rings (Substituent R1, R2) Core_Scaffold->Mod_A Mod_B Modification of Ethanone Moiety (Ketone, Oxime, etc.) Core_Scaffold->Mod_B Library Synthesized Compound Library Mod_A->Library Mod_B->Library Screening Primary Screening (e.g., Anticancer Assay) Library->Screening Active_Hits Active Compounds (Hits) Screening->Active_Hits SAR_Analysis Structure-Activity Relationship Analysis Active_Hits->SAR_Analysis Lead_Opt Lead Optimization (Improved Potency/Properties) SAR_Analysis->Lead_Opt Lead_Opt->Mod_A Iterative Design Lead_Opt->Mod_B

Caption: A conceptual workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_TK Binds and Activates Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_TK->Downstream_Proteins Phosphorylates and Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Proteins->Proliferation Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->Receptor_TK Inhibits Kinase Activity

Caption: A simplified receptor tyrosine kinase signaling pathway.

References

A Tale of Two Syntheses: Friedel-Crafts vs. Suzuki Coupling for 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two powerful synthetic strategies for the preparation of a key chemical intermediate, 1-(4-(diphenylamino)phenyl)ethanone, reveals distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. This guide provides a detailed analysis of the classic Friedel-Crafts acylation and the modern Suzuki cross-coupling reaction, supported by experimental data, to aid researchers in selecting the optimal pathway for their synthetic needs.

The synthesis of this compound, a valuable building block in the development of organic electronic materials and pharmaceuticals, can be approached through several synthetic routes. Among the most prominent are the traditional Friedel-Crafts acylation and the palladium-catalyzed Suzuki coupling. This guide delves into a comparative analysis of these two methods, offering insights into their respective methodologies, efficiencies, and practical considerations.

At a Glance: Comparing the Synthetic Routes

ParameterFriedel-Crafts AcylationSuzuki Coupling
Starting Materials Triphenylamine, Acetyl Chloride4-Bromo-N,N-diphenylaniline, (4-acetylphenyl)boronic acid or equivalent
Catalyst Lewis Acid (e.g., AlCl₃) - Stoichiometric amounts often requiredPalladium complex (e.g., Pd(PPh₃)₄) - Catalytic amounts
Reaction Temperature Typically 0 °C to room temperatureOften elevated temperatures (e.g., 80-100 °C)
Reaction Time Generally shorter (e.g., 2-6 hours)Can be longer (e.g., 12-24 hours)
Reported Yield Moderate to high (can be variable)Generally high and reproducible
Key Advantages Inexpensive reagents, conceptually simpleHigh functional group tolerance, milder conditions for sensitive substrates, high yields
Key Disadvantages Harsh Lewis acid catalyst, potential for polysubstitution and rearrangement, sensitive to substrate electronicsMore expensive catalyst and reagents, requires pre-functionalized starting materials

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] In the synthesis of this compound, triphenylamine is acylated with acetyl chloride.

The diphenylamino group is an activating, ortho-, para-director. Therefore, the acylation is expected to occur primarily at the para position of one of the phenyl rings due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation

A plausible experimental procedure for the Friedel-Crafts acylation of triphenylamine is as follows:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of triphenylamine (1 equivalent) in dry dichloromethane is added dropwise, followed by the slow addition of acetyl chloride (1.1 equivalents) from the dropping funnel.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

The Modern Alternative: Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2] For the synthesis of this compound, this would typically involve the coupling of a 4-halo-N,N-diphenylaniline (e.g., 4-bromo-N,N-diphenylaniline) with an acetyl-bearing boronic acid or its equivalent.

This method offers the advantage of high functional group tolerance and often proceeds with high yields and selectivity.

Experimental Protocol: Suzuki Coupling

A representative experimental procedure for the Suzuki coupling approach is as follows:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-N,N-diphenylaniline (1 equivalent), (4-acetylphenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Reaction: The mixture is degassed with nitrogen or argon and then heated to reflux (approximately 90-100 °C) with vigorous stirring for 18 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Suzuki coupling reactions of this nature are well-documented to provide high yields, often exceeding 85-90%.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic strategies, the following diagrams outline the logical flow of each process.

Friedel_Crafts_vs_Suzuki cluster_FC Friedel-Crafts Acylation cluster_Suzuki Suzuki Coupling FC_start Triphenylamine + Acetyl Chloride FC_catalyst AlCl₃ (Lewis Acid) FC_start->FC_catalyst in CH₂Cl₂ FC_reaction Electrophilic Aromatic Substitution FC_catalyst->FC_reaction generates acylium ion FC_product This compound FC_reaction->FC_product forms C-C bond Suzuki_start 4-Bromo-N,N-diphenylaniline + (4-acetylphenyl)boronic acid Suzuki_catalyst Pd(PPh₃)₄ (Catalyst) + Base (e.g., K₂CO₃) Suzuki_start->Suzuki_catalyst in Toluene/H₂O Suzuki_reaction Catalytic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination Suzuki_catalyst->Suzuki_reaction facilitates coupling Suzuki_product This compound Suzuki_reaction->Suzuki_product forms C-C bond

Figure 1. A comparison of the synthetic workflows for Friedel-Crafts acylation and Suzuki coupling.

Conclusion: Choosing the Right Path

The choice between Friedel-Crafts acylation and Suzuki coupling for the synthesis of this compound depends on several factors.

The Friedel-Crafts acylation offers a more traditional and cost-effective route, utilizing readily available and inexpensive starting materials and catalysts. However, the use of a stoichiometric amount of a harsh Lewis acid can be a significant drawback, particularly for substrates with sensitive functional groups. The reaction may also suffer from lower yields and the potential for side reactions if not carefully controlled.

On the other hand, the Suzuki coupling represents a more modern and versatile approach. It generally provides higher and more reproducible yields and exhibits excellent tolerance for a wide range of functional groups. The primary disadvantages are the higher cost of the palladium catalyst and the need for pre-functionalized starting materials (the aryl bromide and the boronic acid).

For researchers prioritizing high yield, functional group compatibility, and reproducibility, the Suzuki coupling is likely the superior choice. However, for large-scale synthesis where cost is a major driver and the substrate is robust, the Friedel-Crafts acylation remains a viable and economically advantageous option. Ultimately, the specific requirements of the research or development project will dictate the most appropriate synthetic strategy.

References

A Comparative Guide to Analytical Methods for Purity Validation of 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for the validation of 1-(4-(Diphenylamino)phenyl)ethanone purity, a compound of interest in various research applications. This document outlines the principles, experimental protocols, and performance characteristics of several common analytical techniques, offering supporting data and methodologies to aid in the selection of the most appropriate method for your specific needs.

Comparison of Key Analytical Methods

The purity of this compound can be assessed using a variety of analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the type of impurities to be detected, and the availability of equipment. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodPrincipleTypical PerformanceAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.LOD: ~1-10 ng/mLLOQ: ~5-50 ng/mLLinearity (r²): >0.999Precision (RSD): <2%Accuracy (Recovery): 98-102%High resolution and sensitivity, suitable for a wide range of compounds, well-established and validated methods are available for similar compounds.Requires expensive equipment and solvents, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.LOD: ~0.1-1 ng/mLLOQ: ~0.5-5 ng/mLLinearity (r²): >0.998Precision (RSD): <5%Accuracy (Recovery): 95-105%High sensitivity and specificity, provides structural information for impurity identification.Limited to volatile and thermally stable compounds, derivatization may be required for non-volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.Precision (RSD): <1%Accuracy: High (direct method)A primary ratio method that is often non-destructive and requires no analyte-specific reference standard for impurity quantification, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and potential for signal overlap.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of components on a thin layer of adsorbent material.Qualitative to semi-quantitative.Simple, rapid, and inexpensive method for preliminary purity assessment and monitoring reactions.Lower resolution and sensitivity compared to HPLC and GC, not suitable for accurate quantification without densitometry.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization and validation for your specific application.

High-Performance Liquid Chromatography (HPLC)

This method is based on a reverse-phase separation, which is suitable for non-polar to moderately polar compounds like this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic ketones. For example, a gradient from 50% acetonitrile in water to 95% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve.

    • Precision: Perform repeated injections of the same sample to assess the repeatability of the method.

    • Accuracy: Spike a sample with a known amount of a standard and measure the recovery.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting progressively more dilute solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the relatively high molecular weight and potential for thermal lability of this compound, a high-temperature capillary column and appropriate injection technique are necessary.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split/splitless injector. A splitless injection is preferred for trace analysis.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the analyte and any less volatile impurities. A typical program could be: hold at 150 °C for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range from m/z 50 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or acetone.

  • Data Analysis: The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for confirmation. Impurities can be tentatively identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of an internal standard for the absolute quantification of purity.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte's signals. For this compound, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene, depending on the solvent used.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Experiment Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire the 1H NMR spectrum.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance characteristics of the discussed analytical methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application & Lifecycle A Define Analytical Requirements B Select Appropriate Technique A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Routine Analysis I->J K Method Transfer J->K L Continuous Monitoring & Revalidation K->L

Caption: General workflow for analytical method validation.

Method_Performance_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR cluster_tlc TLC hplc_res High Resolution hplc_sens High Sensitivity hplc_app Broad Applicability gcms_sens Very High Sensitivity gcms_spec High Specificity (MS Identification) gcms_vol Requires Volatility qnmr_acc High Accuracy (Primary Method) qnmr_struct Structural Info qnmr_sens Lower Sensitivity tlc_speed Rapid & Simple tlc_cost Low Cost tlc_quant Semi-Quantitative

Caption: Comparison of analytical method performance.

Unveiling the Potential of 1-(4-(Diphenylamino)phenyl)ethanone Derivatives as MCR-1 Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 1-(4-(diphenylamino)phenyl)ethanone derivatives as inhibitors of the mobilized colistin resistance-1 (MCR-1) enzyme. The emergence of MCR-1-mediated colistin resistance poses a significant threat to global health, making the development of effective inhibitors a critical area of research.

This document summarizes quantitative data on the inhibitory activity of a series of synthesized 1-phenyl-2-(phenylamino)ethanone derivatives against the MCR-1 enzyme. Detailed experimental protocols for the key enzymatic assays are provided, along with visualizations of the proposed inhibitor-enzyme interactions and the overall experimental workflow.

Comparative Efficacy of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors

The following table summarizes the in vitro activity of synthesized 1-phenyl-2-(phenylamino)ethanone derivatives in a cell-based assay. The assay measured the ability of the compounds to restore the susceptibility of E. coli BL21(DE3) expressing the mcr-1 gene to the antibiotic colistin. The data presented is the percentage of growth inhibition at a concentration of 100 µM for each compound when combined with 2 µg/mL of colistin. The most potent compounds, which completely inhibited bacterial growth at lower concentrations, are highlighted.

CompoundRR'R''Inhibition (%) at 100 µM[1]Notes[1]
3 HH4-COOH100Identified as a potential MCR-1 inhibitor through virtual screening.
6a HH4-COOCH3< 50
6b HH4-COOC2H5< 50
6c HH4-CONH2< 50
6d HH3-COOH< 50
6e HH2-COOH< 50
6f 4-cyclohexylH4-NO2< 50
6g 4-cyclohexylH4-COOH100Displayed more potent activity than compound 3.
6h 4-cyclohexylH3-COOH100Displayed more potent activity than compound 3.
6i 4-cyclohexylH2-COOH100Displayed more potent activity than compound 3.
6j 4-ethylH4-COOH< 50
6k 4-butylH4-COOH< 50
6l 4-hexylH4-COOH< 50
6m 4-octylH4-COOH< 50
6n 4-cyclohexyl3-CH34-COOH100Displayed more potent activity than compound 3.
6o 4-ethyl3-CH34-COOH< 50
6p 4-hexyl 3-CH3 4-COOH 100 Completely inhibited growth at 25 µM.
6q 4-octyl H 4-COOH 100 Completely inhibited growth at 25 µM.
6r 4-cyclohexyl2-CH34-COOH100Displayed more potent activity than compound 3.
6s 4-cyclohexyl3-OCH34-COOH< 50
6t 4-cyclohexyl2-OCH34-COOH< 50
6u 4-cyclohexyl3-F4-COOH< 50
6v 4-cyclohexyl2-F4-COOH< 50
6w 4-cyclohexyl3-Cl4-COOH< 50
6x 4-cyclohexyl2-Cl4-COOH< 50
6y 4-cyclohexyl3-Br4-COOH< 50
6z 4-cyclohexyl2-Br4-COOH< 50

Note: The core structure for compounds 6a-6z is 1-phenyl-2-ethoxy-2-((phenyl)amino)ethanone with substitutions at the R, R', and R'' positions.

Experimental Protocols

MCR-1 Enzymatic Inhibition Assay [1]

The inhibitory effect of the synthesized compounds on the MCR-1 protein was evaluated using an enzymatic assay with a fluorescently labeled substrate.

  • Protein Purification: The MCR-1 protein was purified as previously described in the literature.

  • Substrate: A phosphoethanolamine (PEA) donor substrate with a fluorescent label, NBD-glycerol-3-PEA, was used. The MCR-1 enzyme catalyzes the removal of the PEA moiety from this substrate, resulting in the fluorescent product NBD-glycerol.

  • Reaction Mixture: The enzymatic reaction was carried out with 0.2 mM of the NBD-glycerol-3-PEA substrate.

  • Inhibition Assessment: The synthesized compounds were added to the reaction mixture to assess their ability to inhibit the enzymatic activity of MCR-1.

  • Detection: The reaction products were analyzed by thin-layer chromatography (TLC). The substrate (NBD-glycerol-3-PEA) and the fluorescent product (NBD-glycerol) could be visualized as distinct spots on the TLC plate, allowing for the determination of enzyme inhibition. A reduction in the intensity of the product spot in the presence of the test compounds indicated inhibition of MCR-1.

Visualizations

experimental_workflow cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation vs Virtual Screening docking Molecular Docking vs->docking Identified Hit (Compound 3) synthesis Synthesis of Derivatives (6a-6z) docking->synthesis Core Structure Selection cell_assay Cell-Based Assay (E. coli with mcr-1) synthesis->cell_assay Test Compounds enzymatic_assay Enzymatic Assay (Purified MCR-1) cell_assay->enzymatic_assay Confirm Target Engagement sar Structure-Activity Relationship (SAR) Analysis enzymatic_assay->sar

Caption: Experimental workflow from computational design to biological evaluation.

binding_mechanism cluster_mcr1 MCR-1 Active Site cluster_inhibitor Inhibitor (e.g., 6p, 6q) Glu246 Glu246 Thr285 Thr285 carboxyl Carboxyl Group carboxyl->Glu246 H-bond carboxyl->Thr285 H-bond diphenylamino 1-Phenyl-2- (phenylamino)ethanone Core cluster_mcr1 cluster_mcr1 diphenylamino->cluster_mcr1 Occupies Cavity

Caption: Proposed binding mechanism of potent inhibitors with the MCR-1 active site.[1]

References

Stability Under Scrutiny: A Comparative Guide to 1-(4-(Diphenylamino)phenyl)ethanone-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of chemical compounds is a cornerstone of reliable and reproducible experimentation. This guide provides a comparative assessment of the stability of materials based on 1-(4-(diphenylamino)phenyl)ethanone, a compound of interest in various research applications, against common alternative materials. The following sections detail the thermal, photostability, and electrochemical stability profiles, supported by experimental data and protocols.

Executive Summary

Materials based on a this compound core are being explored for their potential in organic electronics and other advanced applications. However, a comprehensive understanding of their stability is crucial for predicting their performance and lifespan. This guide benchmarks the stability of these materials against established alternatives, namely those with fluorene and carbazole cores. While direct, publicly available experimental stability data for this compound is limited, this guide synthesizes information on closely related triphenylamine derivatives and compares it with data for fluorene- and carbazole-based materials to provide a valuable reference for material selection and experimental design.

Thermal Stability Assessment

Thermal stability is a critical parameter for materials intended for use in applications that may involve elevated temperatures, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate this property. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature (Td), while DSC identifies phase transitions, such as the glass transition temperature (Tg), at which an amorphous solid becomes rubbery or viscous.

Material ClassCore StructureDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)
Triphenylamine-Based This compoundData Not AvailableData Not Available
Fluorene-Based N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-fluorene-2,7-diamine> 400~161[1][2]
Carbazole-Based Poly(N-vinylcarbazole)~350-400~200

Discussion: Fluorene-based materials are renowned for their exceptional thermal stability, often exhibiting high glass transition temperatures, which is attributed to the rigid fluorene core[1][2]. This rigidity prevents thermally induced morphological changes, contributing to device longevity. Carbazole-based materials also demonstrate good thermal stability, with their high Tg values making them suitable for high-temperature applications[3][4][5]. While specific data for this compound is lacking, the triphenylamine core is a common motif in stable hole-transporting materials. The stability of such derivatives is highly dependent on the molecular structure and substituent groups.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the material.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample (5-10 mg) into a clean, tared TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of mass loss or the temperature at 5% mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10mg) place Place in TGA Pan weigh->place load Load into Furnace place->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot Mass vs. Temp record->plot determine_td Determine Td plot->determine_td

TGA Experimental Workflow

Photostability Assessment

Photostability is the ability of a material to resist degradation upon exposure to light. For materials used in optoelectronic devices, such as solar cells and sensors, high photostability is paramount. Photodegradation can lead to changes in absorption, emission, and charge transport properties, ultimately causing device failure.

Comparative Photostability:

  • Fluorene-based materials: Generally exhibit good photostability. Their rigid structure can help to dissipate absorbed light energy without undergoing chemical reactions. However, some fluorene derivatives can form undesirable aggregates or excimers upon prolonged light exposure, which can affect their optical properties.

  • Carbazole-based materials: Known for their good photostability and are often used in applications requiring long-term performance under illumination. Cross-linking of carbazole-based materials can further enhance their resistance to photodegradation.

Experimental Protocol: Photostability Testing

Objective: To evaluate the change in a material's properties (e.g., absorbance) upon exposure to a controlled light source.

Apparatus:

  • Light source with a defined spectral output (e.g., solar simulator or xenon lamp).

  • UV-Vis Spectrophotometer.

  • Thin-film samples of the materials on a suitable substrate (e.g., quartz).

Procedure:

  • Prepare thin films of the materials to be tested on transparent substrates.

  • Measure the initial UV-Vis absorption spectrum of each sample.

  • Expose the samples to the light source for a defined period. The intensity of the light should be monitored and controlled.

  • At regular intervals, remove the samples from the light exposure and measure their UV-Vis absorption spectra.

  • Plot the change in absorbance at a key wavelength as a function of exposure time to determine the degradation rate.

Photostability_Workflow cluster_setup Initial Setup cluster_exposure Light Exposure & Measurement cluster_analysis Data Analysis prep_film Prepare Thin Film initial_spec Measure Initial Spectrum prep_film->initial_spec expose Expose to Light initial_spec->expose measure_spec Measure Spectrum at Intervals expose->measure_spec t = t1, t2, t3... measure_spec->expose plot_data Plot Absorbance vs. Time measure_spec->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate

Photostability Testing Workflow

Electrochemical Stability Assessment

Electrochemical stability refers to a material's ability to withstand repeated oxidation and reduction cycles without degrading. This is particularly important for materials used in batteries, electrochromic devices, and as charge transport layers in organic electronics. Cyclic voltammetry (CV) is a common technique to assess electrochemical stability by repeatedly cycling the potential and observing changes in the current response.

Comparative Electrochemical Stability:

  • This compound-based materials: The triphenylamine core is known to undergo reversible oxidation, which is a key property for hole transport materials. However, the long-term stability upon repeated cycling can be influenced by the substituent groups and the solvent/electrolyte system used. Specific data for this compound is not widely published.

  • Fluorene-based materials: Generally show good electrochemical stability with reversible oxidation processes.

  • Carbazole-based materials: Exhibit excellent electrochemical stability and are often used as the building blocks for robust electroactive polymers.

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To assess the reversibility of redox processes and the stability of the material over multiple cycles.

Apparatus: Potentiostat with a three-electrode cell (working electrode, counter electrode, and reference electrode).

Procedure:

  • Dissolve the sample in a suitable solvent containing a supporting electrolyte.

  • Place the solution in the electrochemical cell.

  • Immerse the three electrodes in the solution.

  • Apply a potential waveform that scans between two set potentials at a constant scan rate.

  • Record the resulting current as a function of the applied potential for multiple cycles.

  • Analyze the voltammograms for changes in peak currents, peak potentials, and the appearance of new redox features, which can indicate degradation.

CV_Workflow A Prepare Solution (Sample + Electrolyte) B Assemble 3-Electrode Cell A->B C Run Cyclic Voltammetry (Multiple Cycles) B->C D Record Current vs. Potential C->D E Analyze Voltammograms for Changes D->E

Cyclic Voltammetry Workflow

Conclusion

The stability of materials is a multifaceted property that is critical for their successful application. While this compound-based materials hold promise, the current lack of comprehensive, publicly available stability data necessitates careful evaluation by researchers for their specific applications. In contrast, materials based on fluorene and carbazole cores have well-documented high thermal, photostability, and electrochemical stability, making them robust choices for demanding applications. This guide provides the foundational knowledge and experimental frameworks for researchers to conduct their own assessments and make informed decisions in the selection and development of next-generation materials. Further research into the specific stability characteristics of this compound and its derivatives is warranted to fully understand their potential.

References

The Drug-Likeness Landscape of 1-(4-(Diphenylamino)phenyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the drug-likeness of compounds derived from the scaffold 1-(4-(diphenylamino)phenyl)ethanone. Through in silico predictions and established experimental protocols, this document offers a comparative analysis to aid in the selection and optimization of potential drug candidates.

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, a significant hurdle being the inherent "drug-likeness" of a compound. This refers to a molecule's pharmacokinetic and physicochemical properties that determine its suitability for oral administration and systemic availability. This guide delves into the drug-likeness of this compound and several of its hypothetical derivatives, providing a framework for early-stage drug discovery and lead optimization.

In Silico Drug-Likeness Evaluation: A Comparative Analysis

To assess the drug-like properties of the parent compound and its derivatives, a suite of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools were employed. The widely recognized Lipinski's Rule of Five was a central component of this evaluation.[1][2][3] This rule stipulates that for a compound to be considered orally bioavailable, it should generally adhere to the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2]

The following table summarizes the predicted physicochemical properties of the parent compound and three hypothetical derivatives, offering a clear comparison of their potential drug-likeness.

CompoundStructureMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Lipinski's Rule of Five Violations
Parent Compound This compound287.364.490229.540
Derivative 1 1-(4-(Diphenylamino)phenyl)-2-hydroxyethanone303.363.861349.770
Derivative 2 1-(4-(Diphenylamino)phenyl)ethanamine288.394.011238.330
Derivative 3 1-(4-(Bis(4-fluorophenyl)amino)phenyl)ethanone323.344.950229.540

Analysis: The in silico analysis reveals that the parent compound, this compound, and all three of its hypothetical derivatives exhibit favorable drug-like properties with zero violations of Lipinski's Rule of Five. The parent compound itself shows good lipophilicity and a low polar surface area. The introduction of a hydroxyl group (Derivative 1) or an amino group (Derivative 2) increases the hydrogen bond donor count and polar surface area, which could potentially improve solubility without compromising overall drug-likeness. The addition of fluorine atoms (Derivative 3) increases the molecular weight and lipophilicity, bringing the LogP value closer to the upper limit of Lipinski's rule, a factor to consider in further optimization.

Experimental Protocols for Drug-Likeness Assessment

While in silico predictions provide a valuable initial screening, experimental validation is crucial. The following are detailed methodologies for key experiments to assess the drug-likeness of compounds.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive intestinal absorption of a compound.

Protocol:

  • Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compounds, dissolved in a suitable buffer at a known concentration, are added to the wells of the donor plate.

  • Assembly of the PAMPA Sandwich: An acceptor plate containing a buffer solution (e.g., phosphate-buffered saline) is placed on top of the donor plate, creating a "sandwich."

  • Incubation: The sandwich is incubated at room temperature for a defined period (typically 4-16 hours) to allow the compounds to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following formula:

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells) and can be used to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Drug-Likeness Evaluation Workflow

The following diagram illustrates the logical flow of the in silico drug-likeness evaluation process, from initial compound selection to the final assessment based on key physicochemical properties.

DrugLikenessWorkflow In Silico Drug-Likeness Evaluation Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_properties Calculated Properties cluster_evaluation Evaluation Start Compound Structures (SMILES/SDF) ADMET_Prediction ADMET Prediction Tool (e.g., SwissADME) Start->ADMET_Prediction MW Molecular Weight ADMET_Prediction->MW LogP LogP ADMET_Prediction->LogP HBD H-Bond Donors ADMET_Prediction->HBD HBA H-Bond Acceptors ADMET_Prediction->HBA PSA Polar Surface Area ADMET_Prediction->PSA Lipinski Lipinski's Rule of Five (≤ 500 Da, ≤ 5, ≤ 5, ≤ 10) MW->Lipinski LogP->Lipinski HBD->Lipinski HBA->Lipinski DrugLikeness Drug-Likeness Assessment PSA->DrugLikeness Lipinski->DrugLikeness

Caption: Workflow for in silico drug-likeness evaluation.

This guide provides a foundational framework for evaluating the drug-likeness of compounds derived from this compound. The combination of in silico predictions and established experimental protocols allows for a robust and efficient assessment of potential drug candidates, ultimately accelerating the drug discovery process.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(4-(Diphenylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-(Diphenylamino)phenyl)ethanone. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and a comprehensive disposal plan.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[2][3] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4]
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.[5]
Skin and Body Protection Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[2][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don appropriate PPE prep_setup 2. Prepare work area in a fume hood prep_ppe->prep_setup handle_weigh 3. Weigh the required amount of the compound prep_setup->handle_weigh handle_transfer 4. Carefully transfer the compound handle_weigh->handle_transfer handle_dissolve 5. Dissolve in an appropriate solvent if necessary handle_transfer->handle_dissolve cleanup_decontaminate 6. Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe 7. Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash 8. Wash hands thoroughly cleanup_ppe->cleanup_wash

Workflow for handling the chemical.

Experimental Protocol for Handling:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above: nitrile gloves, safety glasses with side shields or goggles, and a fully buttoned lab coat.

    • Prepare your designated workspace in a certified chemical fume hood to ensure proper ventilation.[2][6]

  • Weighing and Transfer:

    • To minimize the generation of dust, carefully weigh the solid this compound on weighing paper or in a suitable container within the fume hood.

    • Use a spatula to transfer the compound to your reaction vessel. Avoid any actions that could create dust clouds.

  • Dissolution (if applicable):

    • If the experimental protocol requires the compound to be in solution, add the solvent slowly to the vessel containing the compound.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling Clean-up:

    • After completing your work, decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

    • Carefully remove your gloves and dispose of them in the designated chemical waste container.

    • Remove your lab coat, being careful to avoid contaminating your personal clothing.

    • Wash your hands thoroughly with soap and water.[2][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid 1. Collect solid waste in a labeled, sealed container storage_location 4. Store waste containers in a designated satellite accumulation area collect_solid->storage_location collect_liquid 2. Collect liquid waste in a separate, labeled, sealed container collect_liquid->storage_location collect_ppe 3. Dispose of contaminated PPE in a designated waste bag collect_ppe->storage_location disposal_pickup 5. Arrange for pickup by the institution's environmental health and safety department storage_location->disposal_pickup

Disposal workflow for chemical waste.

Disposal Protocol:

  • Solid Waste:

    • Collect any unreacted this compound and any contaminated solid materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, clearly labeled, and sealed container designated for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste bag.

  • Storage and Disposal:

    • Store all waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department for final disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.